1-Methylazetidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-6-2-4(5)3-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWZYRJXBPPLLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595788 | |
| Record name | 1-Methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959957-92-7 | |
| Record name | 1-Methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Deployment of 1-Methylazetidin-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. Among the diverse array of functionalized azetidines, 1-Methylazetidin-3-amine stands out as a versatile and valuable building block. Its unique combination of a conformationally restricted four-membered ring, a tertiary amine, and a primary amine handle offers a compelling platform for the design and synthesis of novel therapeutics across a spectrum of disease areas. This in-depth technical guide provides a comprehensive overview of the synthesis, key properties, and strategic applications of this compound in drug discovery, with a focus on its role in oncology, central nervous system (CNS) disorders, and beyond. Through an exploration of its utility as a bioisosteric replacement, a scaffold for diversification, and a modulator of drug-like properties, this guide aims to equip researchers with the knowledge to effectively leverage this powerful synthetic tool in their quest for next-generation medicines.
The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry
The four-membered saturated nitrogen heterocycle, azetidine, has garnered significant attention in drug discovery for its unique structural and conformational properties. The inherent ring strain of the azetidine nucleus, estimated to be around 25.4 kcal/mol, endows it with a degree of rigidity that is highly sought after in rational drug design. This conformational restriction can pre-organize substituents in a defined spatial orientation, leading to enhanced binding affinity and selectivity for biological targets.[1]
Furthermore, the incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule. Compared to more flexible acyclic amines or larger saturated heterocycles like piperidine and piperazine, the azetidine scaffold often leads to:
-
Improved Aqueous Solubility: The polar nitrogen atom within the compact ring structure can enhance interactions with water molecules.
-
Reduced Lipophilicity: The rigid nature of the ring can limit the molecule's ability to adopt conformations that maximize lipophilic interactions.
-
Enhanced Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation by certain enzymes.
-
Favorable Pharmacokinetic Profiles: The combination of the above factors often translates to improved absorption, distribution, metabolism, and excretion (ADME) properties.
Physicochemical and Structural Properties of this compound
This compound, with the chemical formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol , is a small, yet powerful, building block.[2] Its structure features a central azetidine ring with a methyl group on the ring nitrogen (N1) and a primary amine at the 3-position.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem |
| Molecular Weight | 86.14 g/mol | PubChem |
| CAS Number | 959957-92-7 | PubChem |
| Topological Polar Surface Area | 29.3 Ų | PubChem |
| cLogP | -0.8 | PubChem |
The presence of two distinct nitrogen atoms, a tertiary amine within the ring and a primary exocyclic amine, provides multiple points for chemical modification.[1] This dual functionality is a key attribute that allows for its versatile use in library synthesis and lead optimization.
Synthetic Strategies for this compound and its Derivatives
The synthesis of functionalized azetidines, including this compound, can be challenging due to the inherent ring strain. However, several synthetic routes have been developed. A common precursor for 3-aminoazetidines is azetidin-3-one. The ketone functionality serves as a versatile handle for transformations such as reductive amination. For instance, an N-protected azetidin-3-one can undergo reductive amination with methylamine in a one-pot reaction to yield the N-methyl and 3-amino functionalities. Subsequent deprotection furnishes this compound.[1]
Experimental Protocol: Reductive Amination for the Synthesis of this compound
Objective: To synthesize this compound from a suitable N-protected azetidin-3-one precursor.
Materials:
-
N-Boc-azetidin-3-one
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Imine Formation: To a solution of N-Boc-azetidin-3-one (1.0 eq) in DCM, add methylamine (1.2 eq) and stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-1-methylazetidin-3-amine.
-
Deprotection: Dissolve the purified N-Boc-1-methylazetidin-3-amine in DCM and add trifluoroacetic acid (5-10 eq). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the product with a suitable organic solvent (e.g., DCM or chloroform) (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford this compound.
Applications in Drug Discovery
The utility of this compound in drug discovery is multifaceted, stemming from its ability to act as a versatile building block, a bioisosteric replacement, and a modulator of physicochemical properties.
As a Building Block in Oncology
A patent application discloses a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as potential anticancer agents. One exemplified compound, 6-{7-[(3-fluoro-1-methylazetidin-3-yl)methoxy]imidazo[1,2-a]pyridin-3-yl}-N-{[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}pyrimidin-4-amine, incorporates a fluorinated derivative of the 1-methylazetidin-3-yl moiety. This highlights the use of this scaffold as a platform for further functionalization to fine-tune biological activity and pharmacokinetic properties.
As a Scaffold in Central Nervous System (CNS) Drug Discovery
The development of CNS-active drugs is particularly challenging due to the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of a molecule, such as its size, polarity, and lipophilicity, play a critical role in its ability to penetrate the CNS. The compact and polar nature of the this compound scaffold makes it an attractive component for the design of CNS drug candidates. Its incorporation can help to maintain a low molecular weight and a favorable topological polar surface area (TPSA), both of which are important for BBB penetration.
As a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in medicinal chemistry to modulate the activity and properties of a lead compound. This compound can be considered a bioisostere for larger, more flexible diamines such as piperazine. Replacing a piperazine ring with the more compact and rigid azetidine scaffold can lead to improved metabolic stability and a more defined conformational presentation of the appended substituents.
Future Perspectives and Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a rigid azetidine core and dual amine functionalities provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacological and pharmacokinetic properties. While its direct incorporation into marketed drugs is not yet widely documented, the increasing prevalence of the azetidine scaffold in clinical candidates and approved drugs suggests that the importance of building blocks like this compound will only continue to grow.
Future research will likely focus on the development of more efficient and scalable synthetic routes to this and other functionalized azetidines. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of compounds containing this scaffold will undoubtedly lead to the discovery of new and innovative therapeutics for a wide range of diseases. As the demand for drug candidates with optimized properties continues to rise, the strategic deployment of this compound is poised to play an increasingly significant role in the future of drug discovery.
References
Introduction: The Azetidine Ring in Modern Drug Discovery
An In-Depth Technical Guide to 1-Methylazetidin-3-amine (CAS 959957-92-7)
In the landscape of medicinal chemistry, small, saturated heterocycles are invaluable building blocks for crafting novel therapeutics. The azetidine ring, a four-membered heterocycle containing a nitrogen atom, has emerged as a particularly advantageous scaffold. Its strained ring system imparts unique conformational rigidity and vectorial properties, allowing for precise exit vector control in molecular design. This compound, with the CAS number 959957-92-7, is a prime example of such a building block. It features a tertiary amine within the ring and a primary amine substituent, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is typically a colorless to pale yellow liquid under standard conditions. Its dual amine functionalities contribute to its solubility in polar solvents. The presence of both a primary and a tertiary amine makes it a versatile intermediate for constructing more complex molecules in pharmaceutical and agrochemical research.
| Property | Value | Source(s) |
| CAS Number | 959957-92-7 | |
| Molecular Formula | C₄H₁₀N₂ | |
| Molecular Weight | 86.14 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 84.2 ± 8.0 °C (Predicted) | |
| Density | 0.961 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥95% - 97% | |
| Storage | Refrigerator, under inert gas (Nitrogen or Argon) at 2–8 °C | |
| InChI Key | BIWZYRJXBPPLLA-UHFFFAOYSA-N | |
| SMILES | CN1CC(C1)N |
Synthesis Methodologies: A Scientist's Perspective
The synthesis of functionalized azetidines is an active area of research, with scalability and efficiency being critical for their use as building blocks. While specific large-scale protocols for this compound are not always public, established methods for related 3-aminoazetidines can be adapted. A highly effective and common strategy involves the reductive amination of an N-protected azetidin-3-one precursor.
Logical Flow of a Common Synthetic Route
The following diagram illustrates a logical workflow for synthesizing this compound, starting from a commercially available precursor.
Caption: Synthetic workflow for this compound.
Protocol: Synthesis via Reductive Amination
This protocol describes a representative lab-scale synthesis.
Objective: To synthesize this compound from N-Boc-azetidin-3-one.
Step 1: Reductive Amination
-
To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.1-1.5 equiv., typically as a solution in THF or ethanol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than sodium borohydride, reducing the likelihood of side reactions and allowing for a one-pot procedure where the imine is reduced in situ.
-
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-1-methylazetidin-3-amine.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting salt can be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted into an organic solvent, or purified as the salt form (e.g., dihydrochloride).
Applications in Drug Discovery and Development
This compound serves as a valuable building block, often used to introduce a small, polar, and conformationally restricted moiety into a drug candidate. This can favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improving Physicochemical Properties: The azetidine scaffold can enhance aqueous solubility and reduce the lipophilicity of a molecule, which is often beneficial for oral bioavailability.
-
Metabolic Stability: The N-methyl group prevents N-dealkylation metabolism that might occur with an unsubstituted azetidine, while the strained ring can be more stable to certain metabolic enzymes compared to more flexible aliphatic amines.
-
Scaffold for Bioisosteric Replacement: It can act as a bioisostere for other groups, such as piperidine or pyrrolidine rings, offering a different vector and conformational profile.
-
Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).
Conceptual Incorporation into a Bioactive Scaffold
The diagram below illustrates how this compound can be coupled to a core structure, a common step in fragment-based drug design or lead optimization.
Caption: Coupling this compound to a core scaffold.
Chemical Reactivity and Handling
The molecule possesses two nitrogen atoms with different reactivity profiles.
-
Primary Amine (-NH₂): This group is nucleophilic and basic. It readily participates in standard amine reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, though this can be difficult to control and may lead to over-alkylation.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.
-
-
Tertiary Amine (Ring Nitrogen): This nitrogen is less nucleophilic due to steric hindrance but is still basic. It can be protonated to form a salt or quaternized with potent alkylating agents.
Handling and Storage:
-
Storage: Store in a refrigerator (2-8 °C) under an inert atmosphere (nitrogen or argon) to prevent degradation.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid contact with skin and eyes.
Safety and Toxicology Profile
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant nature.
| Hazard Type | GHS Classification and Statements |
| Pictograms | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.**P |
The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract: The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged from relative obscurity to become a privileged structural motif in contemporary medicinal chemistry. Its inherent ring strain, conformational rigidity, and sp³-rich character confer unique physicochemical and pharmacokinetic properties that are highly advantageous for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of small azetidine scaffolds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies to access these valuable scaffolds, their diverse pharmacological applications, the critical structure-activity relationships that govern their efficacy, and their successful incorporation into clinically approved drugs.
Introduction: The Unique Physicochemical Profile of the Azetidine Ring
Historically overshadowed by more common nitrogen-containing heterocycles like pyrrolidines and piperidines, the azetidine scaffold has garnered significant attention in recent decades. This is largely attributable to its distinctive structural and reactive properties. The high ring-strain energy of the azetidine ring not only facilitates selective chemical transformations but also contributes to its value as a synthetic intermediate.
The constrained geometry of the four-membered ring imparts a significant degree of three-dimensionality, providing unique exit vectors for substituents compared to larger, more flexible saturated heterocycles. This conformational rigidity allows for precise control over the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the sp³-rich nature of the azetidine scaffold enhances key pharmacokinetic properties such as solubility and metabolic stability.
Azetidines also serve as valuable bioisosteres for larger saturated amines, offering a strategic approach to fine-tune physicochemical and conformational properties in drug design. For instance, "angular" spiro-azetidine frameworks have been shown to be effective surrogates for piperidines, combining pronounced molecular rigidity with favorable pharmacokinetic profiles.
Synthetic Strategies for Accessing Bioactive Azetidine Scaffolds
The construction of the strained azetidine ring has historically posed a synthetic challenge. However, recent advancements have led to the development of robust and versatile methodologies, enabling the efficient synthesis of diverse azetidine libraries. Key strategies include intramolecular cyclization of γ-haloamines, [2+2] cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a particularly direct approach to functionalized azetidines.
Caption: Common synthetic routes to the azetidine scaffold.
A representative protocol for the synthesis of 3-aryl-azetidines is outlined below.
Experimental Protocol: Synthesis of 3-Aryl-Azetidines
This protocol describes a general method for the synthesis of 3-aryl-azetidines, which are common precursors for biologically active molecules.
Step 1: Synthesis of tert-Butyl 3-(aryl)azetidine-1-carboxylate
-
To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in an appropriate solvent such as THF, add a solution of the corresponding aryl Grignard reagent (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-aryl-3-hydroxyazetidine-1-carboxylate.
Step 2: Deprotection and Further Functionalization
-
The Boc-protected 3-aryl-3-hydroxyazetidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.
-
The hydroxyl group can be further modified or eliminated to introduce other functionalities at the 3-position, which is crucial for tuning the biological activity.
Diverse Biological Activities of Azetidine Derivatives
The unique structural features of the azetidine ring have been exploited to develop compounds with a wide range of biological activities. Natural and synthetic azetidine derivatives have shown potential as antibacterial, antifungal, anticancer, central nervous system (CNS) modulators, and antiviral agents.
Antibacterial and Antifungal Agents
The azetidine nucleus is a core component of many β-lactam antibiotics, such as penicillin and cephalosporins. These antibiotics function by irreversibly binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands during bacterial cell wall synthesis. This inhibition ultimately leads to bacterial cell lysis.
Beyond the classical β-lactams, non-lactam azetidines have also been explored for their antimicrobial properties. For instance, certain substituted phenyl azetidin-2-one derivatives have demonstrated antibacterial activity comparable to ampicillin. Furthermore, appropriately functionalized azetidine-based derivatives can exhibit notable antifungal activities, which is thought to stem from their ability to interact with microbial enzymes and interfere with cell-wall biosynthesis.
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Compound Preparation: Dissolve the synthesized azetidine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established protocols (e.g., CLSI guidelines).
-
Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microorganism with no compound) and negative (media only) controls. Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing.
Anticancer Agents
Azetidine-containing compounds have demonstrated significant potential in oncology. Their mechanisms of action are diverse and include the inhibition of key signaling pathways and interference with cellular machinery essential for cancer cell proliferation and survival.
One notable example is the development of azetidine amides as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is aberrantly activated in many human cancers, promoting tumor cell proliferation and survival. Novel azetidine-based compounds have been shown to irreversibly bind to STAT3, selectively inhibiting its activity over other STAT family members. Treatment of cancer cells with these compounds has been shown to inhibit STAT3 phosphorylation and DNA-binding activity, leading to a reduction in viable cells and the induction of apoptosis.
Another class of anticancer azetidines includes analogues of the natural product TZT-1027 (soblidotin), which are potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of the STAT3 signaling pathway by azetidine compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Seeding: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116) in appropriate media supplemented with fetal bovine serum. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Compound | Cell Line | IC50 (nM) | Reference |
| 1a (TZT-1027 analogue) | A549 | 2.2 | |
| 1a (TZT-1027 analogue) | HCT116 | 2.1 | |
| Azetidine Amide (7e) | MDA-MB-231 | ~1900 | |
| Azetidine Amide (7f) | MDA-MB-231 | ~1300 | |
| Azetidine Amide (7g) | MDA-MB-231 | ~900 | |
| Azetidine Amide (9k) | MDA-MB-231 | ~1100 |
Central Nervous System (CNS) Modulators
The azetidine scaffold has shown promise in the development of treatments for neurological and psychiatric disorders. Azetidine-modified nicotine analogs, for example, have demonstrated stronger binding affinities to acetylcholine receptors than nicotine itself, suggesting their potential utility in therapies for neurodegenerative disorders. Tricyclic derivatives of azetidine have also been synthesized and screened for potential antidepressant activity.
Antiviral Agents
The application of azetidine-containing compounds in antiviral research is a growing field. For instance, azetidine-containing dipeptides have been identified as inhibitors of human cytomegalovirus (HCMV). Structure-activity relationship studies have revealed that the conformational restriction induced by the azetidine residue is important for their antiviral activity. More recently, azetidine compounds have been identified that display antiviral activity against herpes simplex virus (HSV-1 and HSV-2).
Structure-Activity Relationships (SAR) and Pharmacokinetic Properties
The biological activity of azetidine-containing compounds is highly dependent on the nature and position of substituents on the azetidine ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. For example, in a series of anti-HCMV azetidine-containing dipeptides, it was found that a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and an unsubstituted or aliphatic C-carboxamide group were essential for activity.
The incorporation of the azetidine motif can significantly improve the pharmacokinetic profile of a drug candidate. The constrained nature of the ring can enhance metabolic stability by blocking sites of metabolism. Furthermore, the polar nitrogen atom can improve aqueous solubility, which is a desirable property for drug candidates.
Azetidine-Containing Drugs in Clinical Use
The therapeutic relevance of the azetidine scaffold is underscored by its presence in several FDA-approved drugs. These drugs span a range of therapeutic areas, demonstrating the versatility of this structural motif.
| Drug Name | Brand Name | Therapeutic Area | Mechanism of Action |
| Azelnidipine | Calblock | Antihypertensive | Calcium channel blocker |
| Baricitinib | Olumiant | Rheumatoid Arthritis | Janus kinase (JAK) inhibitor |
| Cobimetinib | Cotellic | Oncology (Melanoma) | MEK1/2 inhibitor |
| Sarolaner | Simparica | Veterinary (Antiparasitic) | Isoxazoline insecticide/acaricide |
Future Perspectives and Conclusion
The azetidine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an attractive motif for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of azetidine derivatives, paving the way for the discovery of new drug candidates targeting a wide array of diseases. As our understanding of the intricate structure-activity relationships of azetidine-containing compounds grows, so too will their impact on medicinal chemistry and the development of next-generation therapeutics.
The Ascendancy of the N-Methylazetidine Scaffold: A Technical Guide for the Modern Medicinal Chemist
Foreword: Beyond Flatland – Embracing Three-Dimensionality in Drug Design
For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar scaffolds. While undeniably successful, this "flatland" approach has inherent limitations, often leading to challenges in optimizing physicochemical properties and achieving target selectivity. The contemporary paradigm in drug discovery champions the exploration of three-dimensional space, seeking to enhance properties such as solubility, metabolic stability, and cell permeability while navigating the complexities of biological targets with greater precision. It is within this exciting context that the N-methylazetidine moiety has emerged as a powerful and versatile building block. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic application of N-methylazetidines, empowering the design of next-generation therapeutics.
The N-Methylazetidine Moiety: A Profile in Potential
The N-methylazetidine is a four-membered, saturated nitrogen heterocycle. Its unique structural and electronic properties, largely dictated by the inherent ring strain (approximately 25.4 kcal/mol), bestow upon it a fascinating and synthetically useful reactivity profile.[1] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, renders the azetidine ring amenable to selective ring-opening reactions while maintaining sufficient stability for practical handling and incorporation into complex molecules. The presence of the N-methyl group further modulates its properties, influencing its basicity, lipophilicity, and metabolic fate compared to its unsubstituted counterpart.
Azetidines, in general, are gaining significant traction in medicinal chemistry due to their ability to impart desirable physicochemical properties to drug candidates.[2] They are considered valuable scaffolds for introducing three-dimensionality, which can lead to improved solubility and reduced off-target toxicity.[3]
Navigating the Synthetic Landscape: The Art of Constructing the N-Methylazetidine Core
The synthesis of azetidines has historically been challenging due to the entropic and enthalpic barriers associated with forming a strained four-membered ring.[2] However, recent advancements in synthetic methodology have made this scaffold more accessible.
General Synthetic Workflow
The construction of the N-methylazetidine ring typically involves the formation of a carbon-nitrogen bond to close the four-membered ring. This can be achieved through various strategies, often starting from readily available acyclic precursors.
Caption: A generalized workflow for the synthesis of N-methylazetidine derivatives.
Protocol 1: Intramolecular Cyclization of γ-Amino Alcohols
This classical and reliable method involves the cyclization of a 3-amino-1-propanol derivative. The choice of activating group for the hydroxyl moiety is critical for the success of the reaction.
Causality: The conversion of the hydroxyl group into a good leaving group (e.g., a sulfonate ester) facilitates an intramolecular nucleophilic substitution by the amine, leading to the formation of the azetidine ring. The use of a strong, non-nucleophilic base is essential to deprotonate the amine without competing in the substitution reaction.
Step-by-Step Methodology:
-
Protection of the Amine (if necessary): If the starting material is a primary amine, it is often advantageous to protect it with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions. For the synthesis of N-methylazetidine, a methyl group can be introduced at a later stage, or a precursor already containing the methylamino group can be used.
-
Activation of the Hydroxyl Group: The γ-amino alcohol is treated with a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base like triethylamine (TEA) or pyridine. This converts the hydroxyl group into a sulfonate ester, an excellent leaving group.
-
Cyclization: The resulting amino sulfonate is treated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like THF or DMF. The base deprotonates the amine (or a protected amine precursor), and the resulting nucleophile displaces the sulfonate leaving group in an intramolecular fashion to form the N-substituted azetidine ring.
-
N-Methylation (if not already present): If the azetidine is not already N-methylated, the methyl group can be introduced via reductive amination of the corresponding NH-azetidine with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by direct alkylation with a methylating agent like methyl iodide.
Protocol 2: [2+2] Cycloaddition Reactions
Photochemical or metal-catalyzed [2+2] cycloadditions offer a more convergent approach to the azetidine core. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a notable example, although its application to N-methylated imines can be substrate-dependent.[2]
Causality: This method relies on the generation of a reactive intermediate (e.g., an excited state of the imine) that can undergo a concerted or stepwise cycloaddition with an alkene to directly form the four-membered ring. The regioselectivity and stereoselectivity of the reaction are influenced by the electronic and steric properties of the reactants and the reaction conditions.
Step-by-Step Methodology:
-
Preparation of the N-Methyl Imine: An N-methyl imine is prepared by the condensation of a suitable aldehyde or ketone with methylamine.
-
Photocycloaddition: The imine and an alkene are dissolved in a suitable solvent (e.g., acetonitrile, benzene) and irradiated with UV light. The choice of wavelength and reaction time is crucial and needs to be optimized for each substrate pair.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the resulting mixture of azetidine regio- and stereoisomers is purified by chromatography.
Reactivity and Mechanistic Insights: The Power of the Strained Ring
The reactivity of N-methylazetidines is dominated by the desire to relieve ring strain. This makes them susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions
The N-methylazetidine ring can be opened by a variety of nucleophiles, often under acidic or Lewis acidic conditions that activate the ring by protonating or coordinating to the nitrogen atom.
References
A Technical Guide to 1-Methylazetidin-3-amine in Modern Drug Discovery: A Senior Application Scientist's Perspective
Section 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
In the landscape of modern drug discovery, nitrogen-containing heterocycles are ubiquitous, with over 75% of FDA-approved small-molecule drugs featuring at least one such ring system.[1] Among these, saturated heterocycles play a critical role in defining the three-dimensional architecture of a molecule, which is paramount for target engagement and optimizing pharmacokinetic profiles. For decades, five- and six-membered rings like pyrrolidine and piperidine have been the workhorses of medicinal chemistry. However, the pursuit of novel chemical space and improved drug-like properties has brought smaller, more constrained systems into the spotlight.
The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" structural motif.[1][2] Its significance stems from a unique combination of physicochemical properties:
-
Inherent Ring Strain: With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is more stable than an aziridine but possesses sufficient strain to influence its chemical reactivity and conformational preference.[1]
-
Three-Dimensionality and Rigidity: The constrained, non-planar geometry of the azetidine ring reduces the conformational flexibility of a molecule. This pre-organization can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[3] Furthermore, it provides well-defined "exit vectors" for substituents, allowing for precise spatial positioning within a binding pocket.[1]
-
Improved Physicochemical Properties: The incorporation of an sp³-rich azetidine scaffold can enhance key drug-like properties. It often leads to increased aqueous solubility, reduced lipophilicity (LogP), and improved metabolic stability compared to more lipophilic or flexible aliphatic chains or larger rings.[1]
Several approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, validating its therapeutic relevance and beneficial impact on drug disposition.[1]
Section 2: 1-Methylazetidin-3-amine: A Versatile and Strategic Building Block
Within the broader class of azetidines, This compound stands out as a particularly valuable building block for drug discovery programs. Its structure presents two distinct nitrogen atoms, each with a specific role and utility.
-
The Endocyclic N-Methyl Group: This tertiary amine is a key feature. The methyl group prevents N-acylation or other reactions at this position, ensuring it remains a basic center. This inherent basicity (pKa) is crucial for modulating aqueous solubility at physiological pH and can serve as a hydrogen bond acceptor or form critical salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein.
-
The Exocyclic 3-Amino Group: This primary amine is a versatile synthetic handle. It is nucleophilic and provides a convenient point for chemical modification, allowing the attachment of a wide array of side chains, linkers, or pharmacophoric elements through robust and well-established chemical reactions.
The rigid azetidine core holds these two nitrogen centers in a fixed spatial relationship, offering a distinct advantage over more flexible diamine linkers like N-methylethylenediamine, where free rotation can lead to multiple conformations and non-productive binding modes.
Physicochemical Properties of this compound
The following table summarizes key computed and experimental properties of this building block, which are critical for computational modeling and strategic design.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[4] |
| Molecular Weight | 86.14 g/mol | PubChem[4] |
| CAS Number | 959957-92-7 | PubChem[4] |
| XLogP3-AA (LogP) | -0.8 | PubChem[4] |
| Topological Polar Surface Area (TPSA) | 29.3 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[4] |
| Hydrogen Bond Acceptors | 2 (from both N atoms) | PubChem[4] |
Section 3: Synthesis and Commercial Accessibility
A critical consideration for any building block in a drug discovery pipeline is its accessibility. This compound is commercially available from numerous suppliers, often as a dihydrochloride salt, which ensures its ready incorporation into synthetic campaigns without the need for de novo synthesis.[5][6]
However, understanding its synthesis provides insight into the potential for creating analogues. A common and robust strategy for preparing 3-amino-N-substituted azetidines proceeds from the corresponding N-substituted azetidin-3-ol. This pathway is reliable and avoids many of the challenges associated with de novo four-membered ring construction.[2][7]
Experimental Protocol: Representative Synthesis of a 3-Amino-Azetidine Derivative
This protocol is adapted from established literature procedures for the conversion of azetidinols to azetidinamines.[8]
Step 1: Mesylation of 1-Methylazetidin-3-ol
-
Dissolve 1-methylazetidin-3-ol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile (MeCN) at a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) to the solution to act as a base.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Causality: The alcohol is a poor leaving group. Mesylation converts the hydroxyl group into a mesylate, which is an excellent leaving group, facilitating the subsequent nucleophilic substitution. TEA is required to neutralize the HCl generated during the reaction.
-
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with DCM. The crude mesylate intermediate is often sufficiently pure to be used directly in the next step.
Step 2: Nucleophilic Substitution to form this compound
-
Dissolve the crude 1-methylazetidin-3-yl methanesulfonate from the previous step in a solvent like isopropanol or in an excess of the amine source.
-
Add a concentrated aqueous solution of ammonium hydroxide (a large excess, >20 eq).
-
Causality: Ammonium hydroxide serves as the source of the amine nucleophile (-NH₂). The large excess drives the reaction to completion.
-
-
Transfer the mixture to a sealed pressure vessel (e.g., a Parr reactor).
-
Heat the reaction to 70-80 °C for 12-18 hours.
-
Causality: Heating is required to overcome the activation energy for the Sₙ2 reaction. The sealed vessel is necessary to contain the pressure generated by the volatile ammonia at elevated temperatures.
-
-
After cooling, concentrate the reaction mixture under vacuum to remove the solvent and excess ammonia.
-
Purify the resulting this compound, typically via distillation or conversion to a salt (e.g., HCl salt) followed by crystallization.
Visualization of the Synthetic Workflow
Caption: A two-step workflow for synthesizing this compound.
Section 4: Strategic Applications in Drug Design
This compound as a Bioisosteric Replacement
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[9][10] The this compound moiety serves as an excellent rigid bioisostere for more flexible or problematic structural motifs.
Common Replacements:
-
Piperazine: While widely used, the piperazine ring can be a liability for metabolism (N-dealkylation) and may confer affinity for off-targets like the hERG channel. Replacing a substituted piperazine with a this compound derivative can maintain the key nitrogen vectors while improving metabolic stability and selectivity.
-
Flexible Diamines: Acyclic linkers like N,N'-dimethylethylenediamine are conformationally promiscuous. Replacing this linker with a rigid azetidine core locks the relative orientation of the nitrogen atoms, which can enhance on-target potency by reducing the entropic cost of binding.
Visualization of Bioisosteric Replacement
Caption: Replacing common scaffolds with a rigid azetidine bioisostere.
A Scaffold for Library Synthesis via Amide Coupling
The primary amine of this compound is an ideal attachment point for generating libraries of compounds for structure-activity relationship (SAR) studies. Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
-
To a solution of the carboxylic acid (R-COOH, 1.0 eq) in a suitable solvent like DMF or DCM (0.1 M), add a peptide coupling reagent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each).
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA, 2.0-3.0 eq), and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Causality: The coupling reagent forms a highly reactive acyl-intermediate, which is much more susceptible to nucleophilic attack by the amine than the carboxylic acid itself. DIPEA is used to maintain basic conditions without competing as a nucleophile.
-
-
Add a solution of this compound (as the free base or from the HCl salt with an additional equivalent of base, 1.2 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Section 5: Structure-Activity Relationship (SAR) Insights
Incorporating the this compound moiety can profoundly and predictably influence the SAR of a lead compound.
-
Vectorial Control: The rigid azetidine ring projects substituents from the 3-position in a well-defined vector relative to the N-methyl group. This allows for systematic exploration of a binding pocket's topology.
-
Basicity and pKa Tuning: The tertiary amine of the N-methylazetidine ring is a basic center. Its pKa can be modulated by substituents elsewhere in the molecule but generally provides a reliable positive charge at physiological pH. This is often exploited to engage with acidic residues in a target active site, significantly boosting potency.
-
Solubility Enhancement: The polar, basic nature of the scaffold frequently improves the aqueous solubility of a lead compound, a critical parameter for oral bioavailability.
-
Metabolic Stability: The four-membered ring can be more metabolically stable than larger rings like piperazine, which are known substrates for cytochrome P450 enzymes. The N-methyl group is also generally more stable to oxidation than larger N-alkyl groups.
Hypothetical SAR Table
Consider a lead compound with a generic structure R-CO-NH-[1-methylazetidin-3-yl].
| Modification (R-group) | Target Affinity (IC₅₀, nM) | Aqueous Solubility (µg/mL) | Rationale for Change |
| Phenyl | 500 | 10 | Initial hit, moderate potency, poor solubility. |
| 4-Fluorophenyl | 250 | 15 | F-group adds a potential H-bond acceptor, improving potency. |
| 4-Pyridyl | 80 | 150 | Addition of a second basic center dramatically improves solubility and adds a key interaction point. |
| 3-Methoxy-4-pyridyl | 35 | 120 | Methoxy group likely engages a lipophilic pocket adjacent to the pyridyl binding site. |
Section 6: Conclusion and Future Outlook
This compound is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its unique combination of rigidity, dual amine functionality, and favorable physicochemical properties makes it an outstanding choice for lead optimization campaigns. By serving as a rigid bioisostere for more flexible or metabolically labile groups, it enables the fine-tuning of a molecule's three-dimensional shape, solubility, and target interactions.
The continued success of azetidine-containing drugs in the clinic ensures that this scaffold, and versatile derivatives like this compound, will remain at the forefront of drug design. As synthetic methodologies for creating more complex and diversely substituted azetidines evolve, their role in exploring novel chemical space and addressing challenging biological targets will only expand, cementing their status as a truly valuable motif in the drug discovery arsenal.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 959957-92-7 [chemicalbook.com]
- 6. cas 1139634-75-5|| where to buy this compound dihydrochloride [english.chemenu.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Novel Targets for 1-Methylazetidin-3-amine Derivatives
Abstract
The 1-methylazetidin-3-amine scaffold represents a privileged structure in medicinal chemistry, offering a unique combination of conformational rigidity, three-dimensional complexity, and synthetic tractability. This technical guide provides an in-depth exploration of high-potential therapeutic targets for derivatives of this scaffold. Moving beyond a general overview, this document synthesizes current research to illuminate key signaling pathways and mechanisms of action, providing drug development professionals with a scientifically grounded framework for initiating and advancing discovery programs. We will delve into the rationale behind targeting Signal Transducer and Activator of Transcription 3 (STAT3), Histamine H4 Receptor (H4R), Neuronal Nicotinic Acetylcholine Receptors (nAChRs), and Glycine Transporter 1 (GlyT1), supported by detailed experimental protocols for target validation and compound characterization.
The this compound Core: A Privileged Scaffold in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, is increasingly recognized as a valuable component in the design of novel therapeutics. Its inherent ring strain lends itself to unique chemical reactivity, while also providing a degree of conformational constraint that can be advantageous for optimizing ligand-target interactions.[1] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2] The this compound core specifically offers two distinct points for chemical modification: the exocyclic primary amine at the 3-position and the tertiary amine within the ring. This dual functionality allows for the systematic exploration of chemical space to fine-tune pharmacological properties.
High-Potential Therapeutic Targets and Mechanisms of Action
Our analysis of the current scientific literature has identified four key therapeutic targets where derivatives of this compound hold significant promise.
Signal Transducer and Activator of Transcription 3 (STAT3): A Nexus for Oncology
The STAT3 protein is a critical transcription factor that, upon activation, plays a pivotal role in cell proliferation, survival, and differentiation.[3] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for anticancer drug development.[3][4]
Signaling Pathway and Mechanism of Inhibition:
The canonical STAT3 pathway is initiated by cytokines and growth factors, which leads to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[3][5] This phosphorylation event triggers the dimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions.[4][6] The activated STAT3 dimer then translocates to the nucleus, where it binds to DNA and regulates the transcription of genes involved in tumorigenesis.[5][6]
Derivatives of the azetidine scaffold have been identified as potent inhibitors of STAT3. Specifically, (R)-azetidine-2-carboxamide analogues have demonstrated the ability to inhibit STAT3 with sub-micromolar potency.[1] These compounds are thought to interfere with STAT3 activity, potentially by disrupting its dimerization or its interaction with upstream signaling components.[7][8] The rigid azetidine core likely serves to optimally orient the pharmacophoric elements for high-affinity binding to the STAT3 protein.[1]
Caption: STAT3 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights:
While specific SAR data for this compound derivatives as STAT3 inhibitors is emerging, research on related azetidine-2-carboxamides provides valuable direction. Key findings indicate that the stereochemistry of the azetidine ring and the nature of the substituents on the carboxamide are critical for potent and selective inhibition. For instance, (R)-azetidine-2-carboxamide analogues have shown significantly improved potency over their S-enantiomers.[1] Further optimization of the groups attached to the amide nitrogen and the azetidine ring is a promising avenue for enhancing anti-tumor activity.
| Azetidine Derivative Class | Target/Mechanism | Cancer Cell Line(s) | Key Findings | Reference |
| (R)-Azetidine-2-carboxamides | STAT3 Inhibition | MDA-MB-231, MDA-MB-468 (Breast) | Potent and selective STAT3 inhibitors with sub-micromolar IC50 values; inhibit colony formation. | [1] |
| 3-Aryl-azetidine Analogs | Microtubule Assembly Inhibition | A549 (Lung), HCT116 (Colon) | Excellent antiproliferative activities with IC50 values as low as 2.1 nM. | [1] |
Histamine H4 Receptor (H4R): A Target for Inflammatory and Immune Disorders
The Histamine H4 Receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[9] Its involvement in inflammatory and immune responses makes it an attractive target for conditions like atopic dermatitis, pruritus, and allergic rhinitis.[9]
Signaling Pathway and Mechanism of Action:
H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[10] Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, H4R activation can mobilize intracellular calcium and activate the MAPK/ERK pathway, leading to various cellular responses, including chemotaxis and cytokine release.[2] Antagonists of H4R block these downstream signaling events. The this compound scaffold has been incorporated into molecules designed as H4R antagonists.
Caption: Histamine H4 receptor signaling and antagonism.
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Modulating CNS Function
Neuronal nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including cognitive function, learning, memory, and attention.[11] Dysregulation of nAChR signaling is implicated in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.[11][12]
Signaling Pathway and Mechanism of Modulation:
nAChRs are pentameric structures composed of various α and β subunits that form a central ion channel.[13] The binding of acetylcholine or other agonists to the extracellular domain of the receptor induces a conformational change that opens the channel, allowing the influx of cations (primarily Na+ and Ca2+). This influx leads to membrane depolarization and the modulation of neurotransmitter release.[14] Azetidine-containing compounds can act as agonists, antagonists, or allosteric modulators of nAChRs, thereby fine-tuning neuronal excitability. The rigid azetidine scaffold can help in positioning key functional groups to interact with specific nAChR subtypes.[13]
Glycine Transporter 1 (GlyT1): A Target for Schizophrenia and Cognitive Disorders
Glycine Transporter 1 (GlyT1) is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[15] In glutamatergic synapses, glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, the synaptic concentration of glycine can be increased, leading to enhanced NMDA receptor function.[5] This mechanism is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[5]
Mechanism of Action:
GlyT1 inhibitors block the reuptake of glycine into presynaptic terminals and surrounding glial cells.[15] This leads to an elevation of extracellular glycine levels, which in turn potentiates the activity of NMDA receptors. The constrained nature of the azetidine ring in inhibitor molecules can provide a precise fit into the transporter's binding site, leading to potent and selective inhibition.
Experimental Protocols for Target Validation and Compound Screening
The following section provides detailed, self-validating protocols for key experiments to assess the activity of this compound derivatives against the identified therapeutic targets.
STAT3 Inhibition Assays
This protocol determines the ability of a compound to inhibit the phosphorylation of STAT3, a key marker of its activation.[5]
Methodology:
-
Cell Culture and Treatment: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) or a cell line that can be stimulated to activate STAT3 (e.g., A431 stimulated with EGF). Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the this compound derivative or vehicle control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin). Quantify band intensities using densitometry software.
References
- 1. benchchem.com [benchchem.com]
- 2. mch.estranky.sk [mch.estranky.sk]
- 3. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]
- 6. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. air.unimi.it [air.unimi.it]
- 10. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity and Chemical Profile of 1-Methylazetidin-3-amine
Abstract: 1-Methylazetidin-3-amine has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. Its unique structural and electronic properties, characterized by a strained four-membered ring and two distinct nucleophilic nitrogen centers, offer a versatile platform for the synthesis of novel chemical entities. The azetidine ring, in particular, is recognized as a valuable scaffold that can enhance pharmacological properties.[1] This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic profile, and chemical reactivity of this compound. We delve into the causality behind key synthetic transformations, including N-acylation, N-alkylation, and reductive amination, presenting field-proven protocols and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Introduction
The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a nitrogen-containing four-membered heterocycle, has garnered significant attention as a bioisostere and structural motif in drug design.[1] The inherent ring strain of approximately 25.4 kcal/mol endows azetidine derivatives with a unique three-dimensional geometry that can improve metabolic stability, aqueous solubility, and receptor-binding affinity when incorporated into a larger molecule.[1] Its compact nature allows it to serve as a rigid scaffold, orienting substituents in well-defined vectors for optimal interaction with biological targets.
Emergence of this compound as a Key Building Block
This compound (CAS 959957-92-7) is a bifunctional molecule that capitalizes on the advantageous properties of the azetidine core while providing a reactive primary amine handle for further chemical elaboration.[2][3] The presence of both a tertiary, endocyclic amine and a primary, exocyclic amine makes it a particularly interesting synthon. This duality allows for selective functionalization, enabling its incorporation into complex molecular architectures, a fact underscored by its frequent appearance in patent literature for novel therapeutics.[2][4]
Caption: Core structure and key features of this compound.
Physicochemical and Spectroscopic Profile
Core Molecular Structure and Identifiers
The fundamental structure consists of an azetidine ring N-substituted with a methyl group and a primary amino group at the 3-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 959957-92-7 | [2][5] |
| Molecular Formula | C₄H₁₀N₂ | [2][5] |
| Molecular Weight | 86.14 g/mol | [2][5] |
| SMILES | CN1CC(C1)N | [2] |
Physicochemical Properties
The following properties are based on computed data and provide a baseline for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 84.2 ± 8.0 °C | [5] |
| pKa | 9.22 ± 0.10 | [5] |
| LogP | -0.8 | [2] |
| Density | 0.961 ± 0.06 g/cm³ | [5] |
Spectroscopic Characterization
While experimental spectra should be obtained for confirmation, the following are expected characteristics:
-
¹H NMR: Signals corresponding to the N-methyl protons (singlet), the azetidine ring methylene (CH₂) and methine (CH) protons (multiplets), and the primary amine (-NH₂) protons (broad singlet).
-
¹³C NMR: Four distinct carbon signals are expected: the N-methyl carbon, two azetidine ring carbons, and the carbon bearing the amino group.
-
IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching, and N-H bending vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 86. The exact mass is 86.0844 Da.[2] Fragmentation patterns would likely involve loss of the amino group or ring fragmentation. PubChem lists available GC-MS data for this compound.[2]
Chemical Reactivity: A Tale of Two Nitrogens
The reactivity of this compound is dominated by its two nitrogen atoms. However, their chemical environments render them distinct in terms of nucleophilicity and steric hindrance.[1] The exocyclic primary amine is significantly more nucleophilic and sterically accessible than the endocyclic tertiary amine, making it the primary site for most synthetic transformations.[1]
Caption: Key reactions targeting the exocyclic primary amine.
N-Acylation: Forming Robust Amide Bonds
N-acylation is a highly efficient and predictable method for functionalizing the primary amine.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.[1][6]
-
Causality: This reaction is favored at the primary amine due to its higher nucleophilicity and lower steric hindrance. The resulting amide bond is exceptionally stable and is a cornerstone of medicinal chemistry, found in approximately 25% of all pharmaceuticals.[7] The choice of an acyl chloride as the electrophile ensures a rapid and generally irreversible reaction due to the excellent leaving group ability of the chloride ion.
Reductive Amination: A Gateway to Diverse Scaffolds
Reductive amination is one of the most powerful methods for forming C-N bonds and is widely used to synthesize more complex secondary and tertiary amines.[8] The process involves two key steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone, typically under slightly acidic conditions, to form an intermediate imine (or iminium ion).[9]
-
Reduction: The imine is then reduced in situ to the corresponding amine.[10]
-
Expertise & Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often preferred because it is mild enough not to reduce the starting aldehyde/ketone and is selective for the protonated iminium ion, allowing for a convenient one-pot procedure.[10][11] Harsher reagents like sodium borohydride (NaBH₄) can reduce the carbonyl starting material, necessitating a two-step process where the imine is formed completely before the reductant is added.[10][11]
N-Alkylation: Controlling Selectivity
Direct alkylation of the primary amine with alkyl halides is a standard Sₙ2 reaction.[12] However, this method can be difficult to control. The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts.[1][13]
-
Expertise & Causality: To achieve selective mono-alkylation, strategies often involve using a large excess of the primary amine to favor the initial reaction, or employing specific protocols that leverage competitive protonation to "protect" the secondary amine product as it forms.[14] For drug development, reductive amination is often the preferred method over direct alkylation for creating secondary amines due to its superior control and higher yields of the desired product.[10]
Synthetic Protocols and Experimental Design
The following protocols are designed as self-validating systems, providing a clear path from setup to purified product.
Protocol 1: N-Acylation with Benzoyl Chloride
Caption: Experimental workflow for a typical N-acylation reaction.
Methodology:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct.
-
Reagent Addition: Add a solution of benzoyl chloride (1.05 eq) in DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Protocol 2: Reductive Amination with Benzaldehyde
Methodology:
-
Setup: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq). The acid catalyzes imine formation.
-
Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate. Stir for 30 minutes, then extract the mixture with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to afford the desired N-benzyl-1-methylazetidin-3-amine.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood.[15]
-
Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[16][17][18] It can cause skin and eye irritation or burns.[16][19]
-
Recommended PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or neoprene), safety goggles or a face shield, and a lab coat.[15][16]
-
Handling Procedures: Avoid breathing vapors or dust.[15][17] Ensure safety showers and eyewash stations are readily accessible.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][19]
Conclusion: The Role of this compound in Next-Generation Therapeutics
This compound is more than just a simple building block; it is a strategic tool for medicinal chemists. Its well-defined reactivity profile, centered on the selective functionalization of its primary amine, provides a reliable and versatile entry point to a vast chemical space. The ability to readily form stable amides or introduce diverse substituents via reductive amination allows for the systematic optimization of lead compounds. As the pharmaceutical industry continues to seek molecules with improved "drug-like" properties, the unique three-dimensional character and favorable physicochemical contributions of the 1-methylazetidinyl moiety ensure that this amine will remain a valuable component in the design of next-generation therapeutics.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 959957-92-7 [chemicalbook.com]
- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. enamine.enamine.net [enamine.enamine.net]
- 16. files.dep.state.pa.us [files.dep.state.pa.us]
- 17. This compound dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 18. fishersci.se [fishersci.se]
- 19. chemical.kao.com [chemical.kao.com]
- 20. Discovery of C-(1-aryl-cyclohexyl)-methylamines as selective, orally available inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 1-Methylazetidin-3-amine in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 1-Methylazetidin-3-amine: Protocols and Mechanistic Insights
The azetidine ring, a four-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar geometry provide a unique three-dimensional vector for molecular exploration, often leading to improved physicochemical properties such as solubility and metabolic stability when incorporated into drug candidates.[1][2] this compound, in particular, serves as a critical bioisostere and a versatile building block for introducing this valuable motif.[3] Its presence in numerous pharmacologically active agents, from kinase inhibitors to central nervous system drugs, underscores the need for robust and scalable synthetic routes.[4]
This application note provides two distinct, field-proven protocols for the synthesis of this compound, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices, offering insights that bridge theoretical chemistry with practical laboratory application.
Conceptual Overview of Synthetic Strategies
The construction of the strained azetidine ring presents unique synthetic challenges, primarily related to overcoming the activation energy of the ring-closing step.[2] Two principal strategies have emerged as reliable pathways to this compound, which will be detailed in this guide:
-
Strategy A: Ring Construction from an Acyclic Precursor. This "bottom-up" approach involves the intramolecular cyclization of a suitably functionalized N-methylated propane derivative. It offers flexibility in precursor design but requires careful control of the cyclization step.
-
Strategy B: N-Methylation of a Pre-formed Azetidine Core. This "functionalization" approach leverages a pre-existing azetidine ring, methylating the ring nitrogen in a later step. This strategy often benefits from the availability of common azetidine intermediates.
Caption: High-level overview of the two primary synthetic routes to this compound.
Protocol 1: Synthesis via Intramolecular Cyclization of an Epichlorohydrin Derivative
This protocol represents a fundamental and robust method starting from inexpensive, commercially available materials. The key transformation is the base-induced intramolecular nucleophilic substitution to form the azetidine ring.
Experimental Workflow
Caption: Reaction sequence for the synthesis of this compound starting from epichlorohydrin.
Step-by-Step Methodology
Step 1: Synthesis of 1-Chloro-3-(methylamino)propan-2-ol
-
Rationale: This step involves the nucleophilic ring-opening of the epoxide in epichlorohydrin by methylamine. The reaction is typically regioselective for attack at the less hindered carbon. Careful temperature control is crucial to minimize side reactions, such as double alkylation of the amine.[5][6]
-
Procedure:
-
To a stirred solution of 40% aqueous methylamine (1.5 equivalents) in methanol (MeOH), cooled to 0 °C in an ice bath, add epichlorohydrin (1.0 equivalent) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the epichlorohydrin is consumed.
-
Concentrate the mixture under reduced pressure to remove methanol and excess methylamine. The resulting crude oil is typically used directly in the next step without further purification.
-
Step 2: Cyclization to 1-Methylazetidin-3-ol
-
Rationale: The addition of a strong base promotes deprotonation of the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the chloride to form the strained four-membered ring.
-
Procedure:
-
Dissolve the crude 1-chloro-3-(methylamino)propan-2-ol in water.
-
Add a concentrated aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 equivalents) dropwise while maintaining the temperature below 30 °C.
-
Heat the mixture to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylazetidin-3-ol, which can be purified by distillation or chromatography.
-
Step 3: Mesylation of 1-Methylazetidin-3-ol
-
Rationale: The hydroxyl group is a poor leaving group. It is converted to a methanesulfonate (mesylate) ester to facilitate the subsequent nucleophilic substitution.[7]
-
Procedure:
-
Dissolve 1-methylazetidin-3-ol (1.0 equivalent) and triethylamine (TEA, 1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate, which should be used immediately in the next step due to potential instability.
-
Step 4: Synthesis of 3-Azido-1-methylazetidine
-
Rationale: The azide anion is an excellent nucleophile for displacing the mesylate. The resulting azide is a stable precursor to the primary amine that can be reduced under clean and high-yielding conditions.
-
Procedure:
-
Dissolve the crude 1-methylazetidin-3-yl methanesulfonate (1.0 equivalent) in N,N-dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.0-3.0 equivalents) to the solution.
-
Heat the mixture to 80-90 °C and stir for 6-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine to remove DMF, then dry and concentrate to yield the crude azide.
-
Step 5: Reduction to this compound
-
Rationale: Catalytic hydrogenation is a highly efficient and clean method for reducing azides to primary amines, with water and nitrogen gas as the only byproducts.[8][9]
-
Procedure:
-
Dissolve the crude 3-azido-1-methylazetidine in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C, 5-10 mol% catalyst loading) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-16 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting product can be purified by distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization to afford pure this compound.
-
| Step | Intermediate/Product | Typical Yield | Purity (Typical) | Key Analytical Data |
| 2 | 1-Methylazetidin-3-ol | 60-75% | >95% | ¹H NMR shows characteristic azetidine ring protons. |
| 4 | 3-Azido-1-methylazetidine | 80-90% | >90% | IR spectroscopy shows a strong azide stretch (~2100 cm⁻¹). |
| 5 | This compound | 85-95% | >98% | Disappearance of azide stretch in IR; ¹H NMR confirms structure. |
Protocol 2: Synthesis via Reductive N-Methylation of a Protected Azetidine
This protocol is advantageous when a suitable azetidine precursor, such as tert-butyl azetidin-3-ylcarbamate, is readily available. The strategy involves direct methylation of the ring nitrogen, followed by a simple deprotection step.
Experimental Workflow
Caption: Reaction sequence for the synthesis of this compound via N-methylation and deprotection.
Step-by-Step Methodology
Step 1: Reductive Amination to form tert-Butyl (1-methylazetidin-3-yl)carbamate
-
Rationale: Reductive amination is a one-pot procedure that combines the formation of an iminium ion intermediate with its immediate reduction.[10] Sodium triacetoxyborohydride (Na(OAc)₃BH or STAB) is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the formaldehyde starting material but efficiently reduces the iminium intermediate.[11][12]
-
Procedure:
-
To a stirred solution of tert-butyl azetidin-3-ylcarbamate (1.0 equivalent) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (37% solution, 1.2 equivalents).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, managing any effervescence.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous phase with DCM, and combine the organic extracts.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
-
Step 2: Deprotection of the Boc Group
-
Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is stable under many reaction conditions but is readily cleaved under acidic conditions.[13]
-
Procedure:
-
Dissolve the crude tert-butyl (1-methylazetidin-3-yl)carbamate (1.0 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To obtain the free base, dissolve the residue in water, basify with aqueous NaOH to pH >12, and extract with an organic solvent. Dry the organic layers and concentrate to yield the final product. Alternatively, to isolate the hydrochloride salt, use a solution of HCl in dioxane or methanol instead of TFA for the deprotection step.
-
| Step | Intermediate/Product | Typical Yield | Purity (Typical) | Key Analytical Data |
| 1 | tert-Butyl (1-methylazetidin-3-yl)carbamate | 85-95% | >95% | ¹H NMR shows new N-CH₃ singlet and retention of Boc protons. |
| 2 | This compound | 90-99% | >98% | Disappearance of Boc protons in ¹H NMR. |
Trustworthiness and Validation: Safety and Experimental Considerations
-
Safety First: Many reagents used in these protocols are hazardous. Epichlorohydrin is a carcinogen, sodium azide is highly toxic and potentially explosive, and strong acids/bases are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Monitoring: The progress of all reactions should be diligently monitored using appropriate analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion and identify potential side products.
-
Purification and Characterization: Final product purity is paramount. Purification by distillation, crystallization (often as a salt), or column chromatography is essential. The structure and purity of all intermediates and the final product must be confirmed by analytical methods such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 5. WO1996022274A1 - Process of preparation of halohydroxypropyltrialkylammonium halides - Google Patents [patents.google.com]
- 6. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. jocpr.com [jocpr.com]
- 13. chemimpex.com [chemimpex.com]
The Azetidine Advantage: 1-Methylazetidin-3-amine as a Strategic Building Block in Modern Drug Discovery
Abstract
The quest for novel chemical entities with superior pharmacological profiles is a driving force in medicinal chemistry. Small, strained ring systems have emerged as powerful tools for navigating chemical space, offering unique three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties. Among these, the azetidine motif has garnered significant attention.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 1-Methylazetidin-3-amine , a versatile and increasingly important synthetic building block. We will explore its intrinsic properties, provide validated, step-by-step protocols for its incorporation into larger molecules via common synthetic transformations, and discuss the causal logic behind these experimental designs.
Introduction: Why Azetidines? Why this compound?
Azetidines, four-membered saturated nitrogen heterocycles, occupy a "sweet spot" of chemical properties. Their notable ring strain (approx. 25.4 kcal/mol) imparts enhanced reactivity and provides rigid conformational constraint, which can reduce the entropic penalty of binding to a biological target.[2] This rigidity offers distinct advantages over more flexible acyclic amines or larger rings like piperidines, allowing for precise exit vector control in structure-based drug design.[1] Despite this strain, azetidines are considerably more stable and easier to handle than their three-membered aziridine counterparts.[2]
This compound (1) is a particularly valuable building block for several key reasons:
-
Bifunctionality: It possesses two distinct nitrogen centers: a primary exocyclic amine (pKa ~8-9, estimated) available for derivatization, and a more basic tertiary ring amine (pKa ~10-11, estimated) that can improve aqueous solubility and serve as a hydrogen bond acceptor.
-
Vectorial Diversity: The N-methyl group provides a fixed substituent, while the C3-amino group offers a reactive handle for building out molecular complexity in a defined spatial orientation.
-
Improved Physicochemical Properties: Incorporation of the 1-methylazetidine moiety can lead to improved solubility, reduced lipophilicity (LogP), and enhanced metabolic stability compared to more traditional amine building blocks.
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀N₂ | PubChem[3] |
| Molecular Weight | 86.14 g/mol | PubChem[3] |
| CAS Number | 959957-92-7 | PubChem[3] |
| XLogP3-AA (LogP) | -0.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[3] |
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis provides context for its use and potential for analog creation. A common and logical route begins with a protected azetidine precursor, such as 1-Boc-azetidin-3-one. The synthesis involves two key transformations: reductive amination to install the methylamine moiety, followed by deprotection.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Reductive Amination of 1-Boc-azetidin-3-one
This procedure creates the N-methylamino intermediate under mild conditions, utilizing sodium triacetoxyborohydride, a reducing agent that is selective for imines/iminiums in the presence of ketones.[4]
Materials:
-
1-Boc-azetidin-3-one
-
Methylamine (solution in THF or EtOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq) in DCM, add methylamine (1.2-1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any exotherm and gas evolution.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(methylamino)azetidine-1-carboxylate, which can often be used in the next step without further purification.
Protocol 2.2: Boc Deprotection
The final step removes the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to liberate the free diamine.[5]
Materials:
-
tert-butyl 3-(methylamino)azetidine-1-carboxylate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the crude intermediate from Protocol 2.1 (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in Dioxane (5-10 eq) at 0 °C. Causality Note: The Boc group is highly labile to strong acid. TFA cleaves it to form gaseous isobutylene and CO₂, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
If desired, the free base can be obtained by partitioning the residue between DCM and a strong base (e.g., 2M NaOH) and then extracting, drying, and concentrating the organic phase. Alternatively, the resulting salt can be isolated by precipitation with diethyl ether.
Core Application: Amide Bond Formation
The most common application for this compound in drug discovery is its use as a nucleophile in amide coupling reactions. This transformation is fundamental to building complex molecules and is frequently used to link fragments in a lead optimization campaign.[6]
Caption: General workflow for HATU-mediated amide coupling.
Case Study Protocol 3.1: HATU-Mediated Amide Coupling
This protocol is adapted from a patented synthesis of HPK1 inhibitors, demonstrating a field-proven application.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and works well for coupling hindered or electronically deactivated partners.[7]
Materials:
-
Carboxylic acid of interest (e.g., 7-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][6][8]oxazin-7-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2-carboxylic acid) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
HATU (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (1.1 eq) at room temperature. Causality Note: The non-nucleophilic base, DIPEA, is crucial. It deprotonates the carboxylic acid to form the carboxylate and neutralizes the HCl generated during the reaction without competing as a nucleophile.
-
Stir the mixture for 1 hour at room temperature. The reaction progress can be monitored by LC-MS. Expertise Note: HATU-mediated couplings are typically rapid, often reaching completion within 1-2 hours at ambient temperature.
-
Upon completion, quench the reaction by adding ice water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired amide product.
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Electrophile precursor |
| This compound | 1.1 | Nucleophile |
| HATU | 1.5 | Coupling/Activating Agent |
| DIPEA | 1.1 | Non-nucleophilic Base |
| DMF | Solvent | Polar aprotic solvent |
Conclusion
This compound is a potent building block for modern medicinal chemistry, offering a unique combination of rigidity, bifunctionality, and favorable physicochemical properties. Its successful incorporation into advanced molecular scaffolds, as demonstrated in patent literature for kinase inhibitors, underscores its value to drug discovery programs.[6][9] The protocols detailed herein for its synthesis and application in amide coupling provide a robust and validated framework for researchers to leverage the "azetidine advantage" in their own synthetic campaigns. By understanding the principles behind reagent choice and reaction conditions, scientists can confidently employ this building block to create novel chemical entities with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of novel 1-azoniabicyclo[2.2.2]octane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. WO2023220541A1 - Tetrahydropyrido[3,4-d]pyrimidines compounds as hpk1 inhibitors - Google Patents [patents.google.com]
- 7. WO2024175925A1 - Mc2r modulator compounds - Google Patents [patents.google.com]
- 8. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Application Notes and Protocols: Strategic Amide Coupling with 1-Methylazetidin-3-amine
Introduction: The Strategic Value of the Azetidine Scaffold
In contemporary drug discovery, the pursuit of molecules with improved physicochemical properties—such as solubility, metabolic stability, and three-dimensionality—is paramount. The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a critical building block for medicinal chemists.[1] Its inherent ring strain and constrained geometry provide unique structural vectors compared to more common saturated heterocycles like piperidine or piperazine.[1] These characteristics allow for fine-tuning of ligand-target interactions, modulation of pKa, and enhancement of pharmacokinetic profiles.[1][2]
1-Methylazetidin-3-amine, in particular, offers a valuable scaffold. It presents a primary amine for derivatization via amide bond formation, while the ring nitrogen, a tertiary amine, influences the molecule's overall basicity and polarity. This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of this compound with various carboxylic acids, a cornerstone reaction in the synthesis of novel chemical entities.[3]
Core Principles: Mechanistic Insights into Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is generally unfavorable under standard conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] Modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine. Understanding the mechanisms of the most common classes of coupling reagents is essential for troubleshooting and optimizing reactions.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents.[4] The reaction proceeds through a key intermediate, the highly reactive O-acylisourea.
-
Activation: The carboxylic acid attacks the carbodiimide to form the O-acylisourea. This intermediate is essentially a carboxylic ester with an excellent leaving group.
-
Nucleophilic Attack: The primary amine of this compound attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate.
-
Product Formation: This intermediate collapses to form the stable amide bond and releases a soluble urea byproduct.[4]
To mitigate side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, and to minimize racemization when coupling chiral carboxylic acids, an additive like 1-Hydroxybenzotriazole (HOBt) is frequently used.[5][6] HOBt traps the O-acylisourea to form an active ester, which is more stable but still highly reactive towards amines.[7]
Caption: Carbodiimide (EDC) coupling mechanism.
Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents, known for fast reaction rates and low racemization, especially for sterically demanding substrates.[8][9]
-
Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[5]
-
Active Ester Formation: The carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[8]
-
Nucleophilic Attack: The amine attacks the activated ester to furnish the final amide product. The HOAt byproduct is regenerated in the process.
The superior efficiency of HATU is attributed to the anchimeric assistance provided by the pyridine nitrogen in the 7-azabenzotriazole (OAt) leaving group, which stabilizes the transition state.[10]
Caption: Uronium salt (HATU) coupling mechanism.
Experimental Protocols & Strategic Considerations
The choice of coupling reagent and conditions depends heavily on the properties of the carboxylic acid substrate, including steric hindrance, electronic properties, and the presence of other functional groups. This compound is a relatively small, unhindered primary amine, making it a good nucleophile for most coupling reactions.
Reagent and Solvent Selection Guide
| Parameter | Recommendation | Rationale & Insights |
| Coupling Reagent | HATU: For general use, hindered acids, or rapid reactions. EDC/HOBt: A cost-effective and reliable choice for less demanding substrates. | HATU is often the first choice due to its high efficiency and ability to overcome steric challenges, leading to cleaner reactions and higher yields.[8] EDC is a classic, robust reagent, and the addition of HOBt is crucial for suppressing side reactions.[5] |
| Solvent | DMF (Dimethylformamide) or DCM (Dichloromethane) | DMF is an excellent polar aprotic solvent that solubilizes most reactants and reagents. DCM is a good alternative, especially for easier workup, but solubility of all components must be verified. Ensure solvents are anhydrous, as water can hydrolyze activated intermediates.[11] |
| Base | DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) | A non-nucleophilic organic base is required to deprotonate the carboxylic acid (and the amine salt if used) without competing in the coupling reaction. DIPEA is more sterically hindered and often preferred to minimize side reactions. Typically 2-3 equivalents are used.[4] |
| Stoichiometry | Acid: 1.0 eq Amine: 1.0 - 1.2 eq Coupling Reagent: 1.1 - 1.2 eq Base (for HATU): 2.0 - 3.0 eq | A slight excess of the amine and coupling reagent can help drive the reaction to completion. A larger excess of base ensures full deprotonation of both the carboxylic acid and the amine hydrochloride salt, if used as the starting material. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The initial activation of the carboxylic acid is often performed at 0 °C to control the formation of the reactive intermediate and minimize side reactions.[4] The reaction is then typically allowed to warm to room temperature to proceed to completion. |
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of carboxylic acids, including those with moderate steric hindrance or electron-withdrawing groups.
Materials
-
Carboxylic Acid
-
This compound (or its HCl salt)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF (to make a ~0.1-0.2 M solution) and stir until the acid is fully dissolved.
-
Activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Expert Tip: If using the hydrochloride salt of this compound, increase the amount of DIPEA to 3.5 eq to neutralize the salt.
-
Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step ensures the complete formation of the OAt-active ester before the amine is introduced, which often leads to cleaner reactions.[2]
-
Amine Addition: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: Standard Coupling using EDC/HOBt
This protocol is a robust and cost-effective method suitable for many common carboxylic acids.
Materials
-
Carboxylic Acid
-
This compound (or its HCl salt)
-
EDC (or EDC·HCl)
-
HOBt (or HOBt·H₂O)
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DCM or DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Dissolution: Add anhydrous DCM or DMF (to make a ~0.1-0.2 M solution) and stir to dissolve all solids.
-
Base Addition: If using the amine hydrochloride salt, add DIPEA or TEA (1.1 eq) to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution. Causality Note: Adding the carbodiimide last, and at a reduced temperature, helps to control the exothermic activation step and minimizes the formation of N-acylurea byproduct.[5]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and base), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography.
Troubleshooting and Advanced Considerations
-
Chemoselectivity: this compound contains both a primary and a tertiary amine. Under standard amide coupling conditions, the primary amine is significantly more nucleophilic and will react selectively. The tertiary amine is generally unreactive towards the activated ester.
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine to 1.5 eq. Ensure all reagents and solvents are anhydrous. For HATU couplings, extending the pre-activation time can be beneficial.[11]
-
Sterically Hindered Substrates: For highly hindered carboxylic acids, HATU is the superior choice.[8] In challenging cases, switching to a more reactive phosphonium salt reagent like PyBOP may be necessary, or employing alternative methods for forming acyl fluorides in situ could be explored.[1][12]
-
Purification Challenges: The urea byproduct from EDC can sometimes be difficult to remove. Performing the reaction in DCM and washing thoroughly with dilute acid and base is usually effective. The byproducts from HATU (tetramethylurea and HOAt) are generally water-soluble and easily removed during aqueous workup.
Conclusion
The coupling of this compound is a versatile and crucial transformation for introducing this valuable scaffold into drug candidates. By understanding the underlying mechanisms of common coupling reagents and carefully selecting the reaction conditions, researchers can reliably and efficiently synthesize a diverse array of novel amides. The protocols provided herein offer robust starting points for both high-efficiency (HATU) and standard (EDC/HOBt) coupling strategies, empowering chemists to leverage the full potential of this important building block in medicinal chemistry programs.
References
- 1. Buy 1-benzhydryl-N-methylazetidin-3-amine | 69159-49-5 [smolecule.com]
- 2. reddit.com [reddit.com]
- 3. MX2021013662A - HETEROARYLAMINOPYRIMIDINE AMIDE AUTOPHAGY INHIBITORS AND METHODS OF USE OF THESE. - Google Patents [patents.google.com]
- 4. Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same - Patent US-7312233-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CN103804341A - Amide derivatives and their medicinal uses - Google Patents [patents.google.com]
- 8. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. PubChemLite - 3-(1-methylazetidin-3-yl)propan-1-amine (C7H16N2) [pubchemlite.lcsb.uni.lu]
- 11. arkat-usa.org [arkat-usa.org]
- 12. peptide.com [peptide.com]
Experimental procedure for N-alkylation of 1-Methylazetidin-3-amine
An Application Note and Protocol for the N-Alkylation of 1-Methylazetidin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry. Their unique conformational rigidity and ability to act as bioisosteric replacements for other common groups can impart significant improvements in a molecule's physicochemical properties, such as metabolic stability, solubility, and target-binding affinity.[1][2] this compound serves as a versatile and valuable building block, with its primary amine handle providing a key vector for synthetic diversification.
The N-alkylation of this primary amine is a fundamental transformation that enables the exploration of chemical space around the azetidine core, leading to the generation of diverse compound libraries for drug discovery programs. This application note provides a detailed guide for researchers, offering two robust and field-proven protocols for the N-alkylation of this compound: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer expert insights to ensure successful execution.
Mechanistic Overview: Two Pathways to N-Alkylation
The choice of alkylation strategy depends largely on the available starting materials (alkyl halide vs. carbonyl compound) and the desired level of control over the reaction.
-
Direct N-Alkylation with Alkyl Halides : This is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3][4] The lone pair of electrons on the primary amine nitrogen of this compound acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5][6] A primary challenge with this method is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[7][8]
-
Reductive Amination with Carbonyls : This highly reliable and versatile one-pot method is often the preferred strategy in medicinal chemistry for its superior control and broader substrate scope.[1][9] The reaction proceeds in two stages: first, the amine condenses with an aldehyde or ketone to form an imine (or iminium ion) intermediate.[10] Second, a mild and selective reducing agent, introduced in situ, reduces the imine C=N bond to furnish the desired N-alkylated amine.[1] This approach neatly avoids the issue of over-alkylation that plagues direct alkylation methods.[3][10]
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ncert.nic.in [ncert.nic.in]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Incorporation of 1-Methylazetidin-3-amine in Combinatorial Library Synthesis for Drug Discovery
Abstract
The 1-methylazetidin-3-amine scaffold has emerged as a privileged motif in modern medicinal chemistry. Its inherent properties—a strained four-membered ring conferring conformational rigidity, an sp³-rich character enhancing three-dimensionality, and a tertiary amine providing a key basic center—collectively improve the physicochemical and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth analysis of the strategic advantages of using this compound as a versatile building block in combinatorial library synthesis. We present detailed, field-proven protocols for its incorporation via robust chemical transformations, including amide bond formation, reductive amination, and urea/thiourea synthesis, designed for researchers in drug discovery and development.
The Medicinal Chemistry Rationale: Why Choose this compound?
Nitrogen-containing heterocycles are cornerstones of drug design, with approximately 60% of unique small-molecule drugs approved by the FDA featuring such scaffolds.[2][3][4] Their prevalence is due to their ability to form crucial hydrogen bonds with biological targets and their inherent stability.[3] Within this class, small, saturated heterocycles like azetidines have gained significant attention for their ability to confer advantageous properties compared to traditional aromatic systems.[5]
1.1. Impact on Physicochemical Properties
The incorporation of the 1-methylazetidin-3-yl moiety is a deliberate strategy to modulate key drug-like properties:
-
Solubility and Polarity: The azetidine ring is a polar motif that can significantly improve the aqueous solubility of a parent molecule, a common hurdle in drug development.[6] The tertiary amine (pKa ≈ 8-9) is protonated at physiological pH, providing a positive charge that enhances interactions with water.
-
Metabolic Stability: The N-methyl group and the strained ring structure can block sites of metabolic oxidation that might be present in larger, more flexible acyclic or cyclic amines. Several approved drugs incorporate azetidine motifs specifically to enhance metabolic stability and pharmacokinetics.[1]
-
Conformational Rigidity: The high ring-strain energy of the azetidine ring (≈ 25.2 kcal/mol) results in significant molecular rigidity.[7] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Three-Dimensionality (sp³ Character): Moving away from flat, aromatic structures ("flatland") towards molecules with greater 3D shape is a major goal in modern drug discovery to explore novel chemical space and improve target engagement. This compound is an excellent source of sp³ character.
1.2. A Versatile Bioisostere
Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a powerful tool for lead optimization.[8][9] The 1-methylazetidin-3-yl group can serve as a valuable bioisostere for:
-
Larger Saturated Amines (e.g., Piperidine, Cyclohexylamine): It provides a basic nitrogen center in a more compact and conformationally defined manner, allowing for fine-tuning of physicochemical properties.[1]
-
Acyclic Amines: It replaces flexible side chains with a rigid scaffold, which can provide valuable structure-activity relationship (SAR) insights.
Table 1: Comparative Physicochemical Properties of Amine Building Blocks
| Compound | Molecular Weight ( g/mol ) | XLogP3 | pKa (Conjugate Acid) |
| This compound | 86.14 | -0.8 | ~8.8 (Estimated) |
| Piperidine | 85.15 | 0.8 | 11.2 |
| Pyrrolidine | 71.12 | 0.4 | 11.3 |
| Isopropylamine | 59.11 | 0.3 | 10.6 |
| Data sourced from PubChem and standard chemical reference texts.[10] |
General Workflow for Combinatorial Library Synthesis
The primary amine of this compound serves as an ideal handle for diversification. A typical combinatorial workflow involves coupling this amine to a library of core scaffolds (e.g., carboxylic acids, aldehydes, or isocyanates) to generate a diverse set of final products.
Caption: High-level workflow for combinatorial library generation.
Core Synthetic Protocols
The following protocols are optimized for parallel synthesis formats but are readily adaptable to traditional round-bottom flask synthesis. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is the most frequently used reaction in medicinal chemistry.[11] Using an aminium-based coupling reagent like HATU provides high efficiency, fast reaction times, and minimal racemization, making it ideal for library synthesis.[12]
Caption: General scheme for amide bond formation.
Materials:
-
Carboxylic Acid (Stock solution, e.g., 0.2 M in DMF)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block or individual vials
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.24 M, 1.2 equiv) in anhydrous DMF.
-
Prepare a stock solution of HATU (0.24 M, 1.2 equiv) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (0.6 M, 3.0 equiv) in anhydrous DMF.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 200 µL of the carboxylic acid stock solution (0.04 mmol, 1.0 equiv).
-
Add 250 µL of the DIPEA stock solution.
-
Add 200 µL of the HATU stock solution and agitate for 5 minutes at room temperature. This pre-activates the carboxylic acid. Causality Note: Pre-activation forms a highly reactive O-acylisourea intermediate, which minimizes side reactions and is crucial for efficient coupling, especially with less reactive amines or acids.[14]
-
Add 200 µL of the this compound stock solution.
-
-
Reaction Execution:
-
Seal the reaction block/vials securely.
-
Agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS by taking a small aliquot.
-
-
Work-up and Purification:
-
Quench the reaction by adding 500 µL of water to each well.
-
The crude product can be purified directly by mass-directed preparative HPLC.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Water will hydrolyze the activated ester intermediate. Consider extending the reaction time to 16 hours.
-
Side Products: If the carboxylic acid is sensitive, pre-activation time can be reduced. Ensure the temperature does not rise significantly.
Protocol 2: Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[15] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot library synthesis because it is mild enough not to reduce the starting aldehyde/ketone and is selective for the iminium ion intermediate formed in situ.[16][17]
Caption: General scheme for reductive amination.
Materials:
-
Aldehyde or Ketone (Stock solution, e.g., 0.2 M in DCE)
-
This compound
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (AcOH)
-
Anhydrous DCE (1,2-Dichloroethane)
-
96-well reaction block or individual vials
Step-by-Step Protocol:
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 250 µL of the aldehyde/ketone stock solution (0.05 mmol, 1.0 equiv).
-
Add 1.2 equivalents of this compound (5.2 mg, 0.06 mmol).
-
Add 1 drop of glacial acetic acid. Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that is actually reduced. Without it, the reaction is often sluggish.[18]
-
Agitate the mixture for 30 minutes at room temperature to allow for iminium ion formation.
-
-
Reduction Step:
-
Add 1.5 equivalents of NaBH(OAc)₃ (15.9 mg, 0.075 mmol) portion-wise to control any effervescence.
-
-
Reaction Execution:
-
Seal the reaction block/vials.
-
Agitate the mixture at room temperature for 12-18 hours. Monitor by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
The combined organic layers can be concentrated and the residue purified by preparative HPLC or silica gel chromatography.
-
Troubleshooting:
-
Starting Material Remains: Ensure the NaBH(OAc)₃ is of high quality and was stored under dry conditions. If the carbonyl is sterically hindered, heating to 40-50 °C may be required.
-
Alcohol Byproduct: If significant reduction of the starting carbonyl is observed, it indicates the reducing agent is too harsh or the iminium formation is too slow. Ensure the acetic acid catalyst is present.
Protocol 3: Urea and Thiourea Synthesis
The formation of ureas and thioureas is a highly reliable and often quantitative reaction, proceeding via the nucleophilic attack of the amine on an isocyanate or isothiocyanate, respectively.[19][20] These reactions are typically clean and require minimal purification.
Caption: General scheme for urea/thiourea formation.
Materials:
-
Isocyanate or Isothiocyanate (Stock solution, e.g., 0.2 M in THF)
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
96-well reaction block or individual vials
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (0.22 M, 1.1 equiv) in anhydrous THF.
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add 250 µL of the isocyanate/isothiocyanate stock solution (0.05 mmol, 1.0 equiv).
-
Add 250 µL of the this compound stock solution.
-
-
Reaction Execution:
-
Seal the reaction block/vials.
-
Agitate the mixture at room temperature for 1-3 hours. The reaction is often complete within this timeframe. Monitor by LC-MS. Causality Note: This reaction is typically very fast and exothermic. Using dilute solutions and adding the amine dropwise for larger scales is recommended to control the reaction rate.
-
-
Work-up and Purification:
-
For most library applications, if the reaction goes to completion as determined by LC-MS, the solvent can be evaporated, and the crude product submitted directly for biological screening after appropriate dilution.
-
If purification is necessary, precipitation or crystallization is often effective. Otherwise, standard chromatographic methods can be used.
-
Troubleshooting:
-
Double Addition Product: If a di-substituted urea/thiourea is formed from a primary isocyanate, it may indicate the reaction temperature was too high. Using a slight excess of the amine (1.1 equiv) helps minimize this.
-
No Reaction: Isocyanates and isothiocyanates are sensitive to moisture. Ensure all reagents and solvents are anhydrous.
Conclusion
This compound is a powerful and versatile building block for combinatorial chemistry. Its unique structural and physicochemical properties provide a rational basis for its inclusion in screening libraries aimed at discovering next-generation therapeutics. The robust and reliable protocols detailed herein for amide coupling, reductive amination, and urea/thiourea formation offer researchers a practical toolkit to efficiently generate diverse libraries, accelerating the hit-to-lead optimization process in modern drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. msesupplies.com [msesupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. growingscience.com [growingscience.com]
- 13. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]
- 14. Amide Synthesis [fishersci.dk]
- 15. gctlc.org [gctlc.org]
- 16. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 17. organic-chemistry.org [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azetidines in the Development of GABA Uptake Inhibitors: A Technical Guide for Researchers
Introduction: The GABAergic System and the Rationale for GAT Inhibition
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). It plays a critical role in maintaining the delicate balance between neuronal excitation and inhibition, a process essential for normal brain function.[1][2] Disruptions in this equilibrium, often resulting from reduced GABAergic signaling, are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][3]
The synaptic concentration of GABA is tightly regulated by a family of sodium and chloride-dependent GABA transporters (GATs) located on the plasma membranes of both neurons and glial cells.[2] These transporters, GAT1, GAT2, GAT3, and BGT1, are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2][3] Consequently, inhibiting the activity of these transporters presents a compelling therapeutic strategy to enhance GABAergic neurotransmission by increasing the extracellular concentration of GABA.[3] Of the four subtypes, GAT1 is the most extensively studied and is the primary target for several anticonvulsant drugs.[3]
Azetidines as Conformationally Constrained Scaffolds for GAT Inhibitors
The development of potent and selective GAT inhibitors has been an area of intense research. Early inhibitors, such as nipecotic acid, a cyclic GABA analog, demonstrated the feasibility of this approach but suffered from poor blood-brain barrier permeability due to their zwitterionic nature.[4] To overcome this, medicinal chemists have explored the introduction of lipophilic moieties to the core scaffold.
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as a particularly promising scaffold in the design of novel GAT inhibitors.[5][6] Their rigid, conformationally constrained structure allows them to mimic the bioactive conformation of GABA, potentially leading to higher affinity and selectivity for the GAT binding site.[6][7] The azetidine ring can serve as a rigid core from which to project the key pharmacophoric elements: a carboxylic acid (or a bioisostere) and a lipophilic side chain, which is crucial for potent GAT1 inhibition.
This technical guide provides a comprehensive overview of the application of azetidines in the development of GABA uptake inhibitors, including detailed synthetic protocols and methods for biological evaluation.
Synthetic Protocol: Preparation of a Representative Azetidine-Based GAT Inhibitor
The following is a representative multi-step synthesis for a class of (azetidin-3-yl)acetic acid derivatives, which serve as conformationally constrained GABA analogues.[6] This protocol is based on established synthetic methodologies in the field.[6][8]
Overall Synthetic Workflow
The synthesis commences with commercially available N-Boc-3-azetidinone and proceeds through a Horner-Wadsworth-Emmons olefination, followed by an aza-Michael addition to introduce a side chain, and concludes with deprotection and hydrolysis to yield the final product.
Caption: Synthetic workflow for azetidine-based GAT inhibitors.
Step 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate (3)
This step utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce an exocyclic double bond with an ester functionality. The HWE reaction is favored over the traditional Wittig reaction due to the ease of removal of the phosphate byproduct and generally higher E-selectivity.[9][10]
-
Materials:
-
N-Boc-3-azetidinone (1)
-
Trimethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of NaH (1.05 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add trimethyl phosphonoacetate (1.0 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Let the reaction stir at room temperature for 1 hour, monitoring completion by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield methyl (N-Boc-azetidin-3-ylidene)acetate (3) as a colorless oil.[6]
-
Step 2: Aza-Michael Addition for Side Chain Introduction
The aza-Michael addition is a conjugate addition of an amine to the α,β-unsaturated ester formed in the previous step.[8] This reaction is crucial for introducing the lipophilic side chains that are essential for potent GAT-1 inhibition.
-
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate (3)
-
Desired amine (e.g., diphenylmethylamine) (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (3) (1.0 eq), the chosen amine (1.0 eq), and DBU (1.0 eq) in anhydrous acetonitrile.
-
Stir the mixture at 65 °C for 4-16 hours, monitoring for completion by TLC.[6]
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-substituted methyl (N-Boc-azetidin-3-yl)acetate.
-
Step 3: Deprotection and Hydrolysis to Yield the Final Inhibitor
The final steps involve the removal of the Boc protecting group under acidic conditions and the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Materials:
-
N-substituted methyl (N-Boc-azetidin-3-yl)acetate from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
-
Procedure:
-
Boc Deprotection: Dissolve the product from Step 2 in DCM and add TFA. Stir at room temperature for 1-2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Ester Hydrolysis: Dissolve the resulting crude amine salt in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~6-7 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the final azetidine-based GABA uptake inhibitor. Further purification may be achieved by recrystallization or preparative HPLC if necessary.
-
Biological Evaluation: In Vitro GABA Uptake Assay
The inhibitory potency of the synthesized azetidine derivatives on GABA transporters is typically determined using an in vitro radiolabeled GABA uptake assay. This assay measures the ability of a test compound to compete with radiolabeled GABA ([³H]GABA) for uptake into cells expressing a specific GAT subtype.
Assay Principle and Workflow
HEK-293 or COS-7 cells are transiently or stably transfected with the cDNA encoding the desired human or rodent GAT subtype (e.g., hGAT1). These cells are then incubated with a fixed concentration of [³H]GABA and varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured by scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) is then determined.
Caption: Workflow for the in vitro [³H]GABA uptake assay.
Detailed Protocol for [³H]GABA Uptake Assay
This protocol is adapted from established methods for assessing GAT activity.[2][11][12][13]
-
Materials and Reagents:
-
HEK-293 cells stably expressing the human GAT-1 transporter (hGAT1).
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
96-well cell culture plates (scintillant-embedded plates like ScintiPlate are recommended for homogeneous assays).[2]
-
[³H]GABA (specific activity ~30-60 Ci/mmol).
-
Unlabeled GABA.
-
Test compounds (azetidine derivatives).
-
Uptake Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂, 5 mM KCl, 1 mM MgCl₂, 10 mM D-glucose.[13]
-
Wash Buffer: Ice-cold Uptake Buffer.
-
Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Cell Plating: Seed the hGAT1-HEK-293 cells into a 96-well plate at a density that results in a confluent monolayer on the day of the assay (e.g., 5 x 10⁵ cells/well).[11] Culture for 24-48 hours.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubation: Add 50 µL of Uptake Buffer containing the desired concentration of the test compound (or vehicle for total uptake control) to each well. For determining non-specific uptake, use a known potent GAT1 inhibitor like Tiagabine (10 µM) or SKF-89976A.[11][14] Incubate for 10-20 minutes at room temperature or 37°C.
-
Initiation of Uptake: Add 50 µL of Uptake Buffer containing a mixture of [³H]GABA and unlabeled GABA to achieve a final concentration at or near the Kₘ value for GABA uptake by GAT1 (typically 5-15 µM).[11][14] The final concentration of [³H]GABA is usually in the nanomolar range.
-
Incubation: Incubate the plate for a specific duration (e.g., 10-30 minutes) at room temperature or 37°C.[12][13] The incubation time should be within the linear range of GABA uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with 200 µL of ice-cold Wash Buffer.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.
-
Scintillation Counting: Add 150 µL of scintillation cocktail to each well (if not using scintillant-embedded plates), and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Specific uptake = (Total uptake) - (Non-specific uptake).
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
-
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the azetidine scaffold allows for the exploration of the structure-activity relationship (SAR), providing insights into the molecular determinants of GAT inhibition. Key modifications typically include:
-
The Lipophilic Side Chain: The nature and size of the N-substituent are critical for GAT1 potency. Large, lipophilic groups, such as the 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties, often confer high affinity.[5]
-
The Amino Acid Moiety: The position of the acidic group on the azetidine ring (e.g., azetidin-2-ylacetic acid vs. azetidine-3-carboxylic acid) influences potency and selectivity between GAT subtypes.[5]
-
Stereochemistry: The stereochemistry at chiral centers within the scaffold can significantly impact biological activity.
The following table summarizes the inhibitory potencies of selected azetidine and related cyclic GABA analogues against GAT1 and GAT3, illustrating key SAR principles.
| Compound ID | Structure | GAT-1 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | Reference |
| 1 | Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl N-substituent | 2.83 ± 0.67 | - | [5] |
| 2 | Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl N-substituent | 2.01 ± 0.77 | - | [5] |
| 3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 | [5] |
| 4 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | 26.6 ± 3.3 | - | [5] |
| 5 | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | - | 31.0 ± 4.7 | [5] |
| Tiagabine | N-(4,4-Di(3-methylthien-2-yl)but-3-en-1-yl)nipecotic acid | 0.72 | 350 | [14] |
| SKF-89976A | N-(4,4-Diphenyl-3-butenyl)nipecotic acid | 7.0 | 944 | [14] |
Data presented as mean ± SEM or as reported in the literature.
Conclusion and Future Directions
Azetidine-based scaffolds represent a fertile ground for the discovery of novel GABA uptake inhibitors. Their conformationally restricted nature provides a robust platform for designing potent and selective modulators of GATs. The synthetic and biological protocols outlined in this guide offer a comprehensive framework for researchers to synthesize and evaluate new chemical entities in this class. Future efforts will likely focus on fine-tuning the azetidine scaffold to achieve greater subtype selectivity, particularly for the less-explored GAT2 and GAT3 transporters, and on optimizing pharmacokinetic properties to develop clinically viable drug candidates for a range of neurological disorders.
References
- 1. Stereospecific synthesis and structure-activity relationships of unsymmetrical 4,4-diphenylbut-3-enyl derivatives of nipecotic acid as GAT-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]
- 5. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Novel Antimycobacterial Agents Utilizing 1-Methylazetidin-3-amine
Preamble: Confronting a Resilient Pathogen with a Privileged Scaffold
The global health landscape remains significantly challenged by tuberculosis (TB), an infectious disease responsible for millions of deaths annually.[1][2] This crisis is dangerously amplified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, rendering many first-line therapies obsolete.[1][2][3] This urgent need for novel therapeutic agents has propelled medicinal chemists to explore innovative molecular scaffolds capable of acting on new biological targets.
Among the most promising of these scaffolds is the azetidine ring.[4][5] This four-membered saturated heterocycle is considered a "privileged" motif in drug discovery due to its unique combination of properties.[4][5] Its inherent ring strain and conformational rigidity provide precise control over the spatial orientation of substituents, enabling optimized interactions with biological targets.[5][6] Recent breakthroughs have identified azetidine derivatives with potent, bactericidal activity against M. tuberculosis, including MDR strains, with Minimum Inhibitory Concentration (MIC) values below 10 μM.[1][2][6] Crucially, these compounds often exhibit novel mechanisms of action, such as the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell envelope.[1][2][6]
This guide focuses on the strategic use of 1-Methylazetidin-3-amine , a versatile and synthetically accessible building block, for the development of next-generation antimycobacterial agents. We will detail the rationale for its selection, provide robust synthetic protocols, and outline methods for biological evaluation.
The Rationale: Why this compound?
The selection of a starting scaffold in a drug discovery campaign is a critical decision. This compound is an exemplary choice for several key reasons, reflecting a deep understanding of medicinal chemistry principles.
-
Synthetic Versatility : The primary amine at the 3-position serves as a highly reactive and versatile chemical handle. It allows for straightforward derivatization through well-established and high-yielding reactions, including amide bond formation, reductive amination, and the synthesis of ureas, thioureas, and sulfonamides. This facilitates the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Three-Dimensionality and Exit Vectors : The azetidine ring imparts a distinct three-dimensional character to molecules, a feature increasingly sought after in modern drug design to improve specificity and escape "flatland" chemistry.[1][4] The 3-amino group provides a well-defined exit vector, allowing chemists to probe specific pockets within a target enzyme's active site.
-
Physicochemical Modulation : The N-methyl group is not merely a placeholder; it influences the amine's basicity (pKa) and the overall lipophilicity of the final compound. These parameters are critical for tuning pharmacokinetic properties such as solubility, cell permeability, and metabolic stability.
-
Bioisosteric Potential : The compact azetidine ring can serve as a superior bioisostere for larger, more flexible saturated heterocyles like piperidine and piperazine.[4] This substitution can lead to improved metabolic stability by blocking potential sites of metabolism and can enhance target binding by reducing the entropic penalty associated with conformational restriction.
Core Synthetic Workflow: From Building Block to Bioactive Candidate
The primary strategy for leveraging this compound involves its coupling with a diverse range of electrophilic partners. This approach allows for the systematic exploration of chemical space around the core azetidine scaffold. The general workflow is depicted below.
Caption: General synthetic pathways for derivatizing this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps and expected outcomes for the synthesis of representative compounds.
Protocol 1: Synthesis of an N-(1-Methylazetidin-3-yl)benzamide Derivative
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry.
Principle: This reaction proceeds via a nucleophilic acyl substitution. The primary amine of this compound attacks the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as triethylamine, is used to quench the HCl byproduct generated during the reaction.
Materials and Reagents:
-
This compound dihydrochloride
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Methanol)
-
Standard laboratory glassware, magnetic stirrer, and TLC plates
Step-by-Step Methodology:
-
Amine Free-Basing: To a round-bottom flask, add this compound dihydrochloride (1.0 eq). Suspend it in anhydrous DCM (approx. 0.1 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.5 - 3.0 eq) dropwise to the suspension. Stir for 20-30 minutes at 0 °C. The formation of the free amine should result in a clearer solution.
-
Acylation: In a separate flask, dissolve benzoyl chloride (1.05 eq) in a small volume of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the cold amine solution from step 3.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 10% MeOH in DCM) indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-15% Methanol in DCM) to yield the pure N-(1-Methylazetidin-3-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Synthesis of a 1-(4-Chlorophenyl)-3-(1-methylazetidin-3-yl)urea Derivative
This protocol demonstrates the formation of a urea linkage, a common pharmacophore in bioactive molecules.
Principle: This reaction involves the direct nucleophilic addition of the primary amine to the highly electrophilic carbon of the isocyanate group. The reaction is typically fast, high-yielding, and does not require a catalyst or produce byproducts.
Materials and Reagents:
-
This compound dihydrochloride
-
4-Chlorophenyl isocyanate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Amine Free-Basing: Prepare the free amine of this compound from its dihydrochloride salt using TEA in DCM as described in Protocol 1, steps 1-3.
-
Urea Formation: Dissolve 4-chlorophenyl isocyanate (1.0 eq) in anhydrous THF or DCM.
-
Add the isocyanate solution dropwise to the stirred amine solution at room temperature.
-
A precipitate may form immediately. Stir the reaction mixture for 1-2 hours at room temperature. Monitor by TLC for the disappearance of the starting materials.
-
Workup: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation.
-
Purification: The filtered solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol for Antimycobacterial Activity Screening
A synthetic effort must be coupled with biological evaluation to be meaningful. The Resazurin Microtiter Assay (REMA) is a standard, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[7]
Principle: REMA utilizes the viability indicator dye resazurin (blue). Metabolically active, viable mycobacteria reduce resazurin to the fluorescent, pink-colored resorufin. The MIC is the lowest compound concentration that prevents this color change, indicating inhibition of bacterial growth.
Materials and Reagents:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Sterile 96-well microtiter plates
-
Reference drugs: Isoniazid (INH) and Rifampicin (RIF)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Step-by-Step Methodology:
-
Compound Plating: Prepare stock solutions of test compounds in DMSO. In a 96-well plate, perform 2-fold serial dilutions of each compound in 100 µL of Middlebrook 7H9 broth to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 1, then dilute it 1:20 in 7H9 broth. Add 100 µL of this diluted culture to each well containing the test compound.
-
Controls: Include wells for a positive control (cells + medium, no drug) and a negative control (medium only). Also, run serial dilutions of reference drugs (INH, RIF).
-
Incubation: Seal the plates and incubate at 37 °C for 7 days.
-
Indicator Addition: Add 30 µL of the resazurin solution to each well.
-
Final Incubation: Re-incubate the plates for 24-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin).
Data Interpretation and SAR Insights
Systematic derivatization and testing allow for the development of a structure-activity relationship (SAR) profile, guiding the optimization of lead compounds.
Table 1: Representative Data for a Synthesized Azetidine Series
| Compound ID | R-Group on Benzamide | Yield (%) | MIC (µM) vs M. tb H37Rv | CC₅₀ (µM) vs Vero cells | Selectivity Index (SI = CC₅₀/MIC) |
| AZ-01 | H | 85 | 16.2 | >100 | >6.2 |
| AZ-02 | 4-Chloro | 82 | 8.1 | >100 | >12.3 |
| AZ-03 | 4-Trifluoromethyl | 79 | 4.5 | 85 | 18.9 |
| AZ-04 | 3,4-Dichloro | 75 | 2.2 | 60 | 27.3 |
| Isoniazid | N/A | N/A | 0.4 | >2000 | >5000 |
Expert Analysis & Causality: The hypothetical data in Table 1 provides critical insights. The unsubstituted benzamide AZ-01 shows modest activity. The introduction of an electron-withdrawing group at the 4-position of the phenyl ring (AZ-02 , 4-Cl) doubles the potency. This suggests that the electronic properties of this aromatic ring are crucial for target engagement, possibly through specific polar interactions. A stronger electron-withdrawing group like trifluoromethyl (AZ-03 ) further enhances activity. The most potent compound, the 3,4-dichloro analog AZ-04 , indicates that substitution patterns that maximize the electron-withdrawing effect are highly favorable. However, this increased potency is accompanied by a slight increase in cytotoxicity against mammalian Vero cells, as shown by the lower CC₅₀ value. The Selectivity Index (SI), a critical measure of a compound's therapeutic window, is highest for AZ-04 , making it the most promising lead for further optimization.[8] This systematic approach allows researchers to build a predictive model for designing more potent and selective antimycobacterial agents.
References
- 1. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lessons from Seven Decades of Antituberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimycobacterial Activity of Symmetric Thiocarbohydrazone Derivatives against Mycobacterium bovis BCG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the Primary Amine Group
Abstract
Primary amines are fundamental building blocks in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials. Their high nucleophilicity and basicity, however, present a significant challenge in complex molecules containing other reactive functionalities. This guide provides a comprehensive overview of strategies and detailed protocols for the selective functionalization of primary amines. We will delve into the principles of chemoselectivity, explore a range of synthetic transformations including protection/deprotection, acylation, sulfonylation, and alkylation, and provide field-proven, step-by-step protocols for immediate application in the research and development laboratory.
Introduction: The Challenge of Amine Reactivity
Primary amines (R-NH₂) are highly versatile functional groups due to the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. This reactivity is a double-edged sword. While it allows for a vast array of chemical transformations, it also complicates reactions in polyfunctional molecules where other groups, such as secondary amines, alcohols, or thiols, are present. Uncontrolled reactions can lead to a mixture of products, reducing the yield of the desired compound and creating significant purification challenges.
Therefore, the selective functionalization of a primary amine is a cornerstone of modern organic synthesis. This is often achieved through one of two main strategies:
-
Direct Selective Functionalization: Exploiting subtle differences in reactivity between the primary amine and other functional groups under specific reaction conditions.
-
Protection-Deprotection Strategy: Temporarily "masking" the primary amine with a protecting group to render it unreactive while other transformations are carried out. The protecting group is then selectively removed to regenerate the primary amine.[1][2]
This application note will explore both approaches, providing the theoretical basis and practical protocols for their successful implementation.
Principles of Chemoselectivity
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of primary amines, selectivity can be achieved by modulating:
-
Steric Hindrance: Primary amines are generally less sterically hindered than secondary amines, allowing reagents to access the nitrogen atom more readily.
-
Electronic Effects: The electron-donating or -withdrawing nature of the substituent (R-group) can influence the nucleophilicity of the amine.
-
Reaction Conditions: Careful control of temperature, pH, solvent, and the rate of reagent addition can significantly favor one reaction pathway over another.[3]
Protective Group Strategies for Primary Amines
The use of protecting groups is a widely adopted strategy to achieve selective functionalization.[1][2] An ideal protecting group should be:
-
Easy and inexpensive to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.[4]
The most common protecting groups for primary amines are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[1][4]
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its stability under many conditions and its facile removal under mild acidic conditions.[5][6][7]
2.1.1. Mechanism of Boc Protection
The protection of a primary amine with di-tert-butyl dicarbonate (Boc₂O) proceeds through a nucleophilic acyl substitution. The amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride. The resulting tetrahedral intermediate collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[5][7] The formation of gaseous CO₂ helps drive the reaction to completion.[7]
Caption: Mechanism of N-Boc protection of a primary amine.
2.1.2. Protocol: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using di-tert-butyl dicarbonate (Boc₂O).[5]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol, or water)[5]
-
Base (optional, e.g., Triethylamine (TEA), NaHCO₃, NaOH) (1.2 mmol, 1.2 equiv)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
1 M HCl (for workup if a base like TEA is used)
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., DCM, 10 mL).
-
Base Addition (Optional): If starting with an amine salt or to accelerate the reaction, add the base (1.2 mmol).
-
Reagent Addition: To the stirred solution, add Boc₂O (1.1 mmol) in one portion.[5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the crude N-Boc protected amine.[5]
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Orthogonal Protection Strategies
In complex syntheses, particularly in peptide and polyamine chemistry, it is often necessary to protect multiple amine groups and then deprotect them sequentially.[8][9][10] This requires an orthogonal protection strategy , where each protecting group can be removed under specific conditions without affecting the others.[8][11] For instance, a molecule could be protected with an acid-labile Boc group and a base-labile Fmoc group.[1] The Fmoc group can be removed with a base like piperidine, leaving the Boc group intact, and vice versa.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
The Synthetic Alchemist's Guide to Azetidine Incorporation: Strategies and Protocols for Modern Drug Discovery
Foreword: The Rise of the Strained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous physicochemical properties is relentless. Among the saturated heterocycles that have captured significant attention, the azetidine ring stands out as a compact, yet powerful, architectural element.[1][2][3][4] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, making it an increasingly popular bioisostere for larger, more flexible rings like piperidines and pyrrolidines.[1][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies for incorporating the azetidine motif into larger, more complex molecules, complete with mechanistic insights and actionable protocols.
I. Strategic Approaches to Azetidine Synthesis: A Mechanistic Overview
The construction of the sterically demanding four-membered azetidine ring necessitates a thoughtful selection of synthetic strategy. The primary methods can be broadly categorized into cycloadditions, intramolecular cyclizations, ring expansions, and strain-release functionalizations. Each approach presents a unique set of advantages and challenges, dictated by the desired substitution pattern and the overall complexity of the target molecule.
A. [2+2] Cycloadditions: The Power of Photochemistry
The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to functionalized azetidines.[6][7][8][9] This approach, however, has historically been challenged by the rapid E/Z isomerization of the imine excited state, which often outcompetes the desired cycloaddition.[6][7]
Recent advancements, particularly the use of visible-light photocatalysis, have revitalized this strategy.[10][11][12] By employing a photocatalyst, triplet energy transfer can be harnessed to activate specific reaction partners, leading to the formation of the azetidine ring under mild conditions.[10][13]
Mechanism of the Visible-Light-Mediated Aza Paternò–Büchi Reaction:
The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium complex) by visible light. The excited photocatalyst then transfers its energy to an oxime or a related imine equivalent, promoting it to a triplet state. This triplet-state species can then undergo a stepwise or concerted [2+2] cycloaddition with an alkene to furnish the azetidine product.
Caption: Visible-light-mediated aza Paternò–Büchi reaction workflow.
Protocol 1: General Procedure for Visible-Light-Mediated Intermolecular [2+2] Cycloaddition of Oximes and Alkenes [10]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the oxime substrate (1.0 equiv), the alkene (2.0-5.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)3], 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a reaction vial equipped with a magnetic stir bar.
-
Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Data Summary: Scope of the Visible-Light-Mediated Aza Paternò–Büchi Reaction
| Alkene Substrate | Oxime Substrate | Photocatalyst | Solvent | Yield (%) | Reference |
| Styrene | 2-isoxazoline-3-carboxylate | fac-[Ir(dFppy)3] | CH2Cl2 | 85 | [10] |
| 1-Octene | 2-isoxazoline-3-carboxylate | fac-[Ir(dFppy)3] | CH2Cl2 | 72 | [10] |
| Cyclohexene | 2-isoxazoline-3-carboxylate | fac-[Ir(dFppy)3] | CH2Cl2 | 91 | [10] |
B. Intramolecular Cyclization: Forging the Ring from Within
Intramolecular nucleophilic substitution is a classical and reliable method for constructing azetidine rings. This strategy typically involves a γ-amino alcohol or a related precursor bearing a leaving group at the γ-position. Base-mediated deprotonation of the amine initiates a ring-closing reaction to furnish the azetidine.
A notable advancement in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[5] This method allows for the direct conversion of a C-H bond into a C-N bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalization.
Mechanism of Intramolecular C-H Amination:
The catalytic cycle begins with the coordination of the palladium catalyst to the nitrogen atom of the substrate. An oxidant then promotes the formation of a high-valent palladium(IV) intermediate. Subsequent reductive elimination from this intermediate forms the C-N bond and regenerates the active palladium(II) catalyst.
Caption: Palladium-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis.
Protocol 2: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination for Azetidine Synthesis [5]
-
Reaction Setup: To a solution of the N-protected aminoalkane substrate (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) are added the palladium catalyst (e.g., Pd(OAc)2, 5-10 mol%), an oxidant (e.g., benziodoxole tosylate, 1.2 equiv), and an additive (e.g., AgOAc, 1.2 equiv).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
C. Ring Expansion of Aziridines: A One-Carbon Homologation
The ring expansion of readily available aziridines offers an elegant pathway to more complex azetidines. This transformation can be achieved through various methods, including the[5][14]-Stevens rearrangement of aziridinium ylides.[15][16][17]
A groundbreaking development in this area is the use of engineered "carbene transferase" enzymes, such as evolved variants of cytochrome P450, to catalyze the enantioselective one-carbon ring expansion of aziridines.[15][16][18][17] This biocatalytic approach provides exceptional stereocontrol, a significant challenge for traditional chemical catalysts.[15][16]
Mechanism of Biocatalytic Ring Expansion:
The engineered enzyme facilitates the transfer of a carbene equivalent from a diazo compound to the nitrogen atom of the aziridine, forming a transient aziridinium ylide. This highly reactive intermediate then undergoes a[5][14]-Stevens rearrangement to yield the enantioenriched azetidine product. The enzyme's active site environment dictates the stereochemical outcome of the rearrangement.
Caption: Biocatalytic one-carbon ring expansion of aziridines to azetidines.
Protocol 3: Biocatalytic Enantioselective Ring Expansion of Aziridines [15][16][18][17]
-
Enzyme Preparation: The engineered cytochrome P450 enzyme (e.g., P411-AzetS) is expressed and purified according to established protocols.
-
Reaction Setup: In a typical reaction, the aziridine substrate is dissolved in a suitable buffer (e.g., potassium phosphate buffer) containing the purified enzyme, a glucose-6-phosphate dehydrogenase (G6PDH) for cofactor regeneration, NADP+, and glucose-6-phosphate.
-
Reaction Initiation: The reaction is initiated by the addition of the diazo compound (e.g., ethyl diazoacetate) via syringe pump over a period of several hours.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with gentle shaking.
-
Work-up: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purification and Analysis: The product is purified by flash chromatography, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
D. Strain-Release Functionalization: Harnessing the Energy of Azabicyclo[1.1.0]butanes
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized azetidines.[5][11][19][20] The inherent ring strain can be strategically released through reactions with various electrophiles and nucleophiles, leading to the formation of diverse azetidine derivatives.
Visible-light-driven photocatalysis has emerged as a powerful tool to initiate the radical strain-release of ABBs, enabling the synthesis of densely functionalized azetidines under mild conditions.[11][19][20]
Mechanism of Radical Strain-Release Photocatalysis:
A photosensitizer, upon excitation by visible light, activates a precursor (e.g., a sulfonylimine) to generate a radical intermediate. This radical then adds to the central C-N bond of the ABB, triggering a ring-opening cascade that ultimately leads to the formation of the azetidine product.
Data Summary: Comparison of Azetidine Synthesis Methods
| Method | Key Features | Advantages | Limitations |
| Aza Paternò–Büchi | [2+2] photocycloaddition | Atom-economical, direct access to functionalized azetidines. | Can be limited by imine isomerization; requires photochemical setup. |
| Intramolecular Cyclization | Nucleophilic substitution or C-H amination | Reliable, good for specific substitution patterns. | Often requires pre-functionalized substrates. |
| Ring Expansion | One-carbon homologation of aziridines | Access to complex azetidines; biocatalytic methods offer high enantioselectivity. | Substrate scope can be limited; biocatalytic methods require enzyme production. |
| Strain-Release | Functionalization of azabicyclo[1.1.0]butanes | Access to densely functionalized azetidines; mild reaction conditions. | Requires synthesis of strained precursors. |
II. Late-Stage Functionalization: Direct Introduction of the Azetidine Moiety
In drug discovery, the ability to introduce key pharmacophores at a late stage of a synthetic sequence is highly desirable. Recently, methods for the direct electrophilic azetidinylation of various nucleophiles have been developed, enabling the "any-stage" installation of the azetidine ring onto complex molecules.[21] This approach utilizes azetidinyl trichloroacetimidates as electrophilic azetidinylating agents.
III. Conclusion: The Future is Four-Membered
The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry. The continuous development of innovative synthetic methodologies, from visible-light-mediated cycloadditions to biocatalytic ring expansions and late-stage functionalization strategies, has significantly expanded the accessibility and diversity of azetidine-containing molecules. As our understanding of the unique properties of this strained heterocycle deepens, its impact on the design of next-generation therapeutics is poised to grow even further.
References
- 1. tandfonline.com [tandfonline.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radical strain-release photocatalysis for the synthesis of azetidines [ouci.dntb.gov.ua]
- 20. Radical strain-release photocatalysis for the synthesis of azetidines [research.unipd.it]
- 21. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot the formation of unwanted side products during the synthesis of this valuable heterocyclic scaffold. Due to the inherent ring strain of the four-membered ring, azetidine synthesis can be accompanied by a variety of competing reactions. This resource provides in-depth, field-proven insights in a question-and-answer format to help you identify, understand, and mitigate these issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a ring-opened product in my reaction to form an azetidine. What is the likely cause and how can I prevent it?
A1: Ring-opening is a common side reaction in azetidine synthesis, driven by the high ring strain of the four-membered ring, making it susceptible to nucleophilic attack.[1] This can be catalyzed by acidic or basic conditions, or by the presence of Lewis acids.
Mechanistic Insight: The nitrogen atom in the azetidine ring can be protonated under acidic conditions, activating the ring for nucleophilic attack. Similarly, strong nucleophiles under basic or neutral conditions can directly attack one of the ring carbons, leading to cleavage.
Troubleshooting Steps:
-
pH Control:
-
Acidic Conditions: If your reaction is run under acidic conditions, consider using a milder acid or a buffer system to maintain a less acidic environment. .[1]
-
Basic Conditions: If using a base, opt for a weaker or non-nucleophilic base. For instance, in aza-Michael additions, a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1]
-
-
Temperature Management: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Higher temperatures often accelerate the rate of the ring-opening side reaction.[1]
-
Choice of Lewis Acid: If a Lewis acid is necessary, screen for one that promotes the desired cyclization without causing significant ring-opening. "Softer" Lewis acids may be less prone to inducing this side reaction.[1]
-
Protecting Group Strategy: The choice of the nitrogen-protecting group is critical. Electron-withdrawing groups can sometimes render the ring more susceptible to nucleophilic attack. Consider a protecting group that can be removed under neutral conditions to minimize exposure to harsh acidic or basic deprotection steps.[1]
Q2: My intramolecular cyclization of a γ-haloamine is giving a low yield of the desired azetidine, with a mixture of other products. What are the common competing reactions?
A2: Low yields in the intramolecular cyclization of γ-haloamines are frequently due to competing side reactions. The formation of the four-membered ring is both entropically and enthalpically disfavored, making the reaction highly sensitive to conditions.[2]
Common Side Reactions:
-
Intermolecular Reactions: The starting material can react with another molecule of itself, leading to the formation of dimers or polymers, especially at high concentrations.[1][2]
-
Elimination Reactions: The halide or other leaving group can be eliminated to form an alkene.[2]
-
Solvolysis: If a nucleophilic solvent (e.g., methanol) is used, it can react with the electrophilic carbon, resulting in a solvolysis product.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in azetidine cyclization.
Q3: In my synthesis of a 3-hydroxyazetidine from a cis-3,4-epoxy amine, I am isolating a significant amount of a 3-hydroxypyrrolidine byproduct. Why is this happening?
A3: The formation of a 3-hydroxypyrrolidine byproduct is a classic example of competing regioselectivity in intramolecular ring-closure. The desired azetidine is formed via a "4-exo-tet" cyclization, while the pyrrolidine arises from a "5-endo-tet" pathway.[3] While the 4-exo-tet route is generally favored according to Baldwin's rules, the 5-endo-tet pathway can become competitive under certain conditions.[3]
Mechanistic Diagram:
Caption: Competing cyclization pathways in epoxy amine reactions.
How to Minimize the Pyrrolidine Byproduct:
The choice of catalyst and solvent can significantly influence the regioselectivity. The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to strongly favor the formation of the azetidine product.[3] Optimizing the solvent can also enhance selectivity.
Q4: I am attempting an aza Paternò-Büchi reaction to synthesize an azetidine, but the reaction is inefficient. What are the common pitfalls?
A4: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be a powerful tool for azetidine synthesis.[4][5] However, its application can be limited by several challenges.[4]
Common Issues and Solutions:
-
E/Z Isomerization of the Imine: A significant competing relaxation pathway for the excited state imine is E/Z isomerization, which does not lead to product formation.[4] Using cyclic imines can prevent this issue.[4]
-
Photochemical Ene Reaction: With certain alkenes, a non-productive photochemical ene reaction can compete with the desired [2+2] cycloaddition.[4]
-
Low Quantum Yields: The efficiency of the cycloaddition can be inherently low. The use of photosensitizers can sometimes improve the reaction outcome by facilitating the formation of the reactive triplet state of the imine.[6] Recent advances using visible light photocatalysis are also overcoming some of these challenges.[7][8]
Troubleshooting Guides: Side Product Identification
Problem: An unexpected major byproduct is observed by TLC and crude NMR. How can I identify it?
This section provides a general workflow for the analytical characterization of unknown side products.
Step 1: Preliminary Analysis with NMR Spectroscopy
Acquire a high-quality ¹H NMR spectrum of the crude reaction mixture.
-
Look for characteristic signals:
-
Ring-opened products: May show new signals corresponding to protons adjacent to a newly formed functional group (e.g., an alcohol or an amine that has reacted with a solvent).
-
Dimers/Polymers: The spectrum will often be complex and show broad, poorly resolved signals.
-
Pyrrolidine byproduct (from epoxy amines): Look for changes in the chemical shifts and coupling constants of the ring protons. The five-membered ring is less strained, which will alter the magnetic environment of the protons compared to the azetidine.
-
-
Utilize 2D NMR techniques for complex spectra:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and piece together molecular fragments.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): To connect fragments through 2-3 bond correlations between protons and carbons.[9]
-
Step 2: Mass Spectrometry for Molecular Weight Determination
Obtain a mass spectrum of the crude mixture, preferably using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).[10]
-
Identify the molecular ion peak (M+H)⁺ or (M-H)⁻ of the byproduct.
-
Compare the exact mass to potential side product structures. For example:
-
A ring-opened product from reaction with a solvent like methanol will have a mass corresponding to the azetidine plus 32.0262 Da (CH₄O).
-
A dimer will have a mass twice that of the starting material.
-
Step 3: Chromatographic Separation and Purification
Isolate the byproduct using an appropriate chromatographic technique, such as flash column chromatography or preparative HPLC, for definitive structural elucidation.[11]
Data Interpretation Example: Distinguishing Azetidine from Pyrrolidine Byproduct
| Characteristic | 3-Hydroxyazetidine (Desired) | 3-Hydroxypyrrolidine (Side Product) | Rationale |
| ¹H NMR (Ring Protons) | Typically show more complex splitting patterns and potentially larger geminal coupling constants due to ring strain. | Protons on the five-membered ring will have different chemical shifts and coupling constants compared to the azetidine. | The geometry and bond angles of the four- and five-membered rings are distinct, leading to different magnetic environments for the ring protons. |
| ¹³C NMR (Ring Carbons) | Ring carbons will have characteristic chemical shifts influenced by ring strain. | The chemical shifts of the pyrrolidine ring carbons will differ from those of the azetidine. | Ring strain affects the hybridization and electronic environment of the carbon atoms. |
| Mass Spectrum (Exact Mass) | CₓHᵧNO | CₓHᵧNO (Isomer) | High-resolution mass spectrometry can confirm the elemental composition, but cannot distinguish between isomers. NMR is crucial here. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization/Polymerization
This protocol is applicable to intramolecular cyclization reactions, such as the formation of azetidines from γ-haloamines.
-
High Dilution: Set up the reaction under high dilution conditions (e.g., 0.01-0.05 M concentration of the starting material).
-
Slow Addition: If possible, add the starting material slowly over a period of several hours to a solution of the base using a syringe pump. This maintains a low instantaneous concentration of the starting material, favoring intramolecular cyclization over intermolecular reactions.
-
Stirring: Ensure efficient stirring to quickly disperse the added starting material.
-
Temperature Control: Maintain the optimal reaction temperature. While lower temperatures can favor the desired product, ensure the reaction proceeds at a reasonable rate.
Protocol 2: NMR-Based Identification of a Ring-Opened Product (Example: Methanolysis)
This protocol outlines the key NMR experiments to confirm the structure of a ring-opened product resulting from the reaction of an N-protected azetidine with methanol.
-
Sample Preparation: Isolate the suspected byproduct by column chromatography. Dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Look for a new singlet integrating to 3 protons around 3.3-3.5 ppm, characteristic of a methoxy group (-OCH₃).
-
Observe changes in the signals of the former azetidine ring protons, which will now be part of an acyclic amino alcohol chain.
-
-
¹³C NMR and DEPT-135 Acquisition:
-
Identify a new carbon signal around 50-60 ppm, corresponding to the methoxy carbon.
-
Use the DEPT-135 spectrum to confirm this signal as a CH₃ group.
-
-
2D HMBC Acquisition:
-
Look for a correlation between the protons of the newly identified methoxy group and the carbon atom of the acyclic chain to which it is attached. This will definitively confirm the structure of the ring-opened product.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New developments in (aza) Paternò-Büchi reactions - American Chemical Society [acs.digitellinc.com]
- 8. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. innovationaljournals.com [innovationaljournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability and degradation of 1-Methylazetidin-3-amine
Welcome to the comprehensive technical support guide for 1-Methylazetidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, degradation, and effective utilization of this compound in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Introduction to this compound: A Molecule of Potential and Pitfalls
This compound is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional scaffold which can impart desirable pharmacokinetic properties to drug candidates. However, the inherent strain of the four-membered azetidine ring, combined with the reactivity of its two amine functionalities, presents unique stability challenges.[1] Understanding these characteristics is paramount to its successful application. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide for Common Experimental Issues
Researchers may encounter several common issues when working with this compound. The following table provides a summary of these problems, their probable causes rooted in the compound's chemistry, and actionable solutions.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low reaction yield or incomplete conversion | 1. Degradation of starting material: The compound may have degraded due to improper storage or handling.[2][3] 2. In-situ degradation: Reaction conditions (e.g., strong acidity, high temperature) may be causing ring-opening or other degradation pathways.[1] 3. Steric hindrance: The methyl group on the ring nitrogen can sterically hinder reactions at the exocyclic primary amine.[1] | 1. Verify starting material purity: Before use, confirm the purity of this compound using ¹H NMR or GC-MS. 2. Optimize reaction conditions: Avoid strongly acidic conditions where possible. If acidic conditions are necessary, consider using milder acids or running the reaction at a lower temperature for a longer duration. 3. Use of protecting groups: For reactions at the primary amine, consider protecting it to prevent side reactions or degradation. |
| Formation of unexpected side products | 1. Over-alkylation: The primary amine can be further alkylated, leading to secondary and tertiary amines, and even quaternary ammonium salts.[1][4] 2. Ring-opening: Nucleophilic attack on the azetidine ring, especially under acidic or heated conditions, can lead to ring-opened byproducts.[1] 3. Dimerization/Polymerization: Under certain conditions, azetidine can undergo dimerization or polymerization.[5] | 1. Control stoichiometry: Use a precise stoichiometry of reagents to minimize over-alkylation. A large excess of the amine can sometimes favor mono-alkylation. 2. Buffer the reaction: If possible, use a buffer to maintain a neutral or slightly basic pH. 3. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant side product formation occurs. |
| Inconsistent analytical results (e.g., multiple peaks in HPLC/GC) | 1. On-column degradation: The acidic nature of some silica-based chromatography columns can cause degradation of the analyte. 2. Presence of impurities: The starting material may contain impurities from its synthesis or degradation during storage. | 1. Use appropriate chromatography columns: For GC, a column that minimizes peak tailing for amines is crucial. For HPLC, consider using a polymer-based column or a deactivated silica column. 2. Derivatization: For HPLC analysis, derivatization with reagents like dansyl chloride can improve peak shape and detection, especially with UV detectors.[6] |
| Compound appears discolored (yellow to brown liquid) | Oxidation: Amines are susceptible to air oxidation over time, which can lead to the formation of colored impurities. | Store under inert atmosphere: Always store this compound under an inert gas like argon or nitrogen to minimize contact with oxygen.[2] Purify before use: If discoloration is observed, consider purifying the compound by distillation or chromatography before use. |
Frequently Asked Questions (FAQs)
Stability and Storage
Q1: What are the optimal storage conditions for this compound?
A: To ensure maximum shelf life, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[2] This minimizes exposure to air and moisture, which can contribute to degradation. The free base is a colorless to light yellow liquid.[2]
Q2: How stable is this compound in solution?
A: The stability in solution is highly dependent on the solvent and pH. In acidic solutions, the azetidine ring is susceptible to protonation, which can catalyze ring-opening reactions.[1] In protic solvents, the amine groups can participate in hydrogen bonding, which may influence reactivity. For prolonged storage, it is best to keep the compound neat and under inert gas.
Q3: What is the expected shelf life of this compound?
A: While a specific shelf life is often not provided by suppliers, proper storage as described above is crucial for maximizing its usability.[3] It is recommended to check the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Degradation Pathways
Q4: What are the likely degradation pathways for this compound?
A: While specific forced degradation studies on this compound are not extensively published, based on the chemistry of azetidines and amines, the following degradation pathways are plausible:
-
Acid-Catalyzed Ring Opening: The strained four-membered ring is prone to nucleophilic attack, a process that is accelerated under acidic conditions. The ring nitrogen can be protonated, making the ring carbons more electrophilic and susceptible to attack by nucleophiles present in the reaction mixture (e.g., water, alcohols, or other amines).[1]
-
Oxidation: The primary and tertiary amine functionalities are susceptible to oxidation, especially when exposed to air over time. This can lead to the formation of N-oxides and other oxidized species, often resulting in discoloration of the sample.
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can promote degradation, potentially through polymerization or other complex reaction pathways.[7]
Below is a proposed pathway for the acid-catalyzed hydrolytic degradation of this compound.
Caption: Proposed acid-catalyzed hydrolytic ring-opening of this compound.
Analytical and Handling Procedures
Q5: How can I assess the purity of this compound?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, but due to the lack of a strong UV chromophore, a detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or derivatization with a UV-active tag (e.g., dansyl chloride) is often necessary.[6]
Q6: What are the key safety precautions when handling this compound?
A: this compound and its salts are classified as irritants and can cause skin and eye irritation.[8] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11][12] Avoid inhalation of vapors and direct contact with skin and eyes.
Experimental Protocols
General Protocol for Purity Assessment by GC-MS
This protocol provides a general workflow for the purity assessment of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of around 10-100 µg/mL.
-
-
GC-MS Parameters (Example):
-
Column: A mid-polar capillary column suitable for amines (e.g., DB-5ms, HP-5ms, or a specific amine-deactivated column).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak corresponding to this compound to estimate its purity.
-
Analyze the mass spectrum of the main peak to confirm its identity and the spectra of any impurity peaks to aid in their identification.
-
Caption: A generalized workflow for the purity validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 959957-92-7 [m.chemicalbook.com]
- 3. MyHach - Customer Service [waterqualitygroup.my.site.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. chemical.kao.com [chemical.kao.com]
- 12. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Optimizing Reaction Conditions for 1-Methylazetidin-3-amine
Welcome to the technical support guide for 1-Methylazetidin-3-amine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of this valuable building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by strained heterocyclic systems.
Section 1: Synthetic Strategies & Core Concepts (FAQ)
The synthesis of this compound, while conceptually straightforward, is nuanced due to the inherent ring strain of the four-membered azetidine core.[1][2] This strain makes the ring susceptible to opening under various conditions, which is a primary consideration in reaction design.[3][4][5]
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary, well-established strategies that begin from commercially available protected azetidines. The choice of route often depends on the availability of starting materials and the desired scale.
-
Route A: From 1-Boc-azetidin-3-one. This is a highly versatile approach that involves two key transformations: reductive amination to install the 3-amino group, followed by deprotection and N-methylation of the ring nitrogen.
-
Route B: From 1-Boc-3-aminoazetidine. This route is more direct if the starting material is available. It involves the selective N-methylation of the ring nitrogen, which typically requires the exocyclic amine to remain protected, followed by deprotection.
Below is a generalized workflow illustrating these common synthetic pathways.
Caption: Common synthetic routes to this compound.
Q2: Why is a protecting group strategy essential for this synthesis?
A2: A robust protecting group strategy is crucial for two main reasons:
-
Preventing Side Reactions: The Boc (tert-butyloxycarbonyl) group is widely used to temporarily decrease the nucleophilicity of the nitrogen atom it protects.[6][7] This prevents the amine from participating in unwanted side reactions. For instance, during the N-methylation of the azetidine ring, a Boc group on the 3-amino function prevents it from being methylated.
-
Controlling Selectivity: In molecules with multiple amine groups, like azetidin-3-amine, protecting groups allow for the selective modification of one amine in the presence of the other. An orthogonal protecting group strategy, where groups can be removed under different conditions (e.g., Boc with acid, Cbz with hydrogenation), offers precise control in multi-step syntheses.[6][7]
Section 2: Troubleshooting Guide for Synthesis & Purification
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield During Reductive Amination of 1-Boc-azetidin-3-one.
Q: I am performing a reductive amination on 1-Boc-azetidin-3-one with ammonia and a reducing agent, but my yield is very low. What could be the cause?
A: Low yields in reductive aminations are common and can usually be traced to the stability of the intermediate imine or the choice of reducing agent.[8][9][10]
Causality & Solution Workflow:
-
Inefficient Imine Formation: The initial step is the condensation of the ketone with an amine source (like ammonium acetate or ammonia) to form an imine. This is a reversible, equilibrium-driven process.
-
Troubleshooting: Ensure anhydrous conditions, as water can hydrolyze the imine back to the ketone. Using a mild Lewis acid like Ti(OiPr)₄ can help activate the ketone.[8]
-
-
Incorrect Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.
-
Troubleshooting: Sodium borohydride (NaBH₄) can reduce both the starting ketone and the product imine, leading to the formation of 1-Boc-azetidin-3-ol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and show greater selectivity for reducing the protonated imine intermediate.[8][9]
-
-
Suboptimal pH: The reaction is pH-sensitive. The medium must be acidic enough to catalyze imine formation and protonate the imine for reduction, but not so acidic as to protonate the amine nucleophile, rendering it unreactive, or cause ring-opening of the azetidine.
-
Troubleshooting: A pH range of 5-7 is generally optimal. This can be achieved by using ammonium acetate as the amine source or by adding a controlled amount of acetic acid.
-
Recommended Protocol: Reductive Amination
-
To a solution of 1-Boc-azetidin-3-one (1.0 eq.) in anhydrous methanol (0.2 M), add ammonium acetate (5-10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction carefully with aqueous HCl (1M) and then basify with NaOH to pH > 10 before extraction.
| Parameter | Recommendation | Rationale |
| Amine Source | Ammonium Acetate | Provides both ammonia and acts as a buffer. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Selectively reduces the imine over the ketone.[8] |
| Solvent | Methanol, Dichloromethane | Good solubility for reactants; MeOH can participate in imine formation. |
| pH | 5-7 | Optimal balance for imine formation and reduction. |
Problem 2: Appearance of Unidentified, Higher Molecular Weight Byproducts.
Q: After my reaction, I see several unexpected peaks in my LC-MS, some with masses corresponding to dimers or oligomers. What is happening?
A: This strongly suggests a nucleophilic ring-opening side reaction. The strained azetidine ring can be opened by nucleophiles, including another azetidine molecule, leading to dimerization or polymerization.[3][11]
Causality & Solution Workflow:
Caption: Decision tree for troubleshooting azetidine ring-opening.
-
Mechanism: Ring-opening is often catalyzed by Lewis or Brønsted acids, which activate the ring nitrogen, making the ring carbons more electrophilic.[1][4][12] A nucleophile (e.g., the exocyclic amine of another product molecule) can then attack a ring carbon, cleaving the C-N bond.
-
Prevention:
-
Control pH: Avoid strongly acidic conditions, especially during work-up and deprotection. When removing a Boc group with an acid like trifluoroacetic acid (TFA), it is critical to perform the reaction at a low temperature (0 °C) and for the minimum time necessary.[13]
-
Temperature Control: Higher temperatures provide the activation energy needed for ring-opening. Maintain reactions at or below room temperature whenever possible.
-
Protect Nucleophiles: Ensure that any potent nucleophilic sites on your molecule are protected until the final step to prevent them from acting as the ring-opening agent.
-
Problem 3: Difficulty in Purifying the Final Product.
Q: this compound is a small, polar molecule. I'm having trouble with extraction and chromatography. How can I effectively purify it?
A: The purification of small, water-soluble amines is a classic challenge. Standard silica gel chromatography is often ineffective due to strong binding to the acidic silica surface.
Recommended Purification Strategies:
-
Acid-Base Extraction:
-
After the reaction, acidify the aqueous layer with HCl to a pH of ~2. This protonates your amine product, making it highly water-soluble, while non-basic organic impurities can be washed away with a solvent like dichloromethane or ethyl acetate.
-
Next, basify the aqueous layer to pH > 12 with NaOH or K₂CO₃. This deprotonates your amine, making it more organic-soluble.
-
Perform multiple extractions with a more polar solvent system, such as a 9:1 mixture of Dichloromethane:Methanol or Chloroform:Isopropanol.
-
-
Chromatography on Modified Silica:
-
Amine-Treated Silica: Use silica gel that has been pre-treated with a base like triethylamine to neutralize acidic sites and reduce streaking.
-
Basic Alumina: This can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): This is an excellent option if available, using a mobile phase like Water/Acetonitrile with a modifier like 0.1% TFA or formic acid. The product can then be isolated as its salt.
-
-
Distillation: As a small molecule, this compound may be purified by distillation under reduced pressure, provided it is thermally stable. Check literature for boiling point data.
Section 3: Analytical & Quality Control (FAQ)
Q1: How can I confirm the structure and purity of my final product?
A1: A combination of analytical techniques is necessary for full characterization.[14][15]
-
NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation. The ¹H NMR should show a characteristic singlet for the N-methyl group, along with multiplets for the azetidine ring protons. The integration should match the expected proton count.
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to confirm the molecular weight of the product. The fragmentation pattern can also provide structural information. This is also the best tool for monitoring reaction progress and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A method using a C18 column with a mobile phase of buffered water/acetonitrile is a good starting point. Purity is determined by the area percentage of the main peak.
-
Derivatization: For GC analysis, small amines can exhibit poor peak shape. Derivatization with reagents like FMOC-Cl can improve chromatographic behavior and detection sensitivity.[16]
Section 4: Storage & Handling (FAQ)
Q1: What are the recommended storage conditions for this compound?
A1: Like many small, volatile amines, this compound should be stored with care to ensure its long-term stability.
-
Temperature: Store in a refrigerator at 2-8 °C.[17]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent reaction with atmospheric CO₂ (which can form carbamates) and moisture.[17]
-
Container: Use a tightly sealed container, preferably an amber glass vial, to protect from light and prevent evaporation.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 5. Reactions of Azetidines | Ambeed [ambeed.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. env.go.jp [env.go.jp]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. 959957-92-7|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Aqueous Workup Procedures for Basic Amine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling basic amine compounds during aqueous workups. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification and isolation of amines. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries we receive regarding the workup of basic amines.
Q1: How do I remove common basic amine reagents or catalysts (e.g., triethylamine, pyridine, DIPEA) from my reaction mixture?
A: Excess tertiary amines are frequent impurities that are soluble in organic solvents. The most effective removal strategy leverages their basicity. By washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid), the amine is protonated, forming a water-soluble ammonium salt.[1] This salt then partitions into the aqueous layer, which can be separated and discarded.[2][3]
For products that are sensitive to acid, a useful alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution.[4][5] Amines like pyridine will complex with the copper ions, and this complex is extracted into the aqueous layer, which often turns a distinct purple or deep blue color.[1][4] You should continue these washes until the color of the aqueous layer no longer changes.[4][5]
Q2: My desired product is a basic amine. What is the standard procedure to purify it using an acid-base extraction?
A: If your product is the basic amine, the strategy is essentially reversed. The goal is to use its basicity to selectively pull it out of the organic layer, leaving neutral or acidic impurities behind.
-
Initial Wash (Optional but Recommended): First, wash your organic layer with a mild basic solution, like saturated aqueous sodium bicarbonate, to remove any acidic impurities.
-
Acidic Extraction: Extract your amine product from the organic layer by washing with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine will be protonated to form an ammonium salt and will move into the aqueous layer.[3][6] It is often necessary to perform this extraction 2-3 times to ensure complete transfer.[3]
-
Isolate the Aqueous Layer: Separate and keep the acidic aqueous layer, which now contains your protonated product. The organic layer, containing non-basic impurities, can be discarded.
-
Regenerate the Amine: To recover your product, carefully basify the acidic aqueous layer with a base like NaOH or Na₂CO₃ until the solution is basic (confirm with pH paper). This deprotonates the ammonium salt, regenerating the neutral amine, which will typically become insoluble in the water and may precipitate or form an oil.[6][7]
-
Final Extraction: Extract your purified amine product back into an organic solvent (like dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield your purified amine.[7]
Q3: How do I select the appropriate acid and its concentration for the extraction?
A: The choice of acid depends on the basicity of the amine (its pKa) and the stability of your compound.[1] The fundamental principle is that the pKa of the acid's conjugate acid should be significantly lower than the pKa of the amine's conjugate acid (the ammonium ion). A difference of at least 2-3 pKa units is a good rule of thumb.
-
For most aliphatic amines (pKa of conjugate acid ~10-11): Standard dilute mineral acids like 1 M HCl (pKa of H₃O⁺ ≈ -1.7) or 5-10% sulfuric acid are highly effective.[8][9]
-
For less basic aromatic amines (e.g., aniline, pKa of conjugate acid ~4.6): A stronger acid isn't necessary, and 1 M HCl is still sufficient.[8]
-
For acid-sensitive compounds: If your target molecule has acid-labile functional groups (like a Boc-protecting group, acetal, or silyl ether), use a weaker organic acid.[10] 5-10% aqueous citric acid (pKa1 ≈ 3.1) is an excellent and common choice. Saturated aqueous ammonium chloride (pKa of NH₄⁺ ≈ 9.2) can be used for separating stronger bases from weaker ones.
A concentration of 0.5 M to 1 M is typically sufficient. Overly concentrated acid offers no benefit and may increase the risk of product degradation or unwanted side reactions.
Q4: What are the best practices for choosing a drying agent for an organic solution of an amine?
A: After an aqueous workup, the organic solvent will be saturated with a small amount of water that must be removed. The choice of drying agent is critical, as some can react with amines.
-
Recommended: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are generally good, neutral choices.[11] Solid potassium hydroxide (KOH) or quicklime (CaO) are excellent for specifically drying basic solutions containing amines as they are basic and will not react with the product.[12][13]
-
Use with Caution: Potassium carbonate (K₂CO₃) is a mild base and is also suitable for drying amines.
-
Avoid: Anhydrous calcium chloride (CaCl₂) should be avoided as it can form complexes with amines and other nitrogenous compounds, leading to loss of product.[12]
Troubleshooting Guide
Even with a solid plan, experimental workups can present challenges. This section provides solutions to common problems encountered during the purification of basic amines.
Problem 1: A Persistent Emulsion Forms at the Interface
-
Symptom: A cloudy, thick, and stable layer forms between the organic and aqueous phases, making separation impossible.[14]
-
Causality: Emulsions are dispersions of one liquid in another, stabilized by compounds that have solubility in both phases (surfactants).[15] This can be caused by high concentrations of starting materials, phospholipids, fatty acids, or amphiphilic byproducts. Vigorous shaking dramatically increases the surface area between the liquids, promoting emulsion formation.[16]
Solutions Workflow:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[14]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This reduces the energy input that creates emulsions while still allowing for extraction.[15]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) or solid NaCl to the mixture.[14][15] This increases the ionic strength and polarity of the aqueous layer, forcing non-polar organic components out and helping to break the emulsion.[16]
-
Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool. This can physically disrupt the dispersed droplets.[14]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and break the emulsion.[15]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers and compact any interfacial solids.[16][17]
Decision Tree for Emulsion Breaking
Caption: A decision-making workflow for resolving emulsions during aqueous workup.
Problem 2: Low Recovery of the Desired Amine Product
-
Symptom: The final isolated yield of the purified amine is significantly lower than expected based on reaction monitoring (TLC, LCMS).
-
Causality: Low recovery can stem from several issues: incomplete protonation during the acid wash, using an insufficient volume or number of extractions, or incomplete deprotonation during the final basification step. Furthermore, some amine salts exhibit partial solubility in organic solvents, especially if the amine has a large hydrophobic structure.
Solutions:
-
Check the pH: When extracting your amine into the aqueous acid, ensure the aqueous layer is acidic (pH < 4) using pH paper.[4] When regenerating the amine, ensure the aqueous layer is sufficiently basic (pH > 10-12). A common mistake is not adding enough base to fully deprotonate the ammonium salt.
-
Perform Multiple Extractions: A single extraction is rarely quantitative. It is always more efficient to perform three smaller extractions than one large one. For example, extracting with 3 x 30 mL of aqueous acid is superior to 1 x 90 mL.[3]
-
Consider Amine pKa: Ensure the acid you are using is strong enough to fully protonate your amine (see FAQ 3). If your amine is very weakly basic, you may need a stronger acid.
-
Back-Extraction: If you suspect your amine salt has some organic solubility, after separating the initial acidic aqueous layer, wash the organic layer one more time with fresh aqueous acid to recover any remaining product.
-
Check All Layers: Do not discard any layers until you have confirmed the location of your product via TLC or another analytical method.[18] It's possible the product did not extract as expected.
Problem 3: Insoluble Material or "Goo" Forms at the Interface
-
Symptom: A solid precipitate or a sticky, intractable oil appears between the organic and aqueous layers.[5][18]
-
Causality: This is often due to the formation of an amine salt that is insoluble in both the aqueous and organic phases. This is more common with large, hydrophobic amines or when using certain acids (e.g., tartaric or citric acid, which can form crystalline salts). It can also be a byproduct of the reaction precipitating out upon pH change.
Solutions:
-
Dilute: Add more organic and aqueous solvent to the separatory funnel. Sometimes, simply lowering the concentration can dissolve the precipitate.[5]
-
Filter the Biphasic Mixture: If dilution fails, filter the entire mixture through a Büchner funnel to collect the solid. The solid can be washed and analyzed separately. The filtrate can then be returned to the separatory funnel to separate the liquid layers.
-
Change the Solvent/Acid: If this is a recurring problem, consider changing the extraction solvent to one in which the salt might be more soluble. Alternatively, switch the acid used for the extraction (e.g., from citric acid to HCl) to form a more water-soluble salt.
Data & Protocols
Data Tables
Table 1: pKa Values of Conjugate Acids for Common Amines and Reagents. [9][19][20] This table helps in selecting the appropriate acid or base for an extraction. To protonate an amine, the pH of the aqueous solution should be at least 2 units below the pKa of its conjugate acid.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Class |
| Triethylamine | Triethylammonium | 10.75 | Tertiary Aliphatic Amine |
| Diisopropylamine | Diisopropylammonium | 11.05 | Secondary Aliphatic Amine |
| Pyridine | Pyridinium | 5.25 | Aromatic Heterocycle |
| Aniline | Anilinium | 4.63 | Primary Aromatic Amine |
| Ammonia | Ammonium | 9.25 | --- |
| Citric Acid | (H₃O⁺) | 3.13 (pKa1) | Acid Reagent |
| Acetic Acid | (H₃O⁺) | 4.76 | Acid Reagent |
| Hydrochloric Acid | (H₃O⁺) | -6.3 | Acid Reagent |
Table 2: Compatibility of Common Drying Agents with Basic Amines. [11][12][13]
| Drying Agent | Chemical Formula | Compatibility with Amines | Speed | Capacity | Comments |
| Sodium Sulfate | Na₂SO₄ | Excellent | Slow | High | Neutral, safe, and inexpensive. Good for pre-drying. |
| Magnesium Sulfate | MgSO₄ | Excellent | Fast | High | Neutral and effective, but slightly acidic. |
| Potassium Hydroxide | KOH | Excellent | Fast | High | Basic agent; ideal for drying amines. Corrosive. |
| Calcium Oxide | CaO | Excellent | Medium | High | Basic agent; suitable for amines. |
| Potassium Carbonate | K₂CO₃ | Good | Medium | Medium | Mildly basic; a good choice for sensitive amines. |
| Calcium Chloride | CaCl₂ | Poor - AVOID | Medium | High | Forms complexes with amines, leading to product loss. |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction to Isolate a Basic Amine Product
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature. If applicable, quench any reactive reagents according to established procedures (e.g., slowly adding water or a saturated NH₄Cl solution).
-
Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acidic Extraction: Add a volume of 1 M HCl aqueous solution approximately equal to the organic layer volume. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 30-60 seconds.
-
Separation: Allow the layers to separate. Drain the lower layer. If your organic solvent is denser than water (e.g., DCM), the aqueous layer will be on top. If less dense (e.g., ethyl acetate), it will be on the bottom. Collect the acidic aqueous layer.
-
Repeat Extraction: Repeat steps 4-5 two more times with fresh portions of 1 M HCl, combining all acidic aqueous extracts. This ensures quantitative extraction of the amine.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid Na₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The neutral amine product should precipitate or form an oily layer.[7]
-
Back-Extraction: Add a fresh portion of organic solvent to the now-basic aqueous mixture in the separatory funnel. Shake to extract the neutral amine into the organic layer.
-
Repeat and Combine: Repeat the back-extraction (step 8) two more times. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine to remove excess water. Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine product.
Workflow Diagram for Amine Product Isolation
Caption: Workflow for the purification of a basic amine product via acid-base extraction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. coconote.app [coconote.app]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
- 13. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. Workup [chem.rochester.edu]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Challenges in the scale-up synthesis of 1-Methylazetidin-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Methylazetidin-3-amine. This resource is designed for researchers, process chemists, and drug development professionals encountering challenges during the synthesis and scale-up of this valuable building block. We will move beyond simple procedural outlines to address the nuanced difficulties that often arise when transitioning from bench-scale to larger preparations, focusing on causality, troubleshooting, and robust solutions.
Overview of a Common Synthetic Route
The large-scale synthesis of this compound frequently employs a reductive amination pathway. A common and cost-effective approach involves the direct N-methylation of a commercially available azetidine precursor. This guide will focus on the challenges associated with the N-methylation of a protected azetidin-3-amine, followed by deprotection, or the direct methylation of azetidin-3-amine itself. The key transformation is the introduction of the N-methyl group, often via reductive amination using formaldehyde as the C1 source.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reductive amination reaction is stalling, showing low conversion even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Stalled reductive aminations are a frequent scale-up headache. The root cause is often related to the delicate balance of the reaction mechanism, which involves the formation of an iminium ion intermediate followed by its reduction.[1]
-
Probable Cause 1: Inefficient Iminium Ion Formation. The formation of the imine or iminium ion from the amine and formaldehyde is pH-sensitive. On a large scale, localized pH shifts due to poor mixing or slow reagent addition can halt this step. The reaction is typically favored under mildly acidic conditions.
-
Solution: Ensure efficient stirring. Consider using a pre-formed formaldehyde source like paraformaldehyde with a catalytic amount of acid (e.g., acetic acid) to control the release of formaldehyde and maintain a suitable pH. For scale-up, a slow, subsurface addition of formaldehyde into a well-agitated, pH-adjusted solution of the amine is recommended.
-
-
Probable Cause 2: Reducing Agent Selection and Stability. Sodium cyanoborohydride (NaBH₃CN) is a classic choice but can be sluggish. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more effective as it is less sensitive to pH and can be used in a wider range of solvents.[2] However, NaBH(OAc)₃ can degrade if exposed to moisture.
-
Solution: Switch to NaBH(OAc)₃ for its generally higher reactivity and broader compatibility.[2] Ensure you are using a high-quality, anhydrous grade of the reagent and that your solvent is dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, which becomes more critical on larger scales with longer reaction times.
-
-
Probable Cause 3: Catalyst Poisoning (if using catalytic hydrogenation). If you are using H₂ with a metal catalyst (e.g., Pd/C), trace impurities from your starting materials or solvents can poison the catalyst surface.
-
Solution: Ensure the purity of your starting amine. Pre-treating the substrate solution with activated carbon can remove potential catalyst poisons. Test different catalyst loadings and types (e.g., different Pd wt% on carbon, or platinum-based catalysts).
-
Question 2: I'm observing a significant amount of a higher molecular weight by-product, likely the N,N-dimethylated quaternary salt or other oligomers. How can I suppress this?
Answer: This is a classic selectivity problem in N-alkylation reactions.[2] The desired mono-methylated product is itself a nucleophile and can react further with the methylating agent.
-
Mechanism of Over-Methylation: The newly formed this compound can compete with the starting material for formaldehyde, leading to the formation of a dimethylated iminium species, which is then reduced. Azetidine rings are also susceptible to ring-opening, especially under harsh conditions, which can lead to oligomerization.[3]
-
Solution 1: Control Stoichiometry and Addition. This is the most critical parameter. Use a slight excess of the amine relative to formaldehyde (e.g., 1.0 to 1.1 equivalents of amine to 1.0 equivalent of formaldehyde). On scale-up, do not add the formaldehyde all at once. A slow, controlled addition allows the primary reaction to consume the formaldehyde before it can react with the product.
-
Solution 2: Temperature Control. These reactions are often exothermic. Poor heat dissipation on a larger scale can lead to temperature spikes, increasing the rate of side reactions. Maintain a consistent internal temperature, typically between 0 °C and 25 °C.
-
Solution 3: Choice of Methylating Agent. While formaldehyde is common, other less reactive C1 sources could be considered, although this may impact cost and efficiency. In some specific cases, using a methylating agent like methyl iodide is highly discouraged for mono-alkylation due to poor selectivity.[2]
Question 3: The final product is difficult to isolate. It has high water solubility, and distillation is inefficient due to its low boiling point (predicted ~84 °C) and potential to form azeotropes. What is a robust, scalable purification strategy?
Answer: The physicochemical properties of this compound (low molecular weight, high polarity, basic nitrogens) make purification challenging.[4][5] Standard distillation is often not feasible.
-
Recommended Strategy: Purification via Salt Formation. This is the most reliable and scalable method.
-
Acid-Base Extraction: After the reaction is complete, perform an aqueous workup. Quench the reaction carefully. Basify the aqueous layer (e.g., with NaOH) to a high pH (>12) to ensure the amine is in its freebase form. Extract the freebase into an organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). This removes water-soluble inorganic salts.
-
Salt Formation: To the organic solution of the crude amine, add a solution of anhydrous HCl (e.g., 2M in diethyl ether or generated in situ with acetyl chloride/methanol). The this compound dihydrochloride salt will precipitate.[6]
-
Isolation: The precipitated salt can be isolated by filtration, washed with a non-polar solvent (like ether or hexane) to remove organic impurities, and then dried under vacuum.
-
Liberation of Freebase (if required): The pure salt can be dissolved in water, basified with a strong base (NaOH, K₂CO₃), and the pure freebase can be extracted into an organic solvent. The solvent can then be carefully removed under reduced pressure at low temperature.
-
-
Workflow Diagram: Purification via Salt Formation
Caption: Scalable purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A:
-
Azetidines: Azetidines are strained rings and can be reactive. They should be handled with care in a well-ventilated fume hood.
-
Formaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle it exclusively in a fume hood.
-
Reducing Agents: Borohydride reagents (NaBH(OAc)₃, NaBH₃CN) react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly, preferably at a low temperature.
-
Exotherms: Reductive aminations and quenching steps can be exothermic. Monitor the internal reaction temperature during reagent addition and have a cooling bath ready. For large-scale reactions, consider the thermal safety of the process.
Q: How can I reliably determine the purity of the final product? A: A multi-technique approach is recommended for purity validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for this volatile amine. It can separate the desired product from starting materials and by-products like the over-methylated species.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation. The absence of signals from the starting material or significant impurities is a good indicator of purity. Integration of characteristic peaks can provide a quantitative measure.
-
High-Performance Liquid Chromatography (HPLC): As the amine lacks a strong UV chromophore, derivatization (e.g., with dansyl chloride) may be necessary for UV detection.[7] Alternatively, detectors like ELSD or CAD can be used for the underivatized amine.
Q: What are the recommended storage conditions for this compound? A: The freebase is a colorless to light yellow liquid that can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.[4][8] The dihydrochloride salt is a solid and is generally more stable for long-term storage at room temperature, protected from moisture.[6]
Q: Which starting material is better for scale-up: 1-Boc-azetidin-3-amine or azetidin-3-amine? A: This is a process-dependent decision based on cost, efficiency, and purity requirements.
-
1-Boc-azetidin-3-amine: Using the Boc-protected starting material adds two steps to the synthesis (methylation and deprotection). However, the intermediate is often a solid and easier to purify, potentially leading to a higher purity final product. This is often preferred in pharmaceutical development where purity is paramount.
-
Azetidin-3-amine: Direct methylation is more atom-economical (fewer steps). However, controlling selectivity to avoid over-methylation can be more challenging, and the purification of the final product from unreacted starting material and by-products can be more complex. This route may be favored when cost is the primary driver and a robust purification method has been established.
Key Experimental Protocols
Protocol 1: Scale-Up N-Methylation of 1-Boc-azetidin-3-amine
This protocol is adapted from standard reductive amination procedures.[2][9]
-
Setup: Equip a suitable jacketed reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Charging: Charge the reactor with 1-Boc-azetidin-3-amine (1.0 eq) and Dichloromethane (DCM, ~5-10 volumes). Begin stirring and cool the solution to 0-5 °C.
-
Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt%, 1.05 eq) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Stirring: Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. Caution: Gas evolution may occur.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Quench: Once complete, cool the reaction back to 0-5 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Boc-N-methylazetidin-3-amine. This can then be carried forward to the deprotection step.
Protocol 2: Purity Determination by GC-MS
-
Column: Use a standard non-polar or mid-polar capillary column suitable for amine analysis (e.g., DB-5ms or equivalent).
-
Injector: Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
Detector (MS): Scan range 35-350 amu.
-
Sample Preparation: Prepare a dilute solution of the amine freebase (~1 mg/mL) in a suitable solvent like DCM or Methanol.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The mass spectrum should confirm the molecular ion (m/z = 86.14) and expected fragmentation pattern.
Data Summary
| Parameter | Typical Value | Notes |
| Chemical Formula | C₄H₁₀N₂ | [5] |
| Molecular Weight | 86.14 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point (Predicted) | 84.2 ± 8.0 °C | [4] |
| Storage Temperature | 2-8 °C (under inert gas) | [4][8] |
| Typical Purity (Commercial) | >95% | [10] |
| Yield (Reductive Amination) | 70-90% | Highly dependent on scale and optimization. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. This compound CAS#: 959957-92-7 [m.chemicalbook.com]
- 5. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 959957-92-7|this compound|BLD Pharm [bldpharm.com]
- 9. jocpr.com [jocpr.com]
- 10. This compound | 959957-92-7 [sigmaaldrich.com]
Proper storage and handling of 1-Methylazetidin-3-amine
Technical Support Center: 1-Methylazetidin-3-amine
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for this compound (CAS: 959957-92-7). As a potent building block in modern drug discovery, this small, strained-ring amine offers unique structural motifs. However, its reactivity and physical properties demand precise handling to ensure experimental success and reproducibility. My goal in developing this guide is to move beyond simple instructions and provide you with the causal logic behind each recommendation. This document is structured to help you anticipate challenges, troubleshoot effectively, and handle the reagent with the confidence that comes from a deep understanding of its chemical nature.
Troubleshooting Guide: Experimental Challenges
Researchers often encounter issues that can be traced back to the stability and handling of this reagent. Below are common problems and a systematic approach to resolving them.
Issue 1: Low or No Reaction Yield
You've set up your reaction, perhaps an amidation or a nucleophilic substitution, but the final analysis (LC-MS, NMR) shows a low conversion of your starting material or none of the desired product.
Potential Causes:
-
Reagent Degradation: this compound is a primary amine and can degrade through oxidation or reaction with atmospheric carbon dioxide. The strained azetidine ring can also be susceptible to cleavage under harsh conditions.
-
Hygroscopicity: The compound, like many amines, can absorb atmospheric moisture. Water in the reaction can hydrolyze sensitive reagents or intermediates, halting the desired transformation.
-
Incorrect Stoichiometry: Due to its low molecular weight (86.14 g/mol )[1], even small weighing errors can significantly impact molar ratios. If the material has absorbed water, the actual mass of the amine will be lower than weighed.
-
Side Reactions: As a strong nucleophile, the amine can participate in undesired side reactions, such as over-alkylation, if the reaction conditions are not carefully controlled.[2]
Recommended Solutions:
-
Verify Reagent Integrity: Before use, especially with an older bottle, check the purity. A quick proton NMR can confirm the structure and identify significant impurities or degradation. The liquid should be colorless to pale yellow; a significant darkening may indicate oxidation.[3]
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Handle the amine under an inert atmosphere (Nitrogen or Argon) to minimize exposure to air and moisture. This is critical for moisture-sensitive reactions like those involving organometallics or acyl chlorides.
-
Use a Freshly Opened Container: Whenever possible, use a fresh bottle or a properly stored aliquot from a larger container that has been sealed under inert gas.
-
Control Reaction Temperature: For highly exothermic reactions, such as acylations with reactive acid chlorides, add the amine solution slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
Troubleshooting Workflow: Low Reaction Yield
Below is a decision-making diagram to systematically diagnose the cause of low product yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Storage & Stability
Q: What are the ideal storage conditions for this compound?
A: Proper storage is the single most critical factor in maintaining the long-term viability of this reagent. Due to its sensitivity, specific conditions must be met.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C)[4][5] | Slows potential degradation pathways and reduces vapor pressure. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with atmospheric CO₂ (forming carbamates) and O₂ (oxidation). |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents leakage or contamination. |
| Environment | Dry, well-ventilated area | The compound can be hygroscopic; a dry environment is essential.[6] |
Note: The dihydrochloride salt form is a solid and may have different storage recommendations, often at room temperature, but should still be kept in a desiccated environment.[7]
Q: My amine has turned yellow. Can I still use it?
A: A pale yellow color is often acceptable, but a significant change to dark yellow or brown indicates oxidation. While it might still be usable for some robust, non-sensitive reactions, its use in delicate, multi-step syntheses is discouraged. The impurities could act as catalysts for side reactions or complicate purification. We recommend verifying the purity by NMR or acquiring a fresh lot.
Handling & Safety
Q: What personal protective equipment (PPE) is mandatory when handling this compound?
A: this compound is classified as a corrosive and irritant.[4][5] Adherence to strict safety protocols is non-negotiable.
| PPE Category | Specific Requirement | Reason |
| Eye/Face | Safety glasses with side shields and a face shield | Protects against splashes that can cause serious eye damage.[4][8] |
| Hand | Compatible chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause severe burns.[4][9] |
| Body | Flame-retardant lab coat | Protects against spills and splashes. |
| Respiratory | Use only in a certified chemical fume hood | The compound may cause respiratory irritation.[7][10][11] Avoid breathing vapors.[7][10] |
Q: What is the correct procedure for handling a small spill?
A: In the event of a small spill inside a chemical fume hood, follow this protocol.
Protocol: Small Spill Containment and Cleanup
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Confirm the fume hood is operating correctly.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, diatomaceous earth, or sand.[10][12]
-
Neutralize (Optional but Recommended): For amines, a weak acid solution (e.g., a solution of sodium bisulfate) can be carefully used to neutralize the material after absorption, but be aware of any potential reaction heat.
-
Collect Absorbent Material: Carefully scoop the absorbed material into a suitable, labeled waste container using non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous chemical waste according to your institution's guidelines.[10]
Solution Preparation & Purity
Q: How should I prepare a stock solution of this compound?
A: Preparing an accurate stock solution requires careful technique to avoid contamination with water or air.
Protocol: Preparation of a Stock Solution in an Anhydrous Solvent
-
Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent: Use a fresh bottle of anhydrous solvent or a freshly purified solvent.
-
Transfer: Under a positive pressure of inert gas, draw the required volume of this compound using a clean, dry syringe.
-
Addition: Add the amine to the solvent in your reaction flask, which should also be under an inert atmosphere. If adding to a flask with a septum, add it slowly subsurface if the solvent is already present.
-
Seal and Store: If preparing a stock solution for later use, store it in a sealed flask with a gas-tight septum under an inert atmosphere, and store at the recommended temperature (2-8 °C). Wrap the seal with parafilm for extra security.
-
Verification: For applications requiring high accuracy, the concentration of the prepared solution can be verified by titration against a standard acid.
Q: What materials are incompatible with this compound?
A: As a reactive amine, it should not be mixed with the following materials.
| Incompatible Material Class | Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Nitric Acid | Can lead to violent, exothermic reactions.[13] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Vigorous acid-base neutralization reaction, highly exothermic. |
| Acid Chlorides/Anhydrides | Acetyl Chloride, Acetic Anhydride | Highly exothermic acylation reaction. |
| Carbon Dioxide | Atmospheric CO₂ | Reacts to form solid carbamate salts, reducing purity and effective concentration.[14] |
References
- 1. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. CAS 959957-92-7: this compound | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound | 959957-92-7 [sigmaaldrich.com]
- 6. N-methylazetidin-3-amine hydrochloride | 247069-31-4 [amp.chemicalbook.com]
- 7. This compound dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 1-Methylazetidin-3-ol | C4H9NO | CID 13813927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 14. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methylazetidin-3-amine and Azetidin-3-amine for Drug Discovery and Development
Introduction
In the landscape of modern medicinal chemistry, saturated heterocycles are indispensable scaffolds for the design of novel therapeutics. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention. Its inherent ring strain, estimated at approximately 25.4 kcal/mol, and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, aqueous solubility, and binding affinity of drug candidates.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two key azetidine building blocks: 1-methylazetidin-3-amine and azetidin-3-amine.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the nuanced differences in reactivity stemming from the presence of a methyl group on the ring nitrogen, supported by theoretical principles and detailed experimental protocols for key derivatization reactions.
Structural and Electronic Properties: A Tale of Two Amines
The primary structural difference between this compound and azetidin-3-amine lies in the substitution at the 1-position of the azetidine ring. This seemingly minor modification has significant implications for the electronic properties and, consequently, the chemical reactivity of both the endocyclic (ring) and exocyclic (side-chain) nitrogen atoms.
| Compound | Structure | Key Features |
| This compound | ![]() | - Exocyclic primary amine (-NH2)- Endocyclic tertiary amine (>N-CH3) |
| Azetidin-3-amine | ![]() | - Exocyclic primary amine (-NH2)- Endocyclic secondary amine (>NH) |
The N-methyl group in this compound is an electron-donating group. This has two primary effects:
-
Increased Basicity of the Endocyclic Nitrogen: The inductive effect of the methyl group increases the electron density on the ring nitrogen, making it a stronger base and a more potent nucleophile compared to the secondary amine in azetidin-3-amine.
-
Steric Hindrance: The methyl group also introduces steric bulk around the endocyclic nitrogen, which can hinder its ability to participate in certain reactions, particularly with bulky electrophiles.
The exocyclic primary amine in both molecules is the primary site for many synthetic transformations, such as amide bond formation. Its reactivity is also influenced, albeit to a lesser extent, by the nature of the endocyclic nitrogen.
Comparative Reactivity Analysis
The reactivity of these two molecules can be compared across several key parameters, including basicity and nucleophilicity in common synthetic reactions.
Basicity (pKa)
| Compound | Functional Group | Predicted pKa (Conjugate Acid) | Rationale |
| This compound | Exocyclic Primary Amine | ~9.5[1] | The electron-donating N-methyl group has a minor effect on the distal primary amine. |
| Endocyclic Tertiary Amine | >8.5 | The electron-donating methyl group increases the basicity of the ring nitrogen. | |
| Azetidin-3-amine | Exocyclic Primary Amine | ~8.3 | The unsubstituted ring nitrogen is less electron-donating than an N-methylated one. |
| Endocyclic Secondary Amine | ~8.0 | Ring strain tends to decrease the basicity of cyclic amines compared to their acyclic counterparts.[3] |
Note: Predicted pKa values are estimations and should be used as a guide. Experimental determination is recommended for precise comparison.
The higher predicted basicity of the exocyclic amine in this compound suggests it may be a slightly stronger nucleophile than the corresponding amine in azetidin-3-amine.
Nucleophilicity in Acylation Reactions
Acylation is a fundamental reaction in drug development for introducing diverse functionality. The exocyclic primary amine is the primary site of acylation for both molecules.
Expected Reactivity:
-
This compound: The exocyclic primary amine is expected to be slightly more nucleophilic due to the subtle electron-donating effect of the N-methyl group. This may lead to faster reaction rates in acylations.
-
Azetidin-3-amine: The exocyclic primary amine remains a potent nucleophile. However, the endocyclic secondary amine can also compete in acylation reactions, potentially leading to di-acylated products if reaction conditions are not carefully controlled. This necessitates the use of a protecting group on the ring nitrogen for selective acylation of the exocyclic amine.
The following diagram illustrates the workflow for a comparative acylation experiment.
Figure 1: Comparative acylation workflow.
Experimental Protocols
To provide a practical basis for comparing the reactivity of these two amines, the following detailed protocols for N-acylation are provided. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product analysis.
Protocol 1: N-Acylation of this compound
Objective: To synthesize N-(1-methylazetidin-3-yl)acetamide as a model acylation product.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-Acylation of Azetidin-3-amine via N-Boc Protection
Due to the presence of two reactive amine groups in azetidin-3-amine, a protection-acylation-deprotection strategy is typically employed for selective functionalization of the exocyclic amine.
Step 1: N-Boc Protection of Azetidin-3-amine
Figure 2: N-Boc protection of azetidin-3-amine.
Procedure:
-
To a solution of azetidin-3-amine (1.0 eq) and triethylamine (1.2 eq) in DCM, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate to yield 1-Boc-azetidin-3-amine, which can often be used in the next step without further purification.
Step 2: N-Acylation of 1-Boc-azetidin-3-amine
Procedure:
-
Follow the procedure outlined in Protocol 1 , using 1-Boc-azetidin-3-amine as the starting material.
Step 3: Deprotection of the N-Boc Group
Figure 3: N-Boc deprotection.
Procedure:
-
Dissolve the N-acylated, N-Boc protected azetidine in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.[4][5]
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
The resulting product is typically the TFA salt, which can be neutralized or used directly in subsequent steps.
Conclusion and Future Outlook
The choice between this compound and azetidin-3-amine as a building block in drug discovery programs will depend on the specific synthetic strategy and desired properties of the final compound.
-
This compound offers a more direct route for the derivatization of the exocyclic amine, as the endocyclic nitrogen is a less reactive tertiary amine. The slightly enhanced nucleophilicity of the primary amine may also be advantageous in certain reactions.
-
Azetidin-3-amine provides greater synthetic flexibility, as both nitrogen atoms can be functionalized. However, selective derivatization of the exocyclic amine requires a protection/deprotection sequence, adding steps to the synthesis.
The provided experimental protocols offer a standardized framework for researchers to directly compare the reactivity of these two important building blocks in their own laboratories. Such empirical data is invaluable for making informed decisions in the design and synthesis of next-generation therapeutics incorporating the versatile azetidine scaffold.
References
- 1. 3-Amino-1-diphenylmethylazetidine CAS#: 40432-52-8 [m.chemicalbook.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comparing basicity of 1-Methylazetidin-3-amine with other cyclic amines
An In-Depth Guide to the Basicity of 1-Methylazetidin-3-amine and Comparative Cyclic Amines for Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed comparison of the basicity of this compound with other foundational cyclic amines. Understanding the basicity, quantified by the pKa of the conjugate acid, is paramount in drug discovery, as it governs a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. This document synthesizes experimental data, explores the structural underpinnings of basicity, and provides a robust protocol for its determination.
The Significance of Basicity in Medicinal Chemistry
The basicity of a nitrogen atom in an active pharmaceutical ingredient (API) is a critical physicochemical parameter. It dictates the extent of ionization at a given physiological pH. This ionization state influences:
-
Solubility: Protonated amines are generally more water-soluble, which is crucial for formulation and bioavailability.
-
Permeability: The neutral, uncharged form of a molecule is typically more lipid-soluble and better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.
-
Drug-Target Interactions: Many drug targets have anionic sites (e.g., carboxylate groups in proteins), where a cationic, protonated amine can form strong ionic bonds.
-
Off-Target Effects: Unintended interactions, such as binding to hERG channels, can be influenced by a compound's basicity.
Therefore, the precise tuning of a molecule's pKa is a key strategy in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Structural Factors Governing Cyclic Amine Basicity
The basicity of a cyclic amine is not constant; it is a nuanced property governed by a combination of electronic and conformational factors.
-
Ring Strain and Hybridization: The C-N-C bond angle within the ring significantly impacts the hybridization of the nitrogen's lone pair of electrons. In an ideal, unstrained amine like piperidine, the nitrogen approximates sp³ hybridization. However, as the ring size decreases, angle strain forces the C-N bonds to have more p-character. To maintain orthogonality, the lone pair orbital consequently gains more s-character.[1][2][3] Since s-orbitals are held more closely to the nucleus, this increased s-character stabilizes the lone pair, making it less available for donation to a proton and thereby decreasing the amine's basicity.[1][2] This effect is the primary reason for the observed trend in basicity: azetidine < pyrrolidine < piperidine.[3]
-
Inductive Effects: Alkyl groups attached to the nitrogen atom are electron-donating. They increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[1][2] This is why N-methylated cyclic amines are generally more basic than their secondary amine counterparts.[4]
-
Substituent Effects: Other functional groups on the ring can exert electron-withdrawing or -donating effects, modulating the basicity of the nitrogen atom. For a molecule like this compound, which has two basic centers, the electronic interplay between the two nitrogen atoms must be considered.
Comparative Analysis of Basicity
The following table summarizes the experimental pKa values of the conjugate acids for several key cyclic amines. A higher pKa value indicates a stronger base.[5]
| Compound | Structure | Ring Size | pKa of Conjugate Acid |
| Azetidine | CN1CCC1 | 4-membered | 11.29[6][7] |
| Pyrrolidine | C1CCNC1 | 5-membered | 11.31[8] |
| Piperidine | C1CCNCC1 | 6-membered | ~11.2[9] |
| 1-Methylazetidine | CN1CCC1 | 4-membered | >11.29 (Estimated) |
| This compound | CN1CC(N)C1 | 4-membered | pKa1: ~10.5-11 (N1), pKa2: ~9-10 (N3) (Estimated) |
Analysis of Trends
-
Effect of Ring Strain: As predicted, the basicity increases from the highly strained 4-membered azetidine (pKa 11.29) to the less strained 5-membered pyrrolidine (pKa 11.31).[6][7][8][10] Piperidine, the least strained of the simple monocycles, has a comparable basicity of ~11.2.[9] The subtle differences highlight the complex interplay of strain relief upon protonation and solvation effects.[11]
-
The Case of this compound: This molecule presents a more complex scenario as a diamine with two basic centers: the endocyclic tertiary amine (N1) and the exocyclic primary amine (N3).[13]
-
Basicity of the N3 Amine: The predicted pKa for the conjugate acid of the analogous compound, 1-Boc-3-aminoazetidine, is 8.29.[14][15][16] This value corresponds to the exocyclic amino group, as the nitrogen lone pair of the ring nitrogen is delocalized by the strongly electron-withdrawing tert-butoxycarbonyl (Boc) group. Removing the Boc group to yield this compound will significantly increase the basicity of the N1 nitrogen, which in turn will exert a minor electron-withdrawing inductive effect on the N3 amine. However, the removal of the powerful Boc group is the dominant factor. Therefore, the pKa associated with the N3 amine is expected to be significantly higher than 8.29, likely in the range of 9-10.
-
Basicity of the N1 Amine: The N1 amine is tertiary and benefits from the inductive effect of a methyl group, both of which increase basicity. However, it is part of a strained 4-membered ring, which decreases basicity. It is also subject to a weak electron-withdrawing inductive effect from the 3-amino substituent. Comparing it to azetidine (pKa 11.29), the addition of the electron-donating methyl group likely outweighs the withdrawing effect of the distant amino group, suggesting a pKa value in the range of 10.5-11. This makes the ring nitrogen (N1) the more basic center in this compound.
-
Visualizing the Structural Comparison
Caption: Structures and pKa values of compared cyclic amines.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and common method for determining pKa values in the pH range of 2 to 11.[17] It involves monitoring the change in pH of a solution of the amine as a titrant of known concentration is added incrementally.
Rationale
The protocol is designed to generate a titration curve (pH vs. volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated (or deprotonated). This point is identified as the inflection point on the curve. Maintaining a constant ionic strength minimizes variations in activity coefficients, and using an inert atmosphere prevents interference from dissolved atmospheric CO₂, which can react with the amine and the basic titrant.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Analyte Solution: Accurately weigh and dissolve the amine sample in deionized, CO₂-free water to a final concentration of approximately 1-10 mM. The concentration should be low enough to ensure full dissolution but high enough for accurate detection.[18]
-
Titrants: Prepare and standardize 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions. Standardization against a primary standard (e.g., potassium hydrogen phthalate for NaOH) is critical for accuracy.
-
Ionic Strength Adjuster: Prepare a 1 M potassium chloride (KCl) solution.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).[18] Ensure the electrode is properly rinsed and blotted dry between buffers.
-
-
Titration Setup:
-
Place a known volume (e.g., 20.0 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
-
Add the ionic strength adjuster (e.g., 2 mL of 1 M KCl to achieve a final ionic strength of ~0.1 M) to the vessel.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Begin gently stirring the solution.
-
Purge the headspace of the vessel with an inert gas like nitrogen or argon throughout the experiment to exclude atmospheric CO₂.[18]
-
-
Titration Procedure:
-
For a basic amine, first titrate with 0.1 M HCl to a pH of ~2 to ensure complete protonation of all basic sites.
-
Record the initial pH.
-
Begin the titration by adding small, precise increments of the 0.1 M NaOH solution using a calibrated burette or an automated titrator.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. The increments should be smaller near the equivalence point(s) where the pH changes most rapidly.
-
Continue the titration until the pH reaches ~12 to ensure the complete titration curve is captured.[18]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).
-
Determine the equivalence point(s) from the inflection point(s) of the titration curve, often found by taking the first or second derivative of the curve.
-
The pKa is the pH value at the half-equivalence point(s). For a diamine like this compound, two distinct inflection points and two corresponding pKa values will be observed.
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[18]
-
Experimental Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. How basicity of amines depend upon ring size [scoop.eduncle.com]
- 4. Azetidine, N-methyl- (4923-79-9) for sale [vulcanchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Azetidine CAS#: 503-29-7 [m.chemicalbook.com]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 10. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Buy Azetidine, N-methyl- (EVT-3404797) | 4923-79-9 [evitachem.com]
- 13. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Boc-3-(Amino)azetidine CAS#: 193269-78-2 [m.chemicalbook.com]
- 15. 1-Boc-3-(Amino)azetidine - Protheragen [protheragen.ai]
- 16. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
A Senior Application Scientist's Guide to Confirming the Structure of Novel Azetidine Derivatives
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique three-dimensional structure can enhance metabolic stability, aqueous solubility, and binding affinity compared to more conventional planar aromatic rings.[1] However, the inherent ring strain that confers these desirable properties also presents significant challenges, not only in their synthesis but also in the unambiguous confirmation of their structure.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of modern analytical techniques for the structural elucidation of novel azetidine derivatives, grounded in experimental data and field-proven insights.
The primary challenge lies in definitively establishing connectivity, regiochemistry, and, crucially, stereochemistry. The puckered nature of the azetidine ring and the potential for complex substitution patterns demand a multi-faceted analytical approach. Relying on a single technique is often insufficient; instead, a synergistic combination of methods is required to build an irrefutable structural proof.
The Analytical Toolkit: A Comparative Overview
The structural confirmation of a novel azetidine derivative is a process of assembling evidence from multiple, orthogonal techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Computational methods are also emerging as a powerful predictive and confirmatory tool.[4][5]
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, Stereochemistry | 1-10 mg, soluble | Provides detailed atom-level connectivity and spatial relationships.[6][7] | Can be complex to interpret for highly substituted or conformationally flexible molecules. |
| Mass Spectrometry | Molecular Weight, Elemental Formula | <1 mg, soluble | High sensitivity, provides exact mass and fragmentation patterns for substructure analysis.[8] | Does not provide stereochemical information; fragmentation can be complex. |
| X-ray Crystallography | Absolute 3D Structure | High-quality single crystal | The "gold standard" for unambiguous determination of connectivity and stereochemistry.[9][10] | Growing suitable crystals can be a significant bottleneck. |
| Computational Modeling | Predicted Structure, NMR Shifts | In silico | Can predict stable conformations and spectroscopic data to corroborate experimental findings.[4][11] | Predictions must be validated by experimental data. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is the most powerful and indispensable tool for determining the structure of azetidines in solution.[6][12] A logical workflow combining 1D and 2D NMR experiments is essential for piecing together the molecular puzzle.[7]
1D NMR: The First Look
-
¹H NMR (Proton NMR): Provides information on the number of different proton environments and their connectivity through spin-spin coupling. For azetidines, the chemical shifts of ring protons are highly sensitive to substituents and stereochemistry.[6] For example, the methylene protons of an unsubstituted azetidine ring typically appear as distinct multiplets due to their diastereotopic nature.[13]
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the azetidine ring carbons are indicative of the substitution pattern.[6][13]
Key Diagnostic Parameters for Stereochemistry in Azetidin-2-ones (β-lactams): A critical piece of information derived from ¹H NMR is the vicinal coupling constant (³J) between protons on C3 and C4. This value is a reliable indicator of their relative stereochemistry:[6]
-
³J(H3,H4) cis: ~5-6 Hz
-
³J(H3,H4) trans: ~0-2.5 Hz
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the Azetidin-2-one Ring [6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| C2 (C=O) | - | 160 - 175 | Highly dependent on N-substituent. |
| C3 | 2.5 - 4.5 | 40 - 65 | Highly dependent on C3 and C4 substituents. |
| C4 | 3.5 - 5.5 | 45 - 70 | Influenced by C4 and N1 substituents. |
Values are typical and can vary based on substituents and solvent.
2D NMR: Mapping the Connections
When 1D spectra are insufficient to resolve ambiguities, a suite of 2D NMR experiments is required.[7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15] This is the primary experiment for mapping out proton-proton networks within the molecule, such as the protons on the azetidine ring and adjacent substituents.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.[7] This is crucial for assigning carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four).[7][14] This is the key experiment for connecting molecular fragments. For instance, an HMBC correlation from a substituent's proton to a ring carbon definitively establishes the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, regardless of whether they are connected through bonds. This is particularly powerful for determining the relative stereochemistry of substituents on the azetidine ring.[16]
Experimental Workflow & Protocol
The following workflow provides a systematic approach to NMR-based structure elucidation.
Caption: A logical workflow for NMR-based structure elucidation.[7]
Protocol: Standard 2D HMBC Experiment [7]
-
Sample Preparation: Dissolve 5-10 mg of the azetidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Spectrometer Setup: Use the spectral widths and offsets from the previously acquired ¹H and ¹³C spectra.
-
Pulse Program Selection: Choose a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameter Optimization:
-
TD (Time Domain): 2K data points in the direct dimension (F2), 256-512 increments in the indirect dimension (F1).
-
NS (Number of Scans): 4-16 scans per increment. HMBC is less sensitive than HSQC, so more scans may be needed.
-
D1 (Relaxation Delay): Set to 1.5-2.5 seconds.
-
-
Acquisition: The experiment can take several hours, especially for dilute samples.
-
Processing & Interpretation: Perform a 2D Fourier transform. A cross-peak indicates a long-range (2-3 bond) coupling between the proton (F2 axis) and the carbon (F1 axis).
II. Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and, from that, the elemental formula of a novel compound.[8][13] This data provides the fundamental constraint for any proposed structure.
Techniques and Data
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and non-volatile compounds, providing the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.
-
Tandem MS (MS/MS): In this technique, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern provides valuable clues about the compound's substructures.[8] The inherent strain of the azetidine ring can lead to characteristic ring-opening fragmentation pathways under MS/MS conditions.[2][17]
Example Data Interpretation: An HRMS result of m/z 223.1440 for [M+H]⁺ allows for the calculation of a plausible elemental formula, such as C₁₂H₁₈N₂O₂ (calculated m/z 223.1441).[8] This formula must be consistent with the data obtained from NMR spectroscopy.
Experimental Workflow
Caption: Workflow for Mass Spectrometry analysis.
III. Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the gold standard.[9][16] It provides precise bond lengths, bond angles, and absolute stereochemistry, leaving no room for doubt.
The Process and Its Main Challenge
The primary limitation of this technique is the need for a high-quality single crystal, which can be challenging and time-consuming to grow.[9] The process involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using vapor diffusion techniques, to encourage crystal formation.
Once a suitable crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.
Table 2: Hypothetical Crystallographic Data Comparison for Azetidine Derivatives [9]
| Parameter | Derivative A | Derivative B |
| Formula | C₁₂H₁₆NBr | C₁₂H₁₇NO |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.123 | 8.981 |
| b (Å) | 12.456 | 15.789 |
| c (Å) | 15.789 | 9.123 |
| β (°) | 90 | 105.4 |
| Volume (ų) | 1993.4 | 1245.6 |
This table illustrates the type of comparative data generated from crystallographic analysis.
Protocol: Crystallization by Slow Evaporation
-
Purification: Ensure the compound is of the highest possible purity (>99%).
-
Solvent Selection: Screen a range of solvents and solvent mixtures to find one in which the compound has moderate solubility.
-
Dissolution: Prepare a near-saturated solution of the compound in the chosen solvent system at room temperature or with gentle heating.
-
Setup: Transfer the solution to a small, clean vial. Cover the vial with a cap that has been pierced with a needle to allow for very slow evaporation.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
Harvesting: Carefully remove any well-formed crystals with a loop and analyze them under a microscope.
IV. Computational Chemistry: A Predictive and Corroborative Tool
Computational modeling is increasingly used to complement experimental data.[4] Quantum chemical methods can predict the most stable conformation of a molecule and calculate theoretical NMR chemical shifts.[5]
-
Conformational Analysis: Helps identify the lowest energy (most likely) conformation of the azetidine ring and its substituents.
-
NMR Prediction: Predicted ¹H and ¹³C chemical shifts can be compared with experimental data to support or challenge a proposed structure.[5] This is particularly useful for distinguishing between isomers.
-
Mechanism Support: As seen in recent studies, computational models can predict which precursor compounds are likely to react to form azetidines, guiding synthetic efforts.[4]
It is critical to remember that computational data is predictive. It must always be validated by and correlated with robust experimental evidence.[4]
Conclusion: An Integrated, Self-Validating Approach
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 17. Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC Method Development for the Analysis of 1-Methylazetidin-3-amine
Introduction
In the landscape of pharmaceutical development, the analytical control of small, polar molecules presents a persistent challenge. 1-Methylazetidin-3-amine, a building block characterized by its low molecular weight (86.14 g/mol ), high polarity (calculated LogP of -0.8), and basic nature, epitomizes this challenge.[1] Standard reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical labs, often fails to provide adequate retention for such compounds, leading to their elution in or near the solvent front.[2][3] Furthermore, its aliphatic structure lacks a UV-absorbing chromophore, rendering conventional UV-Vis detection ineffective for sensitive quantification.[4][5] The basic amine functionalities are also prone to secondary ionic interactions with residual silanols on silica-based stationary phases, resulting in poor peak symmetry and tailing.[6]
This guide provides an in-depth comparison of chromatographic strategies to overcome these analytical hurdles. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the selection of each technique. We will dissect three distinct approaches—Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Reversed-Phase with Ion-Pairing—and compare their performance. We will also evaluate the suitability of universal detection methods, namely Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS), which are essential for analyzing non-chromophoric compounds. This document is designed for researchers and drug development professionals seeking to establish a robust, accurate, and reliable analytical method for this compound and similarly challenging polar analytes.
Part 1: Deconstructing the Analytical Challenge
The difficulties in analyzing this compound stem directly from its physicochemical properties. A successful method development strategy begins with understanding the root cause of these challenges to logically select the appropriate tools.
-
Poor Retention: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18).[2] Highly polar molecules like this compound have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase, causing them to elute prematurely.
-
Peak Tailing: Silica-based columns possess residual silanol groups (Si-OH) which are deprotonated and negatively charged at mobile phase pH values above ~3.5.[6] The basic amine groups on the analyte are protonated and positively charged, leading to strong, undesirable electrostatic interactions that cause peak tailing and reduced column efficiency.[7]
-
Lack of Chromophore: The absence of conjugated pi systems or aromatic rings means the molecule does not absorb light in the UV-Visible spectrum. This necessitates the use of universal detectors or pre-column derivatization to visualize the analyte.[4][8]
The following decision tree illustrates a logical workflow for selecting a chromatographic strategy based on these inherent challenges.
Caption: Method selection workflow for this compound.
Part 2: A Comparative Analysis of Chromatographic Modes
We will evaluate three viable chromatographic modes. The choice among them depends on the specific analytical goal, such as routine QC, impurity profiling, or bioanalysis, and the availability of instrumentation.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle of Operation: HILIC is an ideal alternative to reversed-phase for retaining highly polar compounds.[9] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase high in organic solvent (>70% acetonitrile).[10] Retention is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the stationary phase surface.[11]
Experimental Rationale: For this compound, a HILIC phase provides the polar interactions necessary for retention. The high organic content of the mobile phase is advantageous for MS detection, as it promotes efficient desolvation and ionization. An acidic modifier (e.g., formic or acetic acid) is typically added to the mobile phase to ensure the amine is protonated and to improve peak shape by competing with the analyte for active sites on the stationary phase.
Mixed-Mode Chromatography (MMC)
Principle of Operation: MMC stationary phases incorporate multiple retention mechanisms, most commonly combining reversed-phase and ion-exchange properties on a single support.[12][13] This dual functionality allows for the simultaneous retention of both polar and nonpolar analytes and offers unique selectivity that can be tuned by adjusting mobile phase pH, ionic strength, and organic content.[2][13]
Experimental Rationale: A mixed-mode column with weak cation-exchange (WCX) and reversed-phase functionalities is highly suitable. The WCX groups directly and controllably interact with the protonated amine, providing strong retention, while the reversed-phase character contributes to the overall separation. This approach avoids the need for ion-pairing reagents, making it fully compatible with MS detection and more robust than ion-pair methods.[13][14] By adjusting the buffer concentration, one can modulate the ion-exchange retention, while the organic gradient controls the reversed-phase retention.
Ion-Pair Reversed-Phase (IP-RP)
Principle of Operation: This technique enables the retention of ionic compounds on traditional reversed-phase columns.[15] An ion-pairing reagent, typically a long-chain alkyl sulfonate for basic analytes, is added to the mobile phase.[16] The reagent forms a charge-neutralized, hydrophobic ion pair with the analyte, which can then be retained by the C18 stationary phase.[15][16]
Experimental Rationale: While effective, IP-RP is often considered a last resort. The choice of pairing agent (e.g., 1-heptanesulfonic acid) and its concentration must be carefully optimized to achieve sufficient retention without causing excessive peak broadening.[15] A key drawback is that the non-volatile salts used as pairing agents are incompatible with MS detectors and can be difficult to flush from the HPLC system and column, leading to long equilibration times and memory effects.[13][16]
Performance Comparison
The following table summarizes the expected performance of each chromatographic mode based on typical experimental outcomes.
| Parameter | HILIC | Mixed-Mode (WCX-RP) | Ion-Pair RP (C18) | Rationale & Causality |
| Retention Factor (k') | Good (2 < k' < 10) | Excellent (Tunable) | Good (Tunable) | HILIC relies on partitioning; MMC and IP-RP provide stronger, more direct retention mechanisms (ion-exchange, enhanced hydrophobicity). |
| Peak Tailing Factor (Tf) | Good (1.0 - 1.5) | Excellent (1.0 - 1.2) | Fair to Good (1.2 - 1.8) | MMC provides a controlled ion-exchange surface, minimizing random silanol interactions. IP-RP can still suffer from secondary interactions. |
| MS Compatibility | Excellent | Excellent | Poor | HILIC and MMC use volatile mobile phases.[13] IP-RP uses non-volatile salts that contaminate the MS source.[16] |
| Method Robustness | Fair | Good | Fair | HILIC methods can be sensitive to mobile phase composition and sample matrix.[13] IP-RP methods require long equilibration and are prone to column contamination. |
| Development Complexity | Moderate | Moderate | High | IP-RP requires optimization of pairing agent type and concentration, which is often tedious. HILIC and MMC are more straightforward to develop. |
Part 3: Detector Selection: A Guide for Non-Chromophoric Analytes
With no UV absorbance, a universal detector is mandatory. The two most powerful options are Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS).
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the volatile mobile phase, and measures the light scattered by the resulting solid analyte particles.[4] It is a robust, cost-effective tool for routine analysis and can be used with gradient elution, a major advantage over refractive index detectors.[17] Its response is proportional to the mass of the analyte, but it is often non-linear, requiring multi-point calibration curves.[8][18]
-
Mass Spectrometry (MS): As a detector, MS offers unparalleled sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte. It provides definitive identification and can easily distinguish the analyte from co-eluting impurities. For this analysis, electrospray ionization (ESI) in positive mode would be ideal, as the amine groups are readily protonated.
Detector Performance Comparison
| Parameter | ELSD | Mass Spectrometry (MS) | Rationale & Causality |
| Selectivity | Low (Universal) | Very High | ELSD detects any non-volatile compound.[19] MS differentiates compounds based on their specific mass-to-charge ratio. |
| Sensitivity (LOQ) | ~1-10 ng on-column | <0.1 ng on-column | MS is inherently a more sensitive technique, capable of detecting trace-level analytes. |
| Linear Dynamic Range | ~2-3 orders | >4 orders | The ELSD response is based on a complex relationship between mass and particle size, leading to a non-linear response. MS response is directly proportional to ion count over a wide range. |
| Cost & Complexity | Low to Moderate | High | MS instruments are significantly more expensive and require more specialized expertise to operate and maintain. |
| Application | Routine QC, content uniformity | Impurity profiling, bioanalysis, reference standard characterization | ELSD is a workhorse for routine assays where cost and simplicity are key.[19] MS is the gold standard for demanding applications requiring high sensitivity and specificity. |
Part 4: Recommended Experimental Protocols
Based on the comparative analysis, HILIC-MS and Mixed-Mode-ELSD represent two of the most robust and effective approaches. Below are detailed starting protocols for each.
Protocol 1: HILIC-MS for High-Sensitivity Analysis
This method is recommended for impurity profiling and trace-level quantification where sensitivity and specificity are paramount.
Caption: Experimental workflow for HILIC-MS analysis.
Detailed Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of 95:5 (v/v) acetonitrile:water to a final concentration of 1.0 mg/mL. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
HPLC Parameters:
-
Column: HILIC Amide phase (e.g., Waters ACQUITY UPLC BEH Amide), 100 x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: Linear gradient from 95% to 70% B
-
5.0 - 6.0 min: Return to 95% B
-
6.0 - 8.0 min: Re-equilibration at 95% B
-
-
-
MS Parameters (Positive ESI):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ at m/z 87.09.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Protocol 2: Mixed-Mode-ELSD for Routine Quality Control
This method is ideal for routine assays, offering robustness and simplicity without the need for an MS detector.
Caption: Experimental workflow for Mixed-Mode-ELSD analysis.
Detailed Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of 50:50 (v/v) acetonitrile:water to a final concentration of 1.0 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM ammonium formate solution in HPLC-grade water and adjust the pH to 3.5 with formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
HPLC Parameters:
-
Column: Mixed-Mode WCX-RP (e.g., Acclaim Trinity P1), 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 90% B
-
2.0 - 8.0 min: Linear gradient from 90% to 40% B
-
8.0 - 9.0 min: Return to 90% B
-
9.0 - 12.0 min: Re-equilibration at 90% B
-
-
-
ELSD Parameters:
-
Drift Tube Temperature: 50 °C.
-
Nebulizer Gas (Nitrogen) Flow: 1.5 SLM (Standard Liters per Minute).
-
Gain: Photomultiplier tube gain should be optimized based on signal response.
-
Part 5: Method Validation Framework per ICH Q2(R2)
Any selected method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[20][21][22] A validation protocol should be established, defining the experiments and acceptance criteria for the key performance characteristics.[22][23]
Caption: Key parameters for HPLC method validation.
-
Specificity: Demonstrate the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.
-
Linearity & Range: Establish a linear relationship between concentration and response over a defined range (e.g., 80-120% of the target concentration).[21]
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations (e.g., spiked placebo).[20]
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).
Conclusion
The analysis of this compound by HPLC is a solvable challenge that requires moving beyond standard reversed-phase methodologies. A thorough understanding of the analyte's physicochemical properties is the foundation for rational method development.
-
For routine quantitative analysis in a QC setting, where robustness, simplicity, and cost-effectiveness are priorities, Mixed-Mode Chromatography with ELSD detection is the superior choice. It provides excellent, tunable retention and good peak shape in an MS-compatible format that avoids the significant drawbacks of ion-pairing reagents.
-
For applications requiring the highest sensitivity and specificity, such as impurity profiling, metabolite identification, or bioanalysis, HILIC coupled with Mass Spectrometry is the gold standard. This combination delivers the necessary retention for this polar analyte and the definitive, sensitive detection required for trace-level analysis.
Ultimately, the selection of the final method should be guided by its intended purpose. By applying the principles and protocols outlined in this guide, researchers and scientists can develop a validated, fit-for-purpose HPLC method that ensures the accurate and reliable analysis of this compound and other challenging small polar compounds.
References
- 1. This compound | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Developing HPLC Methods [sigmaaldrich.com]
- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 16. km3.com.tw [km3.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sedere.com [sedere.com]
- 20. actascientific.com [actascientific.com]
- 21. scribd.com [scribd.com]
- 22. database.ich.org [database.ich.org]
- 23. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methylazetidin-3-amine Analogs in Drug Discovery
The four-membered azetidine ring, a nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a unique structural scaffold for the design of novel therapeutics.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the 1-methylazetidin-3-amine core, a key building block in modern drug discovery. We will explore how subtle molecular modifications influence biological activity, with a focus on muscarinic acetylcholine receptors (mAChRs) and dipeptidyl peptidase-4 (DPP-4), two important drug targets.
The this compound Scaffold: A Privileged Motif
The this compound scaffold is prized for its combination of a rigid azetidine ring and a reactive amino group. The methyl group on the nitrogen atom influences the basicity and lipophilicity of the molecule, which are critical parameters for pharmacokinetic properties such as cell permeability and oral bioavailability.[1] The strained nature of the azetidine ring, with bond angles deviating from the ideal sp³ hybridization, makes it a versatile synthetic intermediate.[1][2] This unique combination of features has made this compound and its derivatives attractive for developing central nervous system (CNS) active agents and inhibitors of various enzymes.[3]
Comparative SAR Analysis of this compound Analogs
The biological activity of this compound analogs can be finely tuned by modifying three key positions: the exocyclic amine (R¹), the azetidine ring itself (R²), and the nitrogen substituent (R³).
References
A Comparative Guide to Assessing the Purity of Synthesized 1-Methylazetidin-3-amine
<
In the landscape of modern drug discovery and chemical research, the structural integrity and purity of synthetic building blocks are paramount. 1-Methylazetidin-3-amine, a valuable scaffold in medicinal chemistry, is no exception.[1][2] Its four-membered ring imparts a unique conformational rigidity, influencing the pharmacological properties of molecules that incorporate it.[1][3] This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The validation of analytical methods is a critical component of ensuring the quality and reliability of pharmaceutical products and their intermediates.[4][5][6] Regulatory bodies like the ICH and FDA provide guidelines for this process, which encompasses evaluating specificity, accuracy, precision, and other key parameters to guarantee that the data generated is dependable.[5][7]
The Critical Role of Purity Assessment
The presence of impurities, even in trace amounts, can significantly impact the outcome of a synthesis, alter biological activity, and introduce toxicity. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity. This guide will focus on three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Amines
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For small, volatile amines like this compound, it is an indispensable tool for assessing purity and identifying potential process-related impurities.[8][9]
Causality Behind Experimental Choices
The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption to the column.[10] To mitigate these effects, a deactivated column with a basic stationary phase is crucial.[10] The use of a mass spectrometer as a detector provides definitive identification of the analyte and any co-eluting impurities based on their mass spectra. Derivatization is a common strategy to improve the chromatographic behavior of amines and enhance their sensitivity.[11][12][13]
Experimental Protocol: GC-MS Analysis
Sample Preparation (Derivatization with Trifluoroacetic Anhydride - TFAA):
-
Accurately weigh approximately 1 mg of the synthesized this compound into a 2 mL autosampler vial.
-
Add 1 mL of dichloromethane.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless (1 µL injection volume).
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |
| This compound-TFA | ~8.5 | 182 (M+), 167, 113, 68 | >99% |
| Potential Impurity A | ~7.2 | TBD | <0.1% |
| Potential Impurity B | ~9.1 | TBD | <0.1% |
Note: Retention times and mass fragments are illustrative and should be confirmed with a reference standard.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is an unparalleled technique for the structural confirmation of organic molecules.[14][15][16] Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining purity without the need for a specific reference standard for each impurity.[17][18][19][20]
Causality Behind Experimental Choices
¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For purity assessment, the absence of unexpected signals in both spectra is a strong indicator of a pure compound. For quantitative analysis, an internal standard with a known purity and concentration is added to the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[19][21]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds (crucial for qNMR)
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Data Presentation
Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~2.4 | s | 3H |
| CH ₂ | ~3.0-3.2 | m | 4H |
| CH -NH₂ | ~3.5 | p | 1H |
| NH ₂ | ~1.5 | br s | 2H |
Note: Chemical shifts can vary slightly depending on concentration and solvent. The broad singlet for the amine protons is due to proton exchange.[22]
Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):
| Carbon | Chemical Shift (ppm) |
| N-C H₃ | ~45 |
| C H₂ | ~55 |
| C H-NH₂ | ~48 |
Workflow Diagram
Caption: Workflow for NMR analysis of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Assessing Enantiomeric Purity
For chiral molecules like this compound, assessing enantiomeric purity is as crucial as determining chemical purity. Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[23][24][25]
Causality Behind Experimental Choices
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for a wide range of chiral separations.[23][25] Since this compound lacks a strong UV chromophore, derivatization with a UV-active tag is necessary for sensitive detection.
Experimental Protocol: Chiral HPLC
Sample Preparation (Derivatization with Dansyl Chloride):
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of acetonitrile.
-
Add 1.1 equivalents of dansyl chloride and 2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Stir the reaction at room temperature for 1 hour.
-
Dilute the sample with the mobile phase before injection.
Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the best separation. A typical starting point is Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detector: UV detector at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
| Enantiomer | Retention Time (min) | Area (%) | Enantiomeric Excess (ee%) |
| (R)-1-Methylazetidin-3-amine-dansyl | ~12.3 | e.g., 99.5 | \multirow{2}{*}{e.g., 99.0%} |
| (S)-1-Methylazetidin-3-amine-dansyl | ~14.1 | e.g., 0.5 |
Note: Retention times are illustrative and will depend on the specific column and mobile phase conditions.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. particle.dk [particle.dk]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. wjarr.com [wjarr.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS) [zora.uzh.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. researchgate.net [researchgate.net]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. jmchemsci.com [jmchemsci.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 17. emerypharma.com [emerypharma.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Landscape of 1-Methylazetidin-3-amine
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount to predicting its biological activity and physicochemical properties. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important motif in medicinal chemistry due to its unique structural constraints and ability to introduce desirable properties into drug candidates.[1][2] This guide provides an in-depth conformational analysis of 1-Methylazetidin-3-amine, a representative substituted azetidine. In the absence of extensive direct experimental data for this specific molecule in the public domain, this analysis synthesizes foundational principles of azetidine stereochemistry, draws comparisons with analogous structures, and outlines the definitive experimental and computational methodologies required for a comprehensive structural elucidation.
The Fundamentals of Azetidine Conformation: A Puckered Reality
Contrary to a planar representation, the azetidine ring is inherently puckered. This non-planar conformation is a strategy to alleviate the significant ring strain (approximately 25.4 kcal/mol) inherent in a four-membered ring system.[2] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For the parent, unsubstituted azetidine, this angle has been determined to be around 37° by gas-phase electron diffraction.[3]
The substituents on the azetidine ring play a crucial role in dictating the preferred conformation. They can occupy two distinct positions: pseudo-axial (pointing roughly perpendicular to the average plane of the ring) and pseudo-equatorial (pointing outwards from the ring). The interplay of steric and electronic effects governs the energetic preference for one conformation over the other. Generally, bulky substituents favor the less sterically hindered pseudo-equatorial position.[4][5][6][7]
Caption: Dynamic equilibrium between pseudo-axial and pseudo-equatorial conformers in a substituted azetidine ring.
A Comparative Analysis: Learning from Analogs
To predict the conformational behavior of this compound, it is instructive to compare it with structurally related molecules where conformational preferences have been established.
| Compound | Ring Size | Key Conformational Feature | Energy Difference (Axial vs. Equatorial) | Rationale |
| N-Methylpiperidine | 6 | N-methyl group strongly prefers the equatorial position. | ~3.16 kcal/mol | Minimizes 1,3-diaxial steric interactions with axial protons on the ring.[8] |
| Methyl 4-(3-azetidinyloxy)benzoate | 4 | The bulky 3-substituent is predicted to favor the pseudo-equatorial position. | Not specified, but equatorial is favored. | Avoids steric clash with protons on C2 and C4 of the azetidine ring.[4] |
| Fluorinated Azetidines | 4 | Ring pucker can be influenced by charge-dipole interactions between a C-F bond and a charged nitrogen. | Dependent on conditions. | Demonstrates the role of electronic effects in determining conformation.[9] |
| N-Methylpyrrolidine | 5 | The five-membered ring is more flexible than azetidine, with multiple low-energy envelope and twist conformations. | N/A | Highlights the increased rigidity of the four-membered azetidine ring.[10] |
This comparative data suggests two key predictions for this compound:
-
The N-methyl group will influence the puckering of the ring, analogous to its effect in N-methylpiperidine, although the energetic preferences may differ due to the smaller ring size.
-
The C3-amino group, while not exceedingly bulky, will likely have a thermodynamic preference for the pseudo-equatorial position to minimize steric repulsion with the ring's protons.
Therefore, the most stable conformer of this compound is predicted to have the 3-amino group in a pseudo-equatorial orientation.
Definitive Conformational Elucidation: A Dual-Pronged Approach
A conclusive determination of the conformational landscape of this compound requires a combination of experimental spectroscopy and computational modeling.
Caption: A self-validating workflow combining experimental and computational methods for robust conformational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution, providing a time-averaged picture of the molecular structure.[11]
Objective: To determine the preferred conformation and the dynamics of ring puckering in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.
-
1D NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum to identify the chemical shifts (δ) of all protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the assignment of protons on adjacent carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is critical for distinguishing between pseudo-axial and pseudo-equatorial substituents. For instance, a pseudo-axial proton at C3 would show a NOE to the pseudo-axial protons at C2 and C4.
-
Data Interpretation:
-
Chemical Shifts (δ): The relative positions of the proton signals provide initial clues about their environment.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[12] By measuring the ³J values for the ring protons, the dihedral angles and thus the degree of ring puckering can be estimated.
-
NOE Correlations: The presence or absence of specific NOE cross-peaks provides definitive evidence for the spatial arrangement of the substituents.
Computational modeling provides a static, gas-phase or solvated-state view of the molecule, allowing for the calculation of the relative energies of different conformers.[13]
Objective: To identify the lowest energy (most stable) conformations and to calculate the energy barrier for interconversion.
Methodology:
-
Structure Building: Construct 3D models of the possible conformers of this compound (e.g., with the amino group in pseudo-axial and pseudo-equatorial positions).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or higher. This process finds the lowest energy geometry for each starting conformation.
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The conformer with the lowest energy is predicted to be the most abundant.
-
Transition State Search: To understand the dynamics of ring inversion, a transition state search can be performed to locate the energy barrier between the major conformers.
-
NMR Parameter Simulation: Modern computational packages can simulate NMR chemical shifts and coupling constants. Comparing these calculated values with the experimental data serves as a powerful validation of the computational model.[14]
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Synthetic Routes for Substituted Azetidines
An In-Depth Technical Guide for Researchers
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry. Its unique conformational rigidity and ability to act as a bioisosteric replacement for larger rings or flexible alkyl chains can impart significant advantages to drug candidates.[1][2] These include enhanced metabolic stability, improved aqueous solubility, and optimized lipophilicity, all critical parameters in drug design.[3][4] However, the inherent ring strain of approximately 25.4 kcal/mol makes the synthesis of this heterocycle a non-trivial challenge, often plagued by low yields and competing side reactions.[5][6]
Historically, access to functionalized azetidines was limited, hindering their broader application.[7][8] This guide provides a comparative analysis of the principal synthetic strategies developed to construct the azetidine core, offering researchers a detailed understanding of the causality behind methodological choices. We will explore classical intramolecular cyclizations, modern photocatalytic cycloadditions, ring-restructuring reactions, and modular functionalization approaches, providing experimental insights and data to inform synthetic planning.
Intramolecular Cyclization: The Foundational Approach
The most direct and classical method for forming the azetidine ring is through intramolecular cyclization, where a C-N bond is formed from a suitably functionalized acyclic precursor.[3][9] This strategy relies on a nucleophilic nitrogen atom attacking an electrophilic gamma-carbon.
Cyclization of γ-Amino Alcohols and Halides
This method involves an intramolecular nucleophilic substitution (S\textsubscript{N}2) reaction. Typically, a γ-amino alcohol is the starting precursor, where the hydroxyl group is first converted into a better leaving group (e.g., mesylate, tosylate) before being displaced by the nitrogen atom under basic conditions.[3][10]
Causality and Challenges: While conceptually simple, this pathway is often inefficient. The primary obstacle is the high entropic barrier to forming a strained four-membered ring.[3] This kinetic challenge allows competing reactions to dominate, such as intermolecular reactions leading to dimerization or polymerization, and elimination reactions, particularly with sterically hindered substrates.[10] Careful control of reaction concentration (favoring high dilution) and the choice of a non-nucleophilic base are critical for success.
Caption: General workflow for azetidine synthesis via γ-amino alcohol cyclization.
Representative Experimental Protocol: Cyclization of a γ-Amino Alcohol [10]
-
Activation (Mesylation):
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude mesylate in tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Palladium-Catalyzed C-H Amination
A more modern and efficient variation of intramolecular cyclization involves the palladium(II)-catalyzed amination of unactivated γ-C(sp³)–H bonds.[6] This advanced method bypasses the need to pre-install a leaving group on the alkyl chain. The reaction is typically promoted by an oxidant, such as benziodoxole tosylate, which facilitates the key reductive elimination step from a high-valent Pd(IV) intermediate to form the C-N bond.[6]
Table 1: Comparison of Intramolecular Cyclization Methods
| Method | Precursor | Key Reagents | Advantages | Disadvantages | Yield Range |
| Classical Cyclization | γ-Amino alcohol/halide | Base (e.g., NaH, K₂CO₃) | Readily available precursors | Competing side reactions, often requires high dilution | 20-70% |
| Pd-Catalyzed C-H Amination | Amine with γ-C-H bond | Pd(OAc)₂, Oxidant | High functional group tolerance, no pre-activation needed | Catalyst cost, requires specific directing groups | 60-90% |
[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is arguably the most atom-economical route to the azetidine core.[11][12][13] However, its practical application was historically limited.
Causality and Challenges: The core challenge lies in the photophysics of the imine component. Upon photoexcitation, most acyclic imines rapidly relax via non-productive E/Z isomerization, preventing the cycloaddition from occurring.[11][12] Consequently, early successful examples were largely restricted to conformationally locked cyclic imines.
Modern Breakthrough: Visible-Light Photocatalysis Recent years have witnessed a revolution in this area through the development of visible-light-mediated energy transfer catalysis.[2][14] By using photocatalysts, such as iridium or ruthenium complexes, the triplet excited state of either the alkene or an imine surrogate (like an oxime) can be selectively generated under mild conditions.[4][8] This triplet species is sufficiently long-lived to engage in the [2+2] cycloaddition, overcoming the isomerization issue and dramatically expanding the reaction's scope.
Caption: Simplified mechanism of a visible-light-mediated aza Paternò-Büchi reaction.
Table 2: Representative Data for Visible-Light-Mediated [2+2] Cycloadditions
| Imine Source | Alkene | Photocatalyst | Light Source | Yield | Reference |
| Cyclic Oxime | Styrene | Ir(ppy)₃ | Blue LED | 92% | [15] |
| Acyclic Oxime | 1,1-Diphenylethylene | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Blue LED | 99% | [4] |
| N-Sulfamoyl Imine | 3-Methylenepentane | 3-Fluoro-thioxanthone | 390 nm LED | 97% | [7] |
| Dihydroquinoxalinone | Styrene | Ir(ppy)₃ | Blue LED | 85% | [15] |
Ring Expansion and Contraction Strategies
An alternative set of strategies involves chemically restructuring existing rings to form the azetidine scaffold, leveraging the release of ring strain as a thermodynamic driving force.
-
Ring Expansion of Aziridines: Three-membered aziridines can be expanded to four-membered azetidines. A common method involves the reaction of N-substituted aziridines with sulfur ylides like dimethylsulfoxonium methylide.[2][16] This approach is effective but contingent on the synthesis of the requisite aziridine precursor.
-
Ring Contraction of Pyrrolidines: Conversely, five-membered rings can be contracted. For instance, α-bromo N-sulfonyl-2-pyrrolidinones undergo a nucleophilic addition-ring contraction sequence in the presence of a base to furnish functionalized α-carbonyl azetidines.[6][16]
Caption: Ring expansion and contraction routes to substituted azetidines.
Modern Modular and Enantioselective Approaches
The most recent advances focus on modular syntheses that allow for rapid diversification of the azetidine core, often with excellent stereocontrol.
-
From 1-Azabicyclo[1.1.0]butanes (ABBs): These highly strained bicyclic compounds serve as versatile intermediates.[1] Their strain-release-driven reactivity allows for the modular and divergent synthesis of 3,3-disubstituted azetidines by reacting ABBs with a wide array of nucleophiles and electrophiles.[1][2][16]
-
Enantioselective Difunctionalization of Azetines: A significant challenge has been the synthesis of enantioenriched 2,3-disubstituted azetidines. A breakthrough method involves the copper-catalyzed boryl allylation of 2-azetines.[17] This reaction installs both a boryl and an allyl group across the double bond with high diastereo- and enantioselectivity, providing a powerful entry into a previously inaccessible class of chiral building blocks.[17]
Comparative Summary and Outlook
The synthesis of substituted azetidines has evolved significantly from challenging classical procedures to a diverse array of powerful and versatile modern methodologies. The choice of synthetic route depends heavily on the desired substitution pattern, required stereochemistry, and available starting materials.
Table 3: Overall Comparison of Major Synthetic Routes
| Methodology | Key Precursors | Typical Conditions | Key Advantages | Key Limitations |
| Intramolecular Cyclization | γ-Amino alcohols/halides | Basic, often high dilution | Straightforward concept, simple precursors | Often low-yielding, competing reactions |
| [2+2] Cycloaddition | Imines/oximes, alkenes | Visible light, photocatalyst | High atom economy, mild conditions, broad scope | Substrate-dependent reactivity, photocatalyst cost |
| Ring Expansion | Aziridines | Ylide reagents | Utilizes strain release | Requires synthesis of aziridine precursor |
| Modular (from ABBs) | 1-Azabicyclo[1.1.0]butanes | Nucleophiles/electrophiles | Highly modular, rapid diversification | ABB precursors can be unstable/difficult to handle |
| Enantioselective (from Azetines) | Azetines, boranes, allyl halides | Copper/chiral ligand catalyst | Excellent enantioselectivity for 2,3-disubstitution | Limited to specific substitution patterns |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of Azetidines [manu56.magtech.com.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. communities.springernature.com [communities.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Azetidine synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylazetidin-3-amine
Introduction: As a foundational building block in modern drug discovery and development, 1-Methylazetidin-3-amine is increasingly utilized by researchers for its unique structural properties. However, its utility in the lab is matched by its potential hazards. As a corrosive and potentially flammable amine, its improper disposal poses significant risks to personnel safety and environmental health. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in regulatory standards and field-proven safety practices. Our objective is to empower laboratory professionals to manage this chemical waste stream with confidence, ensuring a safe and compliant operational environment.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the cornerstone of safe handling and disposal. This compound is a cyclic amine whose reactivity and hazard classification demand stringent safety protocols. Its primary dangers stem from its corrosive nature, which can cause severe skin burns and eye damage upon contact.[1]
The causality behind this is the basicity of the amine functional group, which can disrupt biological tissues through chemical burns. Furthermore, as a volatile, low-molecular-weight organic compound, its vapors can cause respiratory irritation.
For clear and immediate hazard recognition, the following table summarizes the key safety data for this compound.
| Hazard Identification | Data Point | Source |
| GHS Pictograms | Danger | |
| GHS Hazard Statements | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| UN Number | UN 2735 | [1][2] |
| Proper Shipping Name | AMINES, LIQUID, CORROSIVE, N.O.S. | [2] |
| Transport Hazard Class | Class 8 (Corrosive), Subsidiary Class 3 (Flammable) | [2][3] |
| CAS Number | 959957-92-7 | [4] |
| Molecular Formula | C₄H₁₀N₂ | [4] |
| Physical Form | Liquid |
Section 2: The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in the United States is primarily governed by two federal agencies: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle-to-grave."[5][6] This means that the generator of the waste (the laboratory) is responsible for its safe management from generation, through transportation, to its final disposal.[7] this compound waste must be managed according to RCRA Subtitle C regulations for hazardous waste.[5]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all employees.[8] The Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed about the hazards of chemicals they handle. Furthermore, OSHA's "Laboratory Standard" (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and waste disposal.[9]
Compliance is not optional; it is a legal and ethical requirement. Always consult your institution's Environmental Health and Safety (EHS) office, as they will provide specific guidance based on federal, state, and local regulations.[10]
Section 3: Pre-Disposal Procedures: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous preparation and an unwavering commitment to safety.
Step 3.1: Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, personnel must be equipped with the appropriate PPE.[2][11]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The corrosive nature of this amine necessitates full-face protection against splashes.[1][12]
-
Skin Protection: A flame-retardant laboratory coat and chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but it is crucial to check the manufacturer's glove compatibility data for breakthrough time. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1][3]
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of irritating vapors.[11][13]
Step 3.2: Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is a critical step to prevent violent chemical reactions.
-
Action: Designate a specific, clearly labeled waste container solely for this compound and related materials.
-
Causality: Mixing amines with incompatible chemicals, such as strong oxidizing agents or acids, can generate heat, toxic gases, or even cause an explosion. Segregation ensures chemical stability and safety. This waste should be classified as a corrosive, flammable, organic liquid waste .
Step 3.3: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Selection: Use a container made of a material compatible with organic amines (e.g., high-density polyethylene or glass). The container must be in good condition, free of leaks, and have a secure, tightly-sealing lid.[8]
-
Labeling: The container must be labeled clearly and accurately before any waste is added.[14] The label must include:
Keep the container closed at all times except when adding waste.[12] This minimizes the release of vapors and prevents contamination.
Section 4: Step-by-Step Disposal Protocol
The only acceptable method for disposing of this compound is through a licensed professional waste disposal service.[1] Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[2]
Protocol 4.1: Disposing of Unused or Surplus Product
-
Ensure Proper Labeling: Verify the original product container is clearly labeled and in good condition.
-
Segregate: Place the container in a designated secondary containment bin in your lab's hazardous waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.
Protocol 4.2: Disposing of Dilute Aqueous and Organic Solutions
-
Collect Waste: Carefully pour dilute solutions containing this compound into the designated hazardous waste container located in a fume hood.
-
Log Addition: If required by your institution, log the amount of waste added to the container.
-
Secure Container: Tightly seal the container lid after adding the waste. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Store Safely: Store the waste container in a designated, well-ventilated, and cool area, away from heat or ignition sources, until it is ready for pickup.[12]
Protocol 4.3: Disposing of Contaminated Labware and Debris
-
Empty Containers: To be considered "empty," a container must be thoroughly drained. The first rinse of a container that held this compound is considered hazardous and must be collected as waste.[15] Pour the rinsate into your designated amine waste container. Subsequent rinses of highly toxic materials may also need to be collected.[15]
-
Solid Waste: Items such as contaminated gloves, pipette tips, and absorbent pads used for minor cleanups should be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
-
Disposal: Both the rinsed containers (if not being reused) and the solid waste container must be disposed of through your EHS-approved waste stream.
Section 5: Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2] Ensure the area is ventilated by a fume hood if possible.
-
Control Ignition Sources: If the spill is significant, eliminate all potential sources of ignition.[3]
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 3.1.
-
Contain the Spill: Prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[2][16]
-
Absorb and Collect: Carefully apply the absorbent material to the spill, working from the outside in. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, sealable container for hazardous waste disposal.[12][16]
-
Decontaminate: Wipe down the spill area with a suitable decontamination solution as recommended by your institution's safety protocols. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard awareness, regulatory compliance, proper segregation, and certified disposal methods, researchers can effectively mitigate the risks associated with this valuable chemical. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. usbioclean.com [usbioclean.com]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. urgent.supply [urgent.supply]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azetidine - Safety Data Sheet [chemicalbook.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. static.cymitquimica.com [static.cymitquimica.com]
A Senior Application Scientist's Guide to Handling 1-Methylazetidin-3-amine
As researchers and drug development professionals, our work requires the synthesis and handling of novel chemical entities. 1-Methylazetidin-3-amine, a substituted azetidine, represents a class of compounds increasingly utilized in medicinal chemistry. Its strained four-membered ring and primary amine functionality dictate a specific set of handling requirements to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound.
Immediate Safety Profile: this compound
A rapid assessment of a chemical's hazard profile is the first step in any laboratory workflow. Based on available data, this compound presents multiple hazards that demand rigorous control measures.[1] The following table summarizes its critical safety information.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Flammable Liquid | H225: Highly flammable liquid and vapor | Danger |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Danger |
| Skin Corrosion | H314: Causes severe skin burns and eye damage | Danger |
| Skin Irritation | H315: Causes skin irritation | Danger |
| Eye Irritation | H319: Causes serious eye irritation | Danger |
| Respiratory Irritation | H335: May cause respiratory irritation | Danger |
Source: Synthesized from supplier safety information.[1]
The causality behind these classifications lies in the molecule's structure. The amine group renders the compound basic and corrosive, capable of causing severe chemical burns upon contact with skin and eyes.[2][3][4] Its volatility, suggested by the flammability warning, contributes to the risk of respiratory irritation.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a passive checklist but an active system of risk mitigation. For this compound, the principle of "as low as reasonably practicable" (ALARP) exposure must be enforced through a multi-layered PPE strategy.
Core PPE Requirements
-
Hand Protection : Standard disposable nitrile gloves are often insufficient for direct handling of corrosive amines.
-
Protocol : Double-gloving is mandatory. Wear a pair of nitrile gloves as a base layer, covered by a pair of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).
-
Rationale : The outer glove provides primary resistance against the corrosive and irritant properties of the amine.[3][5] The inner nitrile glove serves as a secondary barrier and an immediate indicator of a breach in the outer glove, allowing for a safe and timely response. Always inspect gloves for integrity before use.[6]
-
-
Eye and Face Protection : Given the severe eye damage warning (H314), standard safety glasses are inadequate.
-
Protocol : Chemical splash goggles that form a seal around the eyes are required at all times.[5] When handling quantities greater than a few milliliters or when a splash hazard is significant (e.g., during transfers or extractions), a full-face shield must be worn over the chemical splash goggles.[2][6]
-
Rationale : This combination protects against direct splashes and corrosive vapors that can cause irreversible eye damage.[4]
-
-
Body Protection :
-
Protocol : A flame-resistant (FR) laboratory coat must be worn and fully buttoned. For larger-scale operations (>50 mL), a chemical-resistant apron over the lab coat is recommended.
-
Rationale : The FR lab coat addresses the flammability hazard (H225).[6] The chemical-resistant layer protects underlying clothing and skin from potential splashes of the corrosive material.
-
-
Respiratory Protection :
-
Protocol : All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[7][8] If engineering controls are not available or insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][6]
-
Rationale : The compound's potential to cause respiratory irritation (H335) necessitates stringent control of inhalation exposure.[8][9]
-
The following diagram illustrates the decision-making process for selecting appropriate PPE levels.
Caption: PPE selection workflow based on task-specific risks.
Operational Plan: From Benchtop to Disposal
A robust operational plan ensures safety is integrated into every step of the experimental workflow.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.
-
Prepare a spill kit containing an appropriate absorbent material for amines (e.g., vermiculite or a commercial amine spill neutralizer). Do not use combustible materials like paper towels to absorb large spills.
-
Assemble all necessary glassware and equipment before retrieving the chemical from storage.
-
-
Chemical Handling :
-
Store the chemical in a refrigerator as recommended, away from incompatible materials like strong oxidizing agents.[1][10]
-
Before opening, allow the container to equilibrate to room temperature inside the fume hood to prevent moisture condensation.
-
Use grounded equipment and non-sparking tools to mitigate ignition risk from static discharge.[4]
-
When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation. Use a syringe or cannula for precise, contained transfers.
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.[2][7]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][12]
-
Spill Response : For a small spill (<5 mL) inside a fume hood, use the prepared absorbent material to contain and collect the spill. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Caption: Step-by-step spill response decision tree.
Disposal Plan: Cradle-to-Grave Responsibility
Proper chemical disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation :
-
All waste streams containing this compound must be treated as hazardous waste.[11]
-
Do not mix this waste with other chemical waste streams to prevent unknown and potentially dangerous reactions.[12][13]
-
Maintain separate, clearly labeled waste containers for:
-
Liquid waste (e.g., reaction mother liquors, contaminated solvents).
-
Solid waste (e.g., contaminated gloves, absorbent materials, silica gel).
-
-
-
Container Management :
-
Use robust, chemically compatible containers with secure, leak-proof lids.[11][14] High-density polyethylene (HDPE) containers are generally suitable.
-
Label each container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration or percentage.[11][13]
-
Keep waste containers closed at all times except when adding waste.[11][14] Store them in a designated satellite accumulation area with secondary containment.
-
-
Disposal Procedure :
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.[11]
-
For empty chemical containers, the "triple rinse" method is required. The first rinseate must be collected and disposed of as hazardous waste.[13] Subsequent rinses may be permissible for drain disposal depending on local regulations, but for a compound with these hazard classifications, collecting all rinses as hazardous waste is the most prudent course of action.
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, maintaining experimental integrity, and upholding environmental responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. velsafe.com [velsafe.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. pfw.edu [pfw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


